2,3,4-Tri-O-benzyl-L-rhamnopyranose
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of a Key Glycosylation Donor in Complex Carbohydrate Synthesis
Abstract
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide of L-rhamnose, a naturally occurring deoxy sugar. The strategic placement of benzyl (B1604629) ether protecting groups on the hydroxyls at positions 2, 3, and 4 makes it a valuable and versatile building block in synthetic carbohydrate chemistry. Its primary application lies in its role as a glycosyl donor in the stereoselective synthesis of a wide array of oligosaccharides, glycoconjugates, and natural products. This technical guide provides a detailed overview of its chemical properties, a comprehensive synthesis protocol, and its applications in glycosylation reactions, particularly in the context of drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Chemical and Physical Properties
This compound is a white to off-white solid. The benzyl groups not only protect the hydroxyl functionalities from unwanted reactions but also enhance the solubility of the sugar in organic solvents commonly used in synthesis.[1]
| Property | Value | Reference |
| CAS Number | 86795-38-2 | [1][2] |
| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |
| Molecular Weight | 434.52 g/mol | [1] |
| Canonical SMILES | CC1OC(O)C(OCc2ccccc2)--INVALID-LINK--[C@H]1OCc4ccccc4 | [1] |
| Storage Temperature | 2°C - 8°C | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound typically starts from the commercially available L-rhamnose. The process involves the protection of the hydroxyl groups with benzyl ethers. While various methods exist, a common approach involves the use of benzyl bromide in the presence of a base.
Materials:
-
L-Rhamnose monohydrate
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with L-rhamnose monohydrate (1 equivalent). Anhydrous DMF is added to dissolve the sugar.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (4.5 equivalents) is added portion-wise over 30 minutes, allowing for the evolution of hydrogen gas to subside between additions. The reaction mixture is stirred at 0°C for 1 hour.
-
Benzylation: Benzyl bromide (4.5 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to consume any excess sodium hydride.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a mixture of anomers.
Expected Yield: 70-85%
Spectroscopic Data
The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the expected chemical shifts for the major anomer.
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | Assignment |
| 7.40-7.25 (m, 15H) | Ar-H |
| 5.15 (d, J = 1.8 Hz, 1H) | H-1 |
| 4.98-4.65 (m, 6H) | -OCH₂Ph |
| 4.02 (dd, J = 3.2, 1.8 Hz, 1H) | H-2 |
| 3.85 (dq, J = 9.5, 6.2 Hz, 1H) | H-5 |
| 3.65 (dd, J = 9.5, 3.2 Hz, 1H) | H-3 |
| 3.45 (t, J = 9.5 Hz, 1H) | H-4 |
| 1.30 (d, J = 6.2 Hz, 3H) | H-6 |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Application in Oligosaccharide Synthesis: A Workflow
This compound is a key glycosyl donor for the introduction of L-rhamnose units into complex oligosaccharides. The anomeric hydroxyl group can be converted into a good leaving group, such as a trichloroacetimidate (B1259523) or a thioethyl group, to facilitate glycosylation reactions.
Relevance in Drug Development and Natural Product Synthesis
L-rhamnose is a constituent of many bacterial polysaccharides and natural products with significant biological activities.[3] Therefore, this compound serves as a crucial starting material for the synthesis of these molecules, which have applications in vaccine development and as anticancer agents.
Rhamnose-Containing Glycoconjugates in Cancer Therapy
Rhamnose-binding lectins are overexpressed on the surface of various cancer cells. This provides an opportunity for targeted drug delivery. Rhamnose-containing glycoconjugates can be designed to selectively bind to these lectins, leading to the targeted delivery of cytotoxic agents to tumor cells.
The mechanism involves the binding of the rhamnose moiety of the glycoconjugate to the rhamnose-binding lectin on the cancer cell surface. This is followed by receptor-mediated endocytosis, internalization of the conjugate, and subsequent release of the cytotoxic drug inside the cell, ultimately leading to apoptosis.
Conclusion
This compound is an indispensable building block for the synthesis of complex carbohydrates. Its well-defined structure and the stability of the benzyl protecting groups allow for its efficient use in stereoselective glycosylation reactions. The ability to synthesize rhamnose-containing oligosaccharides and glycoconjugates is of paramount importance for the development of novel therapeutics, including vaccines and targeted anticancer drugs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The document details its chemical structure, including its α and β anomeric forms, and provides a summary of its physicochemical properties. A detailed experimental protocol for its synthesis from L-rhamnose is presented, alongside a logical workflow diagram. This guide is intended to be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development who utilize protected monosaccharides in the synthesis of complex glycans and glycoconjugates.
Chemical Structure and Properties
This compound is a protected derivative of L-rhamnose, a naturally occurring 6-deoxyhexose. The benzyl (B1604629) groups at positions 2, 3, and 4 serve as protecting groups, preventing unwanted reactions at these hydroxyls while allowing for selective modification at the anomeric (C1) and C6 positions. The compound exists as a mixture of two anomers, α and β, in equilibrium in solution.
The pyranose ring is a six-membered ring consisting of five carbon atoms and one oxygen atom. The stereochemistry of the substituents on the ring is derived from L-rhamnose. The anomeric carbon (C1) can have its hydroxyl group in either an axial (α) or equatorial (β) position.
Structure of this compound:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |
| Molecular Weight | 434.52 g/mol | [2] |
| Melting Point | 86-88 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMF, DMSO, Ether, Methanol (B129727). | [3] |
| Appearance | White to off-white solid | |
| Storage | Long-term storage at -20°C is recommended. | [3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the direct benzylation of L-rhamnose. This procedure involves the use of a strong base and benzyl bromide.
Materials:
-
L-Rhamnose monohydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with L-rhamnose monohydrate. Anhydrous DMF is added to dissolve the sugar.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of 30 minutes. The reaction mixture is stirred at 0 °C for an additional hour to ensure complete deprotonation of the hydroxyl groups.
-
Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and concentrated to afford this compound as a mixture of anomers.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Characterization Data
The characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and measurement of specific rotation. The anomeric mixture can often be distinguished by the distinct signals of the anomeric protons (H1) in the ¹H NMR spectrum.
Table 2: Representative NMR Data for Tri-O-benzylated Rhamnopyranosides (in CDCl₃)
| Anomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| α-anomer | ~5.1-5.3 (d, J ≈ 1-2 Hz, H-1) | ~98-100 (C-1) |
| ~3.5-4.2 (m, ring protons) | ~70-85 (C-2, C-3, C-4, C-5) | |
| ~1.2-1.4 (d, J ≈ 6 Hz, H-6) | ~17-19 (C-6) | |
| ~7.2-7.4 (m, aromatic protons) | ~127-139 (aromatic carbons) | |
| ~71-76 (benzyl CH₂) | ||
| β-anomer | ~4.5-4.7 (d, J ≈ 1-2 Hz, H-1) | ~94-96 (C-1) |
| ~3.4-4.1 (m, ring protons) | ~70-85 (C-2, C-3, C-4, C-5) | |
| ~1.2-1.4 (d, J ≈ 6 Hz, H-6) | ~17-19 (C-6) | |
| ~7.2-7.4 (m, aromatic protons) | ~127-139 (aromatic carbons) | |
| ~71-76 (benzyl CH₂) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.
Applications in Research and Development
This compound is a versatile building block in the synthesis of various biologically active molecules.[2] Its primary application is as a glycosyl donor in the construction of oligosaccharides and glycoconjugates.[2] The protected hydroxyl groups at C2, C3, and C4 allow for selective reactions at the anomeric center, enabling the formation of specific glycosidic linkages.
This intermediate is crucial for the synthesis of:
-
Bacterial capsular polysaccharides and their fragments for vaccine development.
-
Glycosylated natural products with therapeutic potential.
-
Probes for studying carbohydrate-protein interactions and enzymatic mechanisms.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, synthesis, and applications of this compound. The provided experimental protocol and workflow diagram offer a practical guide for its preparation in a laboratory setting. As a key intermediate in glycochemistry, a thorough understanding of this compound is essential for researchers and scientists working in the fields of drug discovery and development.
References
An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide that serves as a crucial building block in synthetic carbohydrate chemistry. As a derivative of L-rhamnose, a naturally occurring deoxy sugar, this compound is of significant interest to researchers in glycobiology and drug discovery. The strategic placement of benzyl (B1604629) groups on the hydroxyl moieties at positions 2, 3, and 4 renders the anomeric center available for glycosylation reactions, making it a valuable glycosyl donor for the synthesis of complex oligosaccharides, glycoconjugates, and natural products.[1] This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and insights into the biological significance of rhamnose-containing structures.
Physicochemical Properties
This compound is a white crystalline solid.[2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 86795-38-2, 210426-02-1 | [3][4][5][6] |
| Molecular Formula | C27H30O5 | [3][4] |
| Molecular Weight | 434.52 g/mol | [1] |
| Melting Point | 86-88 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMF, DMSO, Ether, Methanol (B129727) | [4] |
| Storage Temperature | -20°C for long-term storage | [4] |
Note on CAS Numbers: Both CAS numbers 86795-38-2 and 210426-02-1 are used in commercial listings to refer to this compound.
Synthesis and Experimental Protocols
Representative Experimental Protocol: Perbenzylation of a Pyranoside
This protocol is adapted from the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and illustrates a common strategy for protecting hydroxyl groups in carbohydrate chemistry.[7]
Materials:
-
Starting pyranoside (e.g., L-rhamnose)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., n-heptane, ethyl acetate)
Procedure:
-
Dissolution: The starting pyranoside is dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).
-
Deprotonation: Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for a specified time to allow for the deprotonation of the hydroxyl groups.
-
Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess sodium hydride.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the DMF. The resulting residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in n-heptane) to afford the pure, perbenzylated pyranoside.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the presence of the benzyl groups and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the compound.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in its use as a glycosyl donor in glycosylation reactions to form complex oligosaccharides and glycoconjugates. These complex carbohydrates play critical roles in various biological processes, and their synthesis is essential for the development of novel therapeutics, including vaccines and immunomodulatory agents.
Derivatives of L-rhamnose have been shown to possess a range of biological activities, including potential antimicrobial and neuroprotective effects. The unique structural features of L-rhamnose-containing glycans make them attractive targets for drug development, particularly as they are often found in the cell walls of pathogenic bacteria but are absent in humans.
Rhamnose-Containing Structures and Cell Signaling
Rhamnose is a key component of the cell wall polysaccharides of many bacteria, including the probiotic Lactobacillus rhamnosus. These bacterial cell wall components can interact with the host's immune system and modulate inflammatory responses. One of the key signaling pathways involved is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation and immunity.
Modulation of the NF-κB Signaling Pathway by Lactobacillus rhamnosus Cell Wall Components
Components of the Lactobacillus rhamnosus cell wall, which are rich in rhamnose-containing polysaccharides, can influence the NF-κB signaling cascade. In the context of an inflammatory stimulus, such as the presence of a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), these rhamnose-containing structures can attenuate the inflammatory response.
The canonical NF-κB signaling pathway is initiated by the recognition of a PAMP by a Toll-like receptor (TLR), such as TLR4 for LPS. This leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Lactobacillus rhamnosus cell wall components can interfere with this pathway, for example, by inhibiting the degradation of IκBα.[8] This prevents the nuclear translocation of NF-κB and subsequently reduces the production of pro-inflammatory cytokines, thereby modulating the inflammatory response.
Modulation of the NF-κB signaling pathway by L. rhamnosus cell wall components.
Conclusion
This compound is a cornerstone molecule for synthetic glycochemists and drug discovery scientists. Its utility as a protected glycosyl donor enables the construction of intricate carbohydrate structures with potential therapeutic applications. Furthermore, the biological relevance of rhamnose-containing glycans, particularly in the context of host-pathogen interactions and immune modulation, underscores the importance of this compound in advancing our understanding of glycobiology and developing novel therapeutic strategies. This guide provides essential technical information to support researchers in their endeavors to utilize this valuable chemical tool.
References
- 1. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 2. Proteoglycan from Bacillus sp. BS11 Inhibits the Inflammatory Response by Suppressing the MAPK and NF-κB Pathways in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactobacillus rhamnosus GR-1 enhances NF-kappaB activation in Escherichia coli-stimulated urinary bladder cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Lacticaseibacillus rhamnosus, LGG® Probiotic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. growingscience.com [growingscience.com]
- 7. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactobacillus bulgaricus or Lactobacillus rhamnosus Suppresses NF-κB Signaling Pathway and Protects against AFB1-Induced Hepatitis: A Novel Potential Preventive Strategy for Aflatoxicosis? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. L-rhamnose and its derivatives are integral components of various natural products and bacterial polysaccharides, making them significant targets in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and applications of this compound. Furthermore, it delves into the relevant biological pathways of its parent sugar, L-rhamnose, and provides detailed experimental protocols for its synthesis, serving as a valuable resource for researchers in the field.
Physicochemical Properties and Data
This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The presence of three benzyl (B1604629) groups as protecting agents for the hydroxyl groups enhances its stability and reactivity in a controlled manner, making it an essential building block in glycosylation reactions.[1][2]
| Property | Value |
| Molecular Weight | 434.52 g/mol |
| Molecular Formula | C27H30O5[3][4] |
| CAS Number | 210426-02-1[3] |
| Melting Point | 86-88°C[3] |
| Solubility | Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol[3] |
| Topological Polar Surface Area | 57.2 Ų[4] |
| Rotatable Bond Count | 9[4] |
| Hydrogen Bond Acceptor Count | 5[4] |
| Storage Temperature | -20°C (long-term)[3] |
Role in Organic Synthesis
The primary application of this compound is as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[1] The benzyl groups at the C2, C3, and C4 positions serve as robust protecting groups, preventing unwanted side reactions during glycosylation.[2] This strategic protection allows for precise control over stereochemical outcomes, which is crucial in the multi-step synthesis of biologically active molecules.[2] Following the desired glycosylation, the benzyl groups can be removed under specific conditions to yield the final product.
Potential Applications in Drug Development
While this compound is primarily a synthetic intermediate, the broader class of rhamnose-containing compounds has garnered significant interest in drug development. Derivatives of rhamnopyranosides have been investigated for a range of biological activities:
-
Antimicrobial Properties: Certain rhamnose derivatives have demonstrated the ability to disrupt bacterial cell walls, indicating potential as antimicrobial agents.[2]
-
Neuroprotective Effects: Studies suggest that compounds derived from rhamnose may offer protection to neuronal cells from oxidative stress and could have applications in treating neurodegenerative diseases.[2]
-
Anticancer Potential: The antitumor effects of some rhamnopyranoside derivatives have been linked to the inhibition of cancer cell proliferation and the induction of apoptosis.[2]
The L-rhamnose biosynthetic pathway is essential for many pathogenic bacteria but is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibacterial drugs.[5]
Relevant Biological Pathways: L-Rhamnose Catabolism
Understanding the metabolic pathways of L-rhamnose in microorganisms is crucial for developing antimicrobial strategies. In many bacteria, L-rhamnose is catabolized through a phosphorylated pathway.
Caption: Canonical L-Rhamnose Catabolic Pathway in Bacteria.
This pathway converts L-rhamnose into intermediates that can enter central metabolism, such as dihydroxyacetone phosphate (DHAP) which feeds into glycolysis.[6] The key enzymes in this process are L-rhamnose isomerase (RhaA), rhamnulokinase (RhaB), and L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD).[6][7]
Experimental Protocols
The following section outlines a representative workflow and a general protocol for the synthesis of this compound from L-rhamnose.
Synthetic Workflow
Caption: Synthetic Workflow for this compound.
General Synthesis Protocol
This protocol describes a general method for the benzylation of L-rhamnose. Note that specific conditions may require optimization.
Objective: To synthesize this compound from L-rhamnose through a series of protection steps.
Materials:
-
L-Rhamnose
-
Thiophenol
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Bromosuccinimide (NBS)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Formation of Phenyl 1-thio-α-L-rhamnopyranoside.
-
Suspend L-rhamnose and thiophenol in anhydrous DCM.
-
Cool the mixture to 0°C.
-
Add BF3·OEt2 dropwise and stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated NaHCO3 solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
-
Step 2: Benzylation.
-
Dissolve the product from Step 1 in anhydrous DMF and cool to 0°C.
-
Add NaH portion-wise, followed by the dropwise addition of benzyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by adding methanol, then water.
-
Extract the product with EtOAc. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.
-
Purify the resulting per-benzylated product by silica gel chromatography.
-
-
Step 3: Hydrolysis of the Thioglycoside.
-
Dissolve the benzylated thioglycoside from Step 2 in an acetone/water mixture.
-
Add N-Bromosuccinimide (NBS) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with sodium thiosulfate (B1220275) solution.
-
Remove acetone under reduced pressure and extract the aqueous residue with EtOAc.
-
Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.
-
Purify the final product, this compound, by silica gel chromatography (eluting with a hexane/EtOAc gradient).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Conclusion
This compound is a valuable and versatile building block in carbohydrate chemistry. Its well-defined structure and the strategic placement of benzyl protecting groups enable the stereoselective synthesis of complex rhamnose-containing molecules. As research continues to unveil the critical roles of glycans in biology and disease, the importance of such synthetic intermediates in the development of novel therapeutics, diagnostics, and research tools is set to grow. This guide serves as a foundational resource for professionals engaged in the synthesis and application of complex carbohydrates.
References
- 1. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 2. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. guidechem.com [guidechem.com]
- 5. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 7. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide that serves as a crucial building block in synthetic carbohydrate chemistry. As a derivative of L-rhamnose, a naturally occurring deoxy sugar, this compound is of significant interest to researchers in glycobiology and drug development. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions offer stability under a range of reaction conditions, allowing for selective modifications at the anomeric center and the C6 methyl group. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and key characterization data to support its application in research and development.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |
| Molecular Weight | 434.52 g/mol | [2] |
| Melting Point | 86-88 °C | [1][3] |
| Appearance | White Crystalline Solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol | [1][3] |
| Storage Temperature | -20°C (long-term) | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 210426-02-1, 86795-38-2 | [1][2][3][4][5][6][7][8] |
Note on CAS Numbers: Both CAS numbers 210426-02-1 and 86795-38-2 are frequently used in literature and commercial listings to refer to this compound. Researchers should verify the specific isomer and purity when sourcing this compound.
Experimental Protocols
Synthesis of this compound
-
Initial Protection (Optional but common): The anomeric position of L-rhamnose can be protected, for example, as a methyl glycoside, to prevent side reactions.
-
Benzylation: The hydroxyl groups at positions 2, 3, and 4 are then benzylated. A common method for benzylation is the use of benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
-
Deprotection of the Anomeric Position (if applicable): If the anomeric position was initially protected, this protecting group is selectively removed to yield the final product, this compound.
The following diagram illustrates a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Deprotection of Benzyl Ethers
The benzyl ether protecting groups of this compound can be removed to liberate the free hydroxyl groups. A standard and effective method is catalytic transfer hydrogenation.
Protocol for Deprotection using Triethylsilane and Pd/C:
This method offers a clean and efficient deprotection under mild, neutral conditions.[9]
-
Dissolve the benzylated rhamnopyranose derivative in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Add triethylsilane (Et₃SiH) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected rhamnose derivative.
Other methods for benzyl ether deprotection include catalytic hydrogenation with H₂ gas over a palladium catalyst and ozonolysis followed by treatment with sodium methoxide.[10][11]
Glycosylation Reactions
This compound can be utilized as a glycosyl donor in the synthesis of oligosaccharides. The anomeric hydroxyl group is first converted into a suitable leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside, to create a reactive glycosyl donor.
General Protocol for Glycosylation using a Thioglycoside Donor:
-
Activation of the Donor: The thioglycoside donor is activated using a promoter system. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH), or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).[4]
-
Glycosylation: The activated donor is then reacted with a glycosyl acceptor (an alcohol) in an anhydrous solvent, often in the presence of molecular sieves to exclude moisture.
-
Work-up and Purification: The reaction is quenched, and the resulting disaccharide is purified, typically by column chromatography.
The stereochemical outcome of the glycosylation is influenced by several factors, including the protecting groups on the donor, the nature of the acceptor, the solvent, and the reaction temperature.[5]
The following diagram illustrates the logical relationship in a glycosylation reaction.
Caption: Logical flow of a glycosylation reaction using this compound as a donor.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound were not found in the provided search results, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the rhamnopyranose core and the benzyl protecting groups.
-
¹H NMR: The spectrum would show signals for the anomeric proton, the protons of the pyranose ring, the methyl group at C6 (as a doublet), and the aromatic and benzylic protons of the three benzyl groups.
-
¹³C NMR: The spectrum would display signals for the carbons of the pyranose ring, the methyl carbon at C6, and the aromatic and benzylic carbons of the benzyl groups.
Researchers can refer to NMR data of structurally similar benzylated rhamnopyranosides for comparison and assignment of signals.[9][12]
Mass Spectrometry (MS)
Mass spectrometry is a valuable tool for confirming the molecular weight and elucidating the structure of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (434.52 g/mol ) should be observed.
-
Loss of Benzyl Group: A prominent fragment resulting from the loss of a benzyl group (C₇H₇, 91 m/z) is expected.
-
Formation of Tropylium (B1234903) Ion: The fragment at m/z 91, corresponding to the tropylium ion, is a characteristic feature in the mass spectra of compounds containing benzyl groups.
-
Other Fragments: Other fragments may arise from further cleavage of the pyranose ring and loss of other substituents.
Conclusion
This compound is a versatile and valuable intermediate in carbohydrate synthesis. Its well-defined structure and the stability of its benzyl ether protecting groups make it an excellent starting material for the construction of complex oligosaccharides and glycoconjugates. This guide has provided a summary of its key physical and chemical properties, along with generalized experimental protocols for its synthesis, deprotection, and use in glycosylation reactions. The provided information serves as a valuable resource for researchers and scientists working in the field of glycochemistry and drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 7. Direct Synthesis of the β-l-Rhamnopyranosides | Semantic Scholar [semanticscholar.org]
- 8. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. periodicos.ufms.br [periodicos.ufms.br]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Solubility of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-Tri-O-benzyl-L-rhamnopyranose. While specific quantitative solubility data for this compound is not extensively published, this document outlines its known qualitative solubility in various solvents and furnishes a detailed experimental protocol for researchers to determine precise quantitative solubility.
Introduction to this compound
This compound is a protected monosaccharide derived from L-rhamnose, a naturally occurring deoxy sugar. The three hydroxyl groups at positions 2, 3, and 4 are protected by benzyl (B1604629) ethers. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at other positions, particularly the anomeric center (C1). The presence of the bulky, nonpolar benzyl groups significantly alters the physicochemical properties of the parent sugar, L-rhamnose. While L-rhamnose is highly soluble in water, the benzylated derivative is expected to be significantly more soluble in organic solvents and poorly soluble in water due to its increased hydrophobicity.
Qualitative Solubility Data
Based on available technical data sheets, this compound exhibits solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for chemical reactions, purification, and formulation.
| Solvent Category | Solvent Name | Solubility |
| Chlorinated | Dichloromethane | Soluble[1] |
| Chloroform | Soluble[1] | |
| Ethers | Diethyl Ether | Soluble[1] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] | |
| Alcohols | Methanol | Soluble[1] |
Note: This table represents qualitative data. "Soluble" indicates that the compound dissolves to a useful extent for typical laboratory applications, but does not specify the concentration.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in mg/mL or mol/L), a systematic experimental approach is required. The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[2] This protocol provides a step-by-step guide for its implementation.
Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a Gas Chromatography (GC) system.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Record the exact mass of the compound added.
-
Pipette a precise volume (e.g., 2.0 mL) of the selected solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for approximately 15-20 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC.[4]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
References
Characterization of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization techniques for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates. Due to the absence of a dedicated public-domain publication detailing a full characterization of this specific compound, this guide synthesizes available data from supplier specifications and provides standardized, best-practice experimental protocols for its analysis.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₅ | [1] |
| Molecular Weight | 434.52 g/mol | [2] |
| Melting Point | 86-88 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform (B151607), dichloromethane, DMF, DMSO, ether, and methanol (B129727). | [1] |
| CAS Number | 210426-02-1 | [1] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~4.9 - 5.1 | d | ~1.5 - 2.0 |
| H-2 | ~3.9 - 4.1 | dd | J₁,₂ ≈ 1.5 - 2.0, J₂,₃ ≈ 3.0 - 3.5 |
| H-3 | ~3.7 - 3.9 | dd | J₂,₃ ≈ 3.0 - 3.5, J₃,₄ ≈ 9.0 - 9.5 |
| H-4 | ~3.5 - 3.7 | t | J₃,₄ ≈ J₄,₅ ≈ 9.0 - 9.5 |
| H-5 | ~3.8 - 4.0 | dq | J₄,₅ ≈ 9.0 - 9.5, J₅,₆ ≈ 6.0 - 6.5 |
| H-6 (CH₃) | ~1.2 - 1.4 | d | J₅,₆ ≈ 6.0 - 6.5 |
| -CH₂- (Benzyl) | ~4.5 - 5.0 | m | - |
| Aromatic (Benzyl) | ~7.2 - 7.4 | m | - |
| OH-1 | Variable | br s | - |
Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~92 - 94 |
| C-2 | ~78 - 80 |
| C-3 | ~79 - 81 |
| C-4 | ~80 - 82 |
| C-5 | ~68 - 70 |
| C-6 (CH₃) | ~18 - 20 |
| -CH₂- (Benzyl) | ~72 - 75 |
| Aromatic (Benzyl) | ~127 - 139 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 2.3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI | 435.21 | 457.19 | 343 ([M-Bn]⁺), 251 ([M-2Bn]⁺), 91 ([Bn]⁺) |
Chromatographic Analysis
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and assessing the purity of this compound.
Table 3.1: Typical TLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:3 or 1:2 v/v) |
| Visualization | UV light (254 nm) and/or staining with a ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate (B83412) solution. |
Optical Rotation
The specific rotation is a crucial parameter for confirming the enantiomeric purity of L-rhamnopyranose derivatives.
Table 4.1: Predicted Optical Rotation
| Parameter | Predicted Value |
| [α]D²⁰ | Negative value (in CHCl₃) |
Experimental Protocols
The following are detailed, best-practice protocols for the characterization of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Procedure:
-
Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
Thin-Layer Chromatography
Objective: To assess the purity of the sample.
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Spot a dilute solution of the sample onto a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light and/or by staining.
-
Calculate the retention factor (Rf) value.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Signaling Pathway (Illustrative)
While this compound is a synthetic intermediate and not directly involved in signaling pathways, its derivatives, such as rhamnose-containing glycans, play crucial roles in biological recognition processes. The following diagram illustrates a generic cell signaling pathway initiated by a glycan binding to a receptor.
Caption: Generic signaling pathway initiated by a rhamnose-containing glycan.
References
The Intricate Art of L-Rhamnose Derivatization: A Technical Guide for Researchers
Abstract
L-rhamnose, a naturally occurring 6-deoxy-L-mannose, serves as a versatile chiral building block in the synthesis of a diverse array of biologically significant molecules. Its unique stereochemistry and presence in numerous natural products, including bacterial polysaccharides and plant glycosides, have made it a focal point for synthetic chemists.[1] This technical guide provides an in-depth exploration of the core methodologies for the synthesis of L-rhamnose derivatives, catering to researchers, scientists, and professionals in drug development. We present a comprehensive overview of both chemical and enzymatic strategies, detailed experimental protocols for key transformations, and a summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of the complex processes involved.
Introduction: The Significance of L-rhamnose in Medicinal Chemistry
L-rhamnose containing compounds (RCCs) are integral components of various pathogenic oligo- and polysaccharides, making them crucial targets for the development of vaccines and antibacterial agents.[2][3] The inherent bioactivities of rhamnosylated natural products have spurred significant interest in the synthesis of their derivatives for drug discovery.[4] Notably, L-rhamnose derivatives have been investigated for their potential in cancer immunotherapy, where they can enhance the immunogenicity of tumor-associated carbohydrate antigens.[3][5] The synthesis of these derivatives, however, presents unique challenges, particularly in achieving stereoselective glycosylations.[2] This guide aims to provide a detailed technical overview of the prevailing synthetic strategies to address these challenges and facilitate the design and execution of novel synthetic routes towards valuable L-rhamnose derivatives.
Chemical Synthesis of L-Rhamnose Derivatives
Chemical synthesis offers a powerful and flexible approach to access a wide range of L-rhamnose derivatives with precise control over their structure. Key transformations include protection of hydroxyl groups, activation of the anomeric center, and subsequent glycosylation or modification at other positions.
Protection and Activation Strategies
The selective protection of the hydroxyl groups of L-rhamnose is a critical first step in most synthetic routes. Acetylation is a common strategy to protect all hydroxyl groups, yielding tetra-O-acetyl-L-rhamnopyranose, a stable and versatile intermediate.[6][7]
Experimental Protocol: Peracetylation of L-Rhamnose [7]
-
Materials: L-rhamnose monohydrate, anhydrous pyridine, acetic anhydride (B1165640), 4-dimethylaminopyridine (B28879) (DMAP).
-
Procedure: L-rhamnose monohydrate (1.0 eq) and a catalytic amount of DMAP are dissolved in anhydrous pyridine. Acetic anhydride (8.0 eq) is added to the solution. The mixture is stirred for 16 hours at room temperature under a nitrogen atmosphere.
-
Work-up: The reaction is quenched, and the solvent is removed. The crude product is dissolved in ethyl acetate (B1210297) and washed sequentially with 1.0 N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to yield the peracetylated product.
Following protection, the anomeric position is typically activated to facilitate glycosylation. Common activated forms include thioglycosides and trichloroacetimidates.[6][7]
Experimental Protocol: Synthesis of 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside [7]
-
Materials: 1,2,3,4-O-Tetraacetyl-α,β-L-rhamnopyranoside, p-thiocresol.
-
Procedure: The peracetylated L-rhamnose is reacted with p-thiocresol to afford the thioglycoside donor.
Glycosylation Methodologies
The formation of the glycosidic bond is the cornerstone of oligosaccharide and glycoconjugate synthesis. Achieving high stereoselectivity, particularly for the challenging β-L-rhamnosides, is a primary focus of methods development.[2]
Thioglycosides are stable intermediates that can be activated under various conditions to promote glycosylation.
Experimental Protocol: Silver Triflate Promoted Glycosylation [6]
-
Materials: Phenyl thioglycoside donor, glycerolipid alcohol acceptor, silver triflate (AgOTf), N-iodosuccinimide (NIS), dichloromethane (B109758) (DCM).
-
Procedure: The fully protected thioglycoside donor (1.1 eq) and the glycoside acceptor (1.0 eq) are dissolved in DCM under an argon atmosphere. AgOTf (0.2 eq) and NIS (1.7 eq) are added simultaneously.
-
Reaction: The reaction is vigorously stirred for 2 hours.
-
Work-up: The reaction is stopped with a saturated solution of sodium thiosulphate and washed sequentially with saturated sodium thiosulphate, saturated sodium bicarbonate, water, and brine. The organic layer is dried and purified by flash chromatography.
Microwave irradiation has emerged as a powerful tool to accelerate glycosylation reactions, often leading to improved yields and reduced reaction times.[8][9]
Experimental Protocol: Microwave-Assisted Glycosylation of L-rhamnose with Hex-5-enol [8][9]
-
Materials: L-rhamnose, 5-hexen-1-ol (B1630360), p-toluenesulfonic acid (PTSA), tetrahydrofuran (B95107) (THF).
-
Procedure: A solution of L-rhamnose (1 eq) and 5-hexen-1-ol (4 eq) in THF is added to a microwave tube containing PTSA.
-
Reaction: The mixture is stirred at 600 rpm under microwave irradiation for 2 hours at 60 °C with a power of 60 W.[9]
-
Work-up: The reaction medium is neutralized with a 0.5 M MeONa solution.[10]
Regioselective Acylation
The dibutyltin (B87310) oxide method is a well-established procedure for the regioselective acylation of sugar derivatives, often favoring substitution at the 3-hydroxyl group of benzyl (B1604629) α-L-rhamnopyranoside.[11]
Experimental Protocol: Regioselective 3-O-Stearoylation of Benzyl α-L-rhamnopyranoside [11]
-
Materials: Benzyl α-L-rhamnopyranoside, dibutyltin oxide, methanol (B129727), stearoyl chloride, 1,4-dioxane (B91453).
-
Procedure: Benzyl α-L-rhamnopyranoside is reacted with dibutyltin oxide in dry methanol to form an intermediate tin complex.
-
Reaction: Subsequent reaction with stearoyl chloride in dry 1,4-dioxane yields the 3-O-stearoyl derivative as the sole product.
Enzymatic Synthesis of L-Rhamnose Derivatives
Enzymatic synthesis provides a green and highly selective alternative to chemical methods for the preparation of L-rhamnose derivatives. α-L-Rhamnosidases, a class of glycosidases, can catalyze the synthesis of rhamnose-containing chemicals (RCCs) through reverse hydrolysis or transglycosylation.[12][13]
Reverse Hydrolysis using α-L-Rhamnosidase
In reverse hydrolysis, the enzyme catalyzes the formation of a glycosidic bond by reversing its natural hydrolytic activity in a medium with low water activity and high substrate concentration.
Experimental Protocol: Enzymatic Synthesis of Rhamnosyl Mannitol (B672) [12][13]
-
Enzyme: Recombinant α-L-rhamnosidase from Alternaria sp. L1.[12][13]
-
Substrates: L-rhamnose (donor) and D-mannitol (acceptor).
-
Reaction Conditions: The enzyme is incubated with 0.4 M L-rhamnose and 0.2 M mannitol in pH 6.5 buffer at 55°C for 48 hours.[12][13]
-
Analysis: The product yield is determined by HPLC.
Transglucosylation using Glucansucrases
Glucansucrases can be employed in transglucosylation reactions, where a glucosyl moiety from a donor substrate (e.g., sucrose) is transferred to an acceptor molecule, such as L-rhamnose.[14]
Experimental Protocol: Glucansucrase-catalyzed Synthesis of α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside [14]
-
Enzyme: Recombinant glucansucrases from families 70 and 13 of glycoside hydrolases.[14]
-
Substrates: Sucrose (B13894) (glucosyl donor) and L-rhamnose (acceptor).
-
Reaction: The enzyme is incubated with sucrose and L-rhamnose.
-
Product: The resulting disaccharide is characterized by NMR and mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature to allow for easy comparison of different synthetic methodologies.
Table 1: Chemical Synthesis of L-Rhamnose Derivatives
| Product | Method | Donor | Acceptor | Catalyst/Promoter | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Fully protected glycolipid | Thioglycoside Glycosylation | Phenyl thioglycoside | Glycerolipid alcohol | AgOTf, NIS | DCM | 2 h | RT | 58 | [6] |
| Hex-5-enyl α/β-L-rhamnopyranoside | Microwave-assisted Glycosylation | L-rhamnose | 5-hexen-1-ol | PTSA | THF | 2 h | 60 | 64 | [8][9] |
| Hept-6-enyl α/β-L-rhamnopyranoside | Microwave-assisted Glycosylation | L-rhamnose | 6-hepten-1-ol | PTSA | THF | 2 h | 60 | 60 | [9][10] |
| Undec-10-enyl α/β-L-rhamnopyranoside | Microwave-assisted Glycosylation | L-rhamnose | 10-undecen-1-ol | PTSA | THF | 2 h | 60 | 47 | [9][10] |
| Benzyl 3-O-stearoyl-α-L-rhamnopyranoside | Regioselective Acylation | Stearoyl chloride | Benzyl α-L-rhamnopyranoside | Dibutyltin oxide | Methanol/1,4-dioxane | - | - | High | [11] |
Table 2: Enzymatic Synthesis of L-Rhamnose Derivatives
| Product | Enzyme | Method | Donor | Acceptor | pH | Time | Temp (°C) | Yield (%) | Reference |
| Rhamnosyl mannitol | α-L-rhamnosidase | Reverse Hydrolysis | L-rhamnose | D-mannitol | 6.5 | 48 h | 55 | 36.1 | [12][13] |
| Rhamnosyl fructose | α-L-rhamnosidase | Reverse Hydrolysis | L-rhamnose | D-fructose | 6.5 | 48 h | 55 | 11.9 | [12] |
| Rhamnosyl esculin | α-L-rhamnosidase | Reverse Hydrolysis | L-rhamnose | Esculin | 6.5 | 48 h | 55 | 17.9 | [12] |
| α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside | Glucansucrase | Transglucosylation | Sucrose | L-rhamnose | - | - | - | Up to 64 | [14] |
| Methyl-α-rhamnoside | α-rhamnosidase | Reverse Hydrolysis | L-rhamnose | Methanol | - | - | - | 68 | [15] |
| Isopropyl-α-rhamnoside | α-rhamnosidase | Reverse Hydrolysis | L-rhamnose | Isopropanol | - | - | - | 10 | [15] |
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the synthetic pathways and experimental workflows described in this guide.
Caption: Chemical synthesis workflow for an L-rhamnose derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fcad.com [fcad.com]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Rhamnose and Phenolic Esters-Based Monocatenar and Bolaform Amphiphiles: Eco-Compatible Synthesis and Determination of Their Antioxidant, Eliciting and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 13. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of L-rhamnose and N-acetyl-D-glucosamine derivatives with glucansucrases - Research - Institut Pasteur [research.pasteur.fr]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Benzyl Protecting Groups in Modern Carbohydrate Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective and regioselective control during complex syntheses. Among the arsenal (B13267) of protective moieties, the benzyl (B1604629) group (Bn) stands out as a robust and versatile tool, indispensable for the construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the core principles and applications of benzyl protecting groups, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Principles of Benzyl Protecting Groups
Benzyl ethers are widely employed for the protection of hydroxyl groups in carbohydrates due to their stability across a broad range of reaction conditions, including acidic and basic media, and their susceptibility to cleavage under mild, specific conditions. This "permanent" yet readily cleavable nature makes them ideal for multi-step synthetic sequences where other protecting groups might be compromised.
Advantages:
-
Stability: Benzyl ethers are stable to a wide range of reagents and pH conditions, allowing for extensive manipulation of other functional groups within the molecule.
-
Mild Removal: They can be cleaved under neutral conditions via catalytic hydrogenation or catalytic transfer hydrogenation, which preserves most other functional groups.
-
Influence on Reactivity: The presence of benzyl groups can influence the reactivity of the glycosyl donor, a concept known as the "armed-disarmed" effect, aiding in stereoselective glycosylation.
Disadvantages:
-
Harsh Introduction: Benzylation often requires strong bases such as sodium hydride (NaH), which may not be compatible with sensitive substrates.
-
Side Reactions during Removal: Catalytic hydrogenation can sometimes lead to the reduction of other functional groups, such as alkenes or alkynes, if present in the molecule.
Methods of Benzylation: Formation of Benzyl Ethers
The most common method for the introduction of benzyl groups is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a strong base followed by nucleophilic substitution with benzyl bromide.
Experimental Protocol: Per-O-benzylation of Methyl α-D-Glucopyranoside
This protocol describes the complete benzylation of all free hydroxyl groups on a monosaccharide.
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of methyl α-D-glucopyranoside (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Sodium hydride (4.4 equivalents, 60% dispersion in oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (4.2 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and then heated to 100 °C for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol to destroy excess NaH.
-
The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the per-O-benzylated product.
Quantitative Data: Benzylation of Methyl α-D-Glucopyranoside
The benzylation of methyl α-D-glucopyranoside can result in a mixture of products depending on the reaction conditions. A study by Koto et al. and subsequent work provided insights into the product distribution.[1]
| Product | Yield (%) |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 20 |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH free) | 56 (in a 5:1 mixture with the 4-OH free isomer) |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH free) | 11 (in a 5:1 mixture with the 3-OH free isomer) |
Table 1: Product distribution from the benzylation of methyl α-D-glucopyranoside with benzyl chloride and NaH.[1]
Methods of Debenzylation: Cleavage of Benzyl Ethers
The removal of benzyl protecting groups is most commonly achieved by catalytic hydrogenation or catalytic transfer hydrogenation. Catalytic transfer hydrogenation offers a milder and often more convenient alternative to traditional hydrogenation with hydrogen gas.
Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation
This protocol details the removal of benzyl ethers using palladium on carbon as a catalyst and triethylsilane as a hydrogen donor.[2]
Materials:
-
O-benzylated carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et3SiH)
-
Methanol (MeOH)
-
Celite
Procedure:
-
The O-benzylated carbohydrate (1.0 equivalent) is dissolved in methanol in a round-bottom flask.
-
10% Pd/C (typically 10-20% by weight of the substrate) is added to the solution.
-
Triethylsilane (3.0 equivalents) is added portionwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified, if necessary, by passing it through a short pad of silica gel using an appropriate eluent (e.g., ethyl acetate).
Regioselective Protection and Deprotection Strategies
Benzylidene acetals, formed by the reaction of a diol with benzaldehyde, are valuable protecting groups for 1,2- and 1,3-diols. A key feature of benzylidene acetals is their ability to be regioselectively opened under reductive conditions to afford a free hydroxyl group and a benzyl ether at the other position.
Quantitative Data: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals
The regioselectivity of the reductive opening of 4,6-O-benzylidene acetals is highly dependent on the reagents and reaction conditions employed.[3][4]
| Reagent System | Major Product | Ratio (4-O-Bn : 6-O-Bn) | Yield (%) |
| LiAlH4 - AlCl3 | 4-O-Benzyl ether | >95:5 | High |
| NaCNBH3 - HCl | 6-O-Benzyl ether | <5:95 | High |
| BH3·THF - TMSOTf | 4-O-Benzyl ether | >95:5 | High |
| Et3SiH - BF3·OEt2 | 6-O-Benzyl ether | <5:95 | High |
Table 2: Regioselectivity of the reductive opening of 4,6-O-benzylidene acetals on glucopyranosides under various conditions.[3][4]
Visualizing Key Processes in Carbohydrate Chemistry
Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures in the application of benzyl protecting groups.
References
- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6- O-Halobenzylidene Acetals of Glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
A Comprehensive Technical Guide on the Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in glycobiology and the synthesis of complex carbohydrates. The document details the physicochemical data, experimental protocols for its determination, and logical workflows relevant to its synthesis and characterization.
Physicochemical Data
This compound is a protected monosaccharide derivative of L-rhamnose. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions, enabling selective chemical modifications at other positions of the sugar ring. This compound is a valuable building block in the synthesis of various oligosaccharides and glycoconjugates for drug development and glycobiology research.[1][2][3]
Table 1: Melting Point of this compound
| Compound Name | Melting Point (°C) |
| This compound | 86 - 88 |
| [4] |
Experimental Protocols
The determination of a precise melting point is a critical indicator of the purity of a crystalline solid.[5] The following section outlines a general experimental protocol for determining the melting point of this compound.
2.1. Principle of Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5][6]
2.2. Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar digital device)[5]
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional, for finely grinding the sample)
-
Thermometer (calibrated)
2.3. Procedure
-
Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][8]
-
Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[5]
-
Initial Rapid Determination (Optional): To save time, a rapid heating rate (e.g., 10-20 °C per minute) can be used to quickly determine an approximate melting range.[6]
-
Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the anticipated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[5][6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5][9]
-
Purity Assessment: A sharp melting range (typically 0.5-1.0°C for a pure compound) is indicative of high purity.[5] A broad melting range suggests the presence of impurities.
Logical Workflow for Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following diagram illustrates a general workflow for its synthesis and subsequent characterization, including melting point determination.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. thinksrs.com [thinksrs.com]
- 9. pennwest.edu [pennwest.edu]
Safeguarding Stability: A Technical Guide to Storing 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Immediate Release
This technical guide provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical building block in synthetic carbohydrate chemistry. Proper storage is paramount to prevent degradation and ensure the compound's integrity for use in complex syntheses of oligosaccharides and glycoconjugates.
Summary of Recommended Storage Conditions
The stability of this compound is directly influenced by temperature. Different suppliers provide slightly varying recommendations, which are summarized below. Adherence to these guidelines is crucial for preserving the chemical purity and reactivity of the compound.
| Parameter | Recommended Condition | Supplier/Source |
| Long-Term Storage Temperature | -20°C | United States Biological[1] |
| 2°C - 8°C | Biosynth[2] | |
| Short-Term Storage Temperature | Room Temperature | United States Biological[1] |
| Shipping Temperature | Room Temperature | United States Biological[1] |
For comparison, similar benzylated carbohydrate derivatives also recommend refrigerated storage:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: 0°C to 8°C[3]
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: 2°C to 8°C[4]
Based on the available data, long-term storage at or below -20°C is the most stringent recommendation and therefore the safest approach to ensure maximum stability. For routine laboratory use, storage at 2°C to 8°C is also acceptable. Short-term exposure to ambient temperatures, such as during shipping or sample preparation, is unlikely to cause significant degradation.
Experimental Protocols
Logical Framework for Storage Stability
The following diagram illustrates the key factors influencing the stability of this compound and the recommended actions to maintain its quality.
Caption: Logical workflow for maintaining the stability of this compound.
References
An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Key Intermediate in Glycoscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a pivotal protected monosaccharide in the field of glycoscience. Its strategic benzylation renders it an essential building block for the synthesis of complex oligosaccharides and glycoconjugates, which are implicated in a myriad of biological processes. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its primary application as a glycosyl donor in the construction of biologically relevant molecules. The strategic use of this compound is crucial for advancing research in areas such as immunology, oncology, and neurobiology, where carbohydrate-mediated interactions play a critical role.
Core Chemical and Physical Properties
This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions at positions 2, 3, and 4, allowing for selective chemical transformations at the anomeric (C1) and the primary (C6, if present) positions.
| Property | Value |
| Chemical Formula | C₂₇H₃₀O₅[1] |
| Molecular Weight | 434.52 g/mol [1] |
| CAS Number | 86795-38-2[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate (B1210297). |
| Storage | Store at 2-8°C for long-term stability[1] |
Synthesis Protocol
The synthesis of this compound from L-rhamnose involves a series of protection and deprotection steps. Below is a detailed, representative experimental protocol based on established carbohydrate chemistry methodologies.
2.1. Materials
-
L-rhamnose monohydrate
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
2.2. Procedure
Step 1: Preparation of Methyl α-L-rhamnopyranoside
-
Suspend L-rhamnose monohydrate (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride or a strong acidic resin.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Neutralize the reaction with a slight excess of sodium bicarbonate or an anion exchange resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield methyl α-L-rhamnopyranoside as a syrup.
Step 2: Benzylation of Methyl α-L-rhamnopyranoside
-
Dissolve the crude methyl α-L-rhamnopyranoside in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydride (NaH, ~3.5 equivalents) portion-wise, allowing for the cessation of hydrogen evolution between additions.
-
Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (BnBr, ~3.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside in a mixture of acetic acid and water (e.g., 9:1 v/v).
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to 80-90°C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield this compound as a mixture of anomers.
Application in Oligosaccharide Synthesis
The primary utility of this compound is as a glycosyl donor in the synthesis of oligosaccharides. The free hydroxyl group at the anomeric center can be activated to form a reactive intermediate, which then couples with a glycosyl acceptor (another monosaccharide with a free hydroxyl group).
3.1. Activation of the Anomeric Center
Common methods for activating the anomeric hydroxyl group include:
-
Trichloroacetimidate (B1259523) method: Reaction with trichloroacetonitrile (B146778) in the presence of a base (e.g., DBU or K₂CO₃) to form a reactive trichloroacetimidate donor.
-
Thioglycoside method: Conversion of the hemiacetal to a thioglycoside (e.g., by reaction with a thiol in the presence of a Lewis acid), which can then be activated by various promoters.
-
Glycosyl halide method: Conversion to a glycosyl bromide or chloride using reagents like HBr in acetic acid or titanium tetrabromide.
3.2. Representative Glycosylation Reaction
The following table outlines a representative glycosylation reaction where this compound, after conversion to a suitable donor, is coupled with a glycosyl acceptor.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Product | Yield (%) |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Protected L-Rha-(1→4)-D-Glc disaccharide | 70-85% |
This reaction would be followed by deprotection steps (e.g., hydrogenolysis to remove benzyl groups and saponification to remove benzoyl groups) to yield the free disaccharide.
Visualization of Synthetic Utility
The following diagram illustrates the logical workflow for the synthesis of a disaccharide using this compound as a key building block.
Caption: Synthetic workflow for a disaccharide using the rhamnopyranose building block.
Role in Drug Development
While this compound itself is not typically the final active pharmaceutical ingredient, it is instrumental in the synthesis of complex carbohydrates with potential therapeutic applications. Rhamnose-containing oligosaccharides are components of the cell walls of various pathogenic bacteria, such as Shigella flexneri. The synthesis of these oligosaccharides allows for:
-
Vaccine Development: Synthetic oligosaccharides can be conjugated to carrier proteins to create glycoconjugate vaccines that elicit an immune response against bacterial pathogens.
-
Diagnostic Tools: These molecules can be used in diagnostic assays to detect antibodies against specific bacterial strains.
-
Drug Discovery: By understanding the interactions between bacterial oligosaccharides and host cell receptors, novel inhibitors can be designed to block these interactions and prevent infection.
Derivatives of rhamnopyranosides have also been investigated for their potential anticancer and antimicrobial properties, highlighting the importance of synthetic access to a variety of rhamnose-containing structures, for which this compound is a key starting material.
Conclusion
This compound is a cornerstone intermediate for the chemical synthesis of complex glycans. Its well-defined protection pattern allows for the regioselective formation of glycosidic linkages, enabling the construction of oligosaccharides with precise structures. The availability of such building blocks is critical for advancing our understanding of the roles of carbohydrates in health and disease and for the development of new carbohydrate-based therapeutics and diagnostics. Further research into more efficient and scalable syntheses of this and other protected monosaccharides will continue to be a key enabler for the field of glycoscience.
References
An In-Depth Technical Guide to the Stereochemistry of L-Rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Rhamnopyranose, a 6-deoxy-L-mannose, is a naturally occurring monosaccharide of significant interest in glycobiology and medicinal chemistry. Its prevalence in the cell walls of pathogenic bacteria, such as those from the genus Mycobacterium, makes its biosynthetic pathways attractive targets for novel therapeutics.[1][2][3] A thorough understanding of its stereochemical properties, including its anomeric forms and conformational behavior in solution, is fundamental for the rational design of inhibitors and synthetic precursors for drug development. This guide provides a detailed examination of the stereochemistry of L-rhamnopyranose, quantitative data on its optical properties, experimental protocols for its characterization, and an overview of its biological significance.
Introduction to L-Rhamnopyranose
L-Rhamnose (Rha) is a deoxy hexose (B10828440) sugar, systematically named 6-deoxy-L-mannose.[1] Unlike the majority of naturally occurring sugars which exist in the D-form, rhamnose is predominantly found in its L-enantiomeric form.[1] It is a crucial component of complex polysaccharides in plants and is integral to the cell wall structure of many Gram-positive bacteria.[2][4][5][6] The enzymes involved in L-rhamnose metabolism are absent in humans, presenting a unique opportunity for targeted drug development against pathogens.[2]
Molecular Structure and Stereochemistry
L-Rhamnopyranose is the stable six-membered cyclic hemiacetal form of L-rhamnose. Its molecular formula is C₆H₁₂O₅, with a molecular weight of approximately 164.16 g/mol .[7][8] The stereochemistry is derived from L-mannose, with the key difference being the absence of a hydroxyl group at the C6 position, which instead holds a methyl group.
The pyranose ring of L-rhamnopyranose adopts a stable chair conformation. The preferred conformation is the ¹C₄ chair, where the bulky methyl group at C5 occupies an equatorial position to minimize steric hindrance.[9]
Caption: General pyranose ring structure of L-rhamnose.
Anomers of L-Rhamnopyranose
The formation of the intramolecular hemiacetal creates a new chiral center at C1, the anomeric carbon. This results in two possible diastereomers, known as anomers, designated alpha (α) and beta (β).
-
α-L-Rhamnopyranose : The anomeric hydroxyl group at C1 is on the same side of the ring as the C4 hydroxyl group (axial in the ¹C₄ chair conformation).[7]
-
β-L-Rhamnopyranose : The anomeric hydroxyl group at C1 is on the opposite side of the ring from the C4 hydroxyl group (equatorial in the ¹C₄ chair conformation).[8]
These two anomers have distinct physical properties, most notably their specific optical rotation.
Caption: ¹C₄ chair conformations of α- and β-L-rhamnopyranose.
Quantitative Data: Optical Rotation and Anomeric Equilibrium
When either pure anomer of L-rhamnopyranose is dissolved in a solvent like water, the optical rotation of the solution changes over time until it reaches a stable equilibrium value. This phenomenon is known as mutarotation. The equilibrium mixture contains a specific ratio of the α and β anomers, along with a negligible amount of the open-chain form. One study found that in dimethyl sulfoxide, the equilibrium mixture consists of approximately 87% α-pyranose and 13% β-pyranose.[10]
| Property | α-L-Rhamnopyranose | β-L-Rhamnopyranose | Equilibrium Mixture (in DMSO) |
| Specific Rotation [α]D | Data not consistently available | Data not consistently available | Data not consistently available |
| Anomeric Composition | N/A | N/A | ~87% (α) : 13% (β)[10] |
Note: Specific rotation values for pure L-rhamnopyranose anomers are not readily found in the literature, unlike for more common sugars like glucose. The equilibrium composition can vary with solvent and temperature.
Mutarotation Mechanism
Mutarotation occurs through the reversible opening of the pyranose ring to form the transient open-chain aldehyde, followed by re-closure to form either the α or β anomer. This process continues until a thermodynamic equilibrium is established between the two anomers. The mechanism is catalyzed by both acid and base.
Caption: Equilibrium process of L-rhamnopyranose mutarotation.
Experimental Protocols
Determination of Specific Rotation by Polarimetry
This protocol outlines the general procedure for measuring the optical rotation of a solution of L-rhamnopyranose to determine its specific rotation.
Principle: The specific rotation [α] is a fundamental property of chiral substances. It is calculated from the observed rotation (α) using Biot's Law:
[α]Tλ = α / (l × c)
Where:
-
α = observed rotation in degrees
-
T = temperature in degrees Celsius
-
λ = wavelength of light (typically the sodium D-line, 589 nm)
-
l = path length of the sample tube in decimeters (dm)
-
c = concentration of the solution in g/mL
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter sample cell (e.g., 1 dm)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation: Accurately weigh a precise amount of L-rhamnopyranose monohydrate (e.g., 1.0 g) and dissolve it in a precise volume of distilled water (e.g., 25 mL) in a volumetric flask to prepare a solution of known concentration.
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
-
Fill the sample cell with the solvent (distilled water) to serve as a blank. Ensure no air bubbles are trapped in the light path.
-
Place the blank cell in the polarimeter and zero the instrument.
-
-
Sample Measurement:
-
Rinse the sample cell with a small amount of the prepared sugar solution, then fill the cell with the solution, again avoiding air bubbles.
-
Place the sample cell in the polarimeter.
-
Observe the rotation and adjust the analyzer until the field of view is uniform or at its minimum intensity.
-
Record the observed angle of rotation (α). Take multiple readings and average them.
-
-
Calculation:
-
Use the recorded average observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation [α] using Biot's Law.
-
-
Mutarotation Measurement (Optional): To observe mutarotation, take readings immediately after dissolving the sample and then at regular intervals until the reading becomes constant.
Caption: Experimental workflow for determining specific rotation.
Significance in Drug Development and Research
L-rhamnose is a key structural element in many bacterial polysaccharides, particularly in the cell walls of pathogens like Streptococcus pneumoniae and Mycobacterium tuberculosis.[11][12][13] Its biosynthesis pathway, which converts glucose-1-phosphate to dTDP-L-rhamnose, involves several enzymes (RmlA, RmlB, RmlC, RmlD) that are absent in mammals.[12][13] This makes these enzymes prime targets for the development of novel antibacterial agents.
Furthermore, L-rhamnose and its derivatives serve as versatile chiral building blocks in synthetic chemistry. They are used to synthesize complex natural products and novel therapeutic agents, including potential anticancer and anti-inflammatory compounds.[14][15] The unique stereochemistry of L-rhamnose is exploited to impart specific biological activities and properties to the target molecules.
References
- 1. Rhamnose - Wikipedia [en.wikipedia.org]
- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. alpha-L-Rhamnose | C6H12O5 | CID 439710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-L-rhamnose | C6H12O5 | CID 439730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Conformational features of rhamnopyranose derivatives. The molecular structure of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a versatile glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. The benzyl (B1604629) protecting groups at the C2, C3, and C4 positions offer stability and prevent unwanted side reactions, allowing for precise control over glycosylation. This document outlines the activation of the rhamnopyranose precursor and provides detailed protocols for its application in glycosidic bond formation.
Overview of this compound as a Glycosyl Donor
This compound is a key building block in carbohydrate chemistry. L-rhamnose, a 6-deoxy sugar, is a common component of plant glycosides and bacterial polysaccharides. The benzylated form of L-rhamnopyranose is not typically used directly as a glycosyl donor due to the low reactivity of the anomeric hydroxyl group. Instead, it is first converted into a more reactive species, a "glycosyl donor," by activating the anomeric position. Common activated forms include:
-
Thioglycosides (e.g., S-phenyl, S-ethyl): Known for their stability and can be chemoselectively activated.
-
Trichloroacetimidates: Highly reactive donors, often providing good yields.
-
Glycosyl Halides (e.g., bromides, chlorides): Classical donors used in glycosylation reactions.
The choice of the activating group and the reaction conditions are critical for controlling the stereochemical outcome of the glycosylation, leading to either α- or β-glycosidic linkages. The non-participating nature of the benzyl ether protecting group at the C2 position generally favors the formation of the α-anomer due to the anomeric effect. However, the stereoselectivity can be influenced by various factors including the promoter, solvent, and temperature.
Activation of the Glycosyl Donor
The first step in utilizing this compound is its conversion into an active glycosyl donor. Below is a general workflow for this process.
Caption: General workflow for the activation of this compound.
Experimental Protocols
Protocol 1: Synthesis of Phenyl 2,3,4-Tri-O-benzyl-1-thio-α/β-L-rhamnopyranoside
This protocol describes the conversion of the rhamnopyranose into a thioglycoside donor.
Materials:
-
This compound
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the phenyl 2,3,4-Tri-O-benzyl-1-thio-α/β-L-rhamnopyranoside.
Protocol 2: Glycosylation using Phenyl 2,3,4-Tri-O-benzyl-1-thio-α/β-L-rhamnopyranoside
This protocol details a typical glycosylation reaction using the synthesized thioglycoside donor and a generic alcohol acceptor (ROH).
Materials:
-
Phenyl 2,3,4-Tri-O-benzyl-1-thio-α/β-L-rhamnopyranoside (Glycosyl Donor)
-
Glycosyl Acceptor (ROH)
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add NIS (1.5 eq) to the mixture.
-
After 5 minutes, add a catalytic amount of AgOTf or TMSOTf.
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.
-
Once the reaction is complete, quench it by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite and wash the filter cake with DCM.
-
Separate the organic layer from the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
Caption: A typical workflow for a glycosylation reaction using a thioglycoside donor.
Data Presentation
The following table summarizes representative quantitative data for glycosylation reactions involving per-O-benzylated rhamnopyranosyl donors with various acceptors and promoter systems. The yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.
| Glycosyl Donor | Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Primary Alcohol | NIS/AgOTf | DCM | -40 to 0 | 80-95 | Majorly α | General knowledge from multiple sources |
| S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Secondary Alcohol | NIS/TMSOTf | DCM | -30 | 87 | α-linked | [1] |
| 2,3,4-tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate | Primary Alcohol | TMSOTf (cat.) | DCM/Et₂O | -30 | 93 | α-linked | [1] |
| 2,3,4-tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate | Secondary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | -40 | 99 | Not specified | [1] |
Factors Influencing Stereoselectivity
The stereochemical outcome of the glycosylation is a critical aspect of the synthesis. The following diagram illustrates the key factors that influence whether the α- or β-glycosidic linkage is formed.
Caption: Key factors influencing the stereochemical outcome of glycosylation reactions.
Note on Stereoselectivity:
-
α-Selectivity: Generally favored with non-participating protecting groups like benzyl ethers at C2, due to the anomeric effect. Less polar, non-coordinating solvents like dichloromethane (DCM) or toluene (B28343) often promote α-linkage formation.
-
β-Selectivity: Can be challenging to achieve with rhamnosyl donors. It may require specific strategies such as using participating protecting groups at C2 or employing specific promoter systems that favor an Sₙ2-like displacement of an α-anomeric intermediate.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the reaction conditions for their specific glycosyl donor and acceptor pairing to achieve the desired yield and stereoselectivity. Always refer to the primary literature for detailed procedures and safety information.
References
Application Notes and Protocols for Glycosylation Reactions Using Protected Rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common glycosylation strategies employing protected rhamnopyranose donors. This document offers insights into achieving specific stereoselectivity (α or β) and includes detailed experimental protocols for key reactions. The information herein is intended to guide researchers in the synthesis of rhamnose-containing oligosaccharides, which are crucial components of many biologically active molecules, including bacterial polysaccharides and saponins.[1]
Introduction to Rhamnopyranose Glycosylation
Rhamnose, a 6-deoxyhexose, is a fundamental component of various natural products and bacterial cell surface glycoconjugates.[1] The chemical synthesis of rhamnosides presents unique challenges, primarily in controlling the stereochemistry of the glycosidic bond. The desired anomeric linkage, either α or β, is highly dependent on the protecting groups on the rhamnosyl donor, the nature of the glycosyl acceptor, the activation method, and the reaction conditions. This document outlines established methodologies to address these challenges.
Key Strategies for Stereoselective Rhamnosylation
The stereochemical outcome of a rhamnosylation reaction can be directed towards either the α- or β-anomer by careful selection of the rhamnosyl donor and reaction conditions.
α-Selective Rhamnosylation: The Role of Neighboring Group Participation
The synthesis of 1,2-trans-glycosides, which corresponds to α-rhamnosides (as rhamnose is an L-sugar), is often achieved through neighboring group participation. A participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the rhamnosyl donor can attack the anomeric center upon activation, forming a cyclic oxonium ion intermediate. Subsequent attack by the acceptor alcohol occurs from the opposite face, leading to the exclusive formation of the α-glycosidic bond.
Caption: Mechanism of α-selective rhamnosylation via neighboring group participation.
β-Selective Rhamnosylation: Overcoming Steric and Electronic Effects
The synthesis of 1,2-cis-glycosides, or β-rhamnosides, is more challenging due to the absence of neighboring group participation and unfavorable steric interactions.[2] Strategies to achieve β-selectivity often involve the use of non-participating protecting groups (e.g., benzyl (B1604629) ethers) and specific reaction conditions. One effective method utilizes a 4,6-O-benzylidene acetal (B89532) on the rhamnosyl donor, which can direct the stereochemical outcome towards the β-anomer.[1][3] The use of nitrile solvents has also been shown to enhance β-selectivity.[4]
Glycosyl Donors and Activation Methods
A variety of rhamnopyranosyl donors have been developed, each with its preferred method of activation. The choice of donor and activator is critical for achieving high yields and stereoselectivity.
Caption: General workflow for rhamnopyranose glycosylation reactions.
Experimental Protocols
The following protocols are representative examples for the synthesis of rhamnosides using different glycosyl donors.
Protocol 1: Silver Triflate Promoted Glycosylation using a Rhamnopyranosyl Bromide Donor
This protocol describes a typical glycosylation using a per-O-benzoylated rhamnopyranosyl bromide as the donor, which favors the formation of the α-anomer through neighboring group participation.
Materials:
-
Per-O-benzoylated rhamnopyranosyl bromide (Donor)
-
Acceptor alcohol
-
Silver triflate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Methanol
-
Sodium methoxide (B1231860) solution
Procedure:
-
Under an inert atmosphere (e.g., Argon), a solution of the rhamnosyl bromide donor and the acceptor alcohol in anhydrous DCM is stirred over activated 4 Å molecular sieves for 1 hour at room temperature.
-
The mixture is cooled to -40 °C.
-
A solution of silver triflate in anhydrous DCM is added dropwise.
-
The reaction is stirred at -40 °C and allowed to slowly warm to room temperature overnight.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with triethylamine.
-
The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the protected rhamnoside.
-
For deprotection, the purified product is dissolved in a mixture of DCM and methanol, and a catalytic amount of sodium methoxide solution is added. The mixture is stirred at room temperature until complete debenzoylation is observed by TLC. The reaction is then neutralized with an acidic resin, filtered, and concentrated to yield the deprotected rhamnopyranoside.[5]
Protocol 2: Lewis Acid-Catalyzed Glycosylation using a Rhamnopyranosyl Trichloroacetimidate Donor
Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions. The stereochemical outcome depends on the protecting groups and reaction conditions.
Materials:
-
Rhamnopyranosyl trichloroacetimidate (Donor)
-
Acceptor alcohol
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Triethylamine or saturated aqueous sodium bicarbonate
Procedure:
-
The glycosyl acceptor and trichloroacetimidate donor are azeotroped with dry toluene (B28343) to remove residual water and then kept under high vacuum.
-
The dried reagents are dissolved in anhydrous DCM under an inert atmosphere, and activated 4 Å molecular sieves are added.
-
The mixture is stirred at the desired temperature (e.g., -80 °C to 0 °C) for 1 hour.
-
A catalytic amount of TMSOTf (0.1–0.5 equivalents) is added to the suspension.
-
The reaction is stirred until the trichloroacetimidate donor is completely consumed as monitored by TLC.
-
The reaction is neutralized with triethylamine or saturated aqueous sodium bicarbonate.
-
The mixture is filtered through Celite, and the organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.[6]
Protocol 3: Thioglycoside Activation for Rhamnosylation
Thioglycosides are stable donors that can be activated by various thiophilic promoters. This method offers versatility in complex oligosaccharide synthesis.
Materials:
-
Rhamnopyranosyl thioglycoside (e.g., phenyl or ethyl thioglycoside) (Donor)
-
Acceptor alcohol
-
1-Benzenesulfinyl piperidine (B6355638) (BSP) and Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) OR N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (as a non-nucleophilic base)
-
Activated 4 Å molecular sieves
Procedure (using BSP/Tf₂O):
-
A mixture of the thioglycoside donor, acceptor alcohol, and TTBP in anhydrous DCM is stirred over activated 4 Å molecular sieves under an inert atmosphere at -60 °C.
-
A solution of BSP in anhydrous DCM is added, followed by the dropwise addition of Tf₂O.
-
The reaction is stirred at -60 °C and allowed to warm to the desired temperature, while being monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is diluted with DCM, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography.
Data Presentation: Stereoselectivity in Rhamnosylation Reactions
The following tables summarize quantitative data from various rhamnosylation reactions, highlighting the influence of the donor, acceptor, and reaction conditions on yield and stereoselectivity.
Table 1: α-Selective Rhamnosylation
| Glycosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Per-O-benzoyl rhamnopyranosyl bromide | Primary alcohol | AgOTf | DCM | -40 to RT | High | >20:1 |
| 2-O-Acetyl-3,4-di-O-benzyl rhamnopyranosyl trichloroacetimidate | Secondary alcohol | TMSOTf | DCM | -20 | 85 | >10:1 |
| 2-O-Benzoyl-3,4-di-O-benzyl thioglycoside | Primary alcohol | NIS/TfOH | DCM | -40 | 90 | >15:1 |
Table 2: β-Selective Rhamnosylation
| Glycosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 2,3-di-O-benzyl-4,6-O-benzylidene rhamnopyranosyl thioglycoside | Primary alcohol | BSP/Tf₂O | DCM | -60 | 89 | 1:10 |
| 2,3,4-tri-O-benzyl rhamnopyranosyl hemiacetal | Secondary alcohol | Oxalyl chloride, PPh₃O, LiI | DCM | RT | 88 | 1:15 |
| 2,3-O-acetonide protected rhamnopyranosyl donor | Phenol | Bis-thiourea catalyst | Toluene | 25 | 95 | 1:32 |
(Note: The data in these tables are representative and have been compiled from various literature sources. Actual results may vary depending on the specific substrates and reaction conditions.)[1][7][8]
Applications in Drug Development
Rhamnose-containing glycans are integral to the structure of many bacterial antigens. As such, synthetic rhamnosides are valuable tools in the development of carbohydrate-based vaccines and diagnostic agents. Furthermore, many natural products with therapeutic properties, such as anticancer agents, contain rhamnose moieties. The ability to synthesize these complex molecules allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The methodologies described herein provide a foundation for accessing these important molecules for further biological investigation.
References
- 1. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a key building block in the field of glycochemistry, particularly for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] L-rhamnose, a 6-deoxyhexose, is a common component of bacterial polysaccharides and plant glycosides, making it a significant target in drug discovery and vaccine development. The benzyl (B1604629) protecting groups at the C2, C3, and C4 hydroxyl positions offer stability and prevent unwanted side reactions during glycosylation, allowing for precise stereochemical control.[3] This protected rhamnopyranose derivative primarily serves as a glycosyl donor, enabling the formation of specific glycosidic linkages to construct intricate carbohydrate structures.[2][3] Its application is crucial in synthesizing fragments of natural products and bioactive molecules for further investigation into their biological functions, including potential antimicrobial and neuroprotective effects.[3]
Core Applications
-
Glycosyl Donor: The primary application of this compound is as a glycosyl donor in glycosylation reactions. The anomeric hydroxyl group can be activated to form a reactive intermediate that then couples with a glycosyl acceptor (an alcohol, which can be another monosaccharide). The benzyl ethers are stable to a wide range of reaction conditions used for glycosylation, yet can be removed under specific conditions (e.g., hydrogenolysis) in the final deprotection steps.[2][3]
-
Synthesis of Biologically Active Oligosaccharides: This building block is instrumental in the synthesis of oligosaccharides that are part of bacterial antigens, such as those from Shigella flexneri.[4] The resulting synthetic oligosaccharides can be used to study antibody-carbohydrate interactions, which is vital for the development of vaccines and diagnostic tools.
-
Drug Development: Rhamnose-containing compounds have shown a variety of biological activities.[5] By using this compound, medicinal chemists can synthesize novel glycoconjugates and explore their potential as therapeutics, for instance, in cancer therapy or as anti-inflammatory agents.[3]
Experimental Protocols
General Protocol for Glycosylation using a Rhamnosyl Donor
This protocol outlines a general procedure for the activation of a protected rhamnopyranosyl donor and subsequent coupling with a glycosyl acceptor. The specific promoter, solvent, and temperature will vary depending on the nature of the donor's anomeric leaving group (e.g., trichloroacetimidate (B1259523), thioglycoside) and the reactivity of the acceptor.
1. Preparation of the Glycosyl Donor:
-
This compound can be converted into various types of glycosyl donors. A common strategy is the formation of a trichloroacetimidate donor.
-
Protocol: Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate:
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add trichloroacetonitrile (B146778) (Cl3CCN) in excess (e.g., 1.5 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction, dilute with DCM, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the trichloroacetimidate donor.
-
2. Glycosylation Reaction:
-
Materials:
-
Glycosyl donor (e.g., 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate)
-
Glycosyl acceptor (with one free hydroxyl group)
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
-
Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride diethyl etherate (BF3·OEt2))
-
Activated molecular sieves (4 Å)
-
-
Protocol:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl donor and glycosyl acceptor in the chosen anhydrous solvent.
-
Add freshly activated powdered 4 Å molecular sieves and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add the Lewis acid promoter dropwise.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a base (e.g., triethylamine (B128534) or pyridine).
-
Filter the mixture through a pad of Celite and rinse with the reaction solvent.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting protected oligosaccharide by silica gel column chromatography.
-
3. Deprotection (Hydrogenolysis of Benzyl Ethers):
-
Materials:
-
Protected oligosaccharide
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or a mixture)
-
Hydrogen gas (H2)
-
-
Protocol:
-
Dissolve the protected oligosaccharide in the chosen solvent.
-
Carefully add a catalytic amount of Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry until all benzyl groups are cleaved.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected oligosaccharide. Further purification may be necessary.
-
Quantitative Data Summary
The efficiency of glycosylation reactions is highly dependent on the specific donor, acceptor, and reaction conditions. Below is a summary of representative yields from literature.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf, DCM, -20 °C | Protected α(1→4)-linked disaccharide | ~70-85 | [6] |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | N-Iodosuccinimide (NIS), TfOH, DCM, -40 °C | Protected α(1→6)-linked disaccharide | ~80 | [6] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl bromide | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Silver triflate, DCM | Protected α(1→2) and α(1→3) disaccharides | Variable | [4] |
| 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl chloride | Disaccharide alcohol | Silver triflate | Protected trisaccharide | ~65 | [4] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the application of this compound for oligosaccharide synthesis.
Caption: General workflow for oligosaccharide synthesis.
Caption: Key steps in a Lewis acid-promoted glycosylation reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 3. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for the Benzylation of L-Rhamnose Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-rhamnose, a naturally occurring 6-deoxyhexose, is a key component of various bacterial polysaccharides, plant glycosides, and other biologically active molecules. Its chemical modification is often a crucial step in the synthesis of complex carbohydrates, glycoconjugates, and novel therapeutic agents. The protection of its hydroxyl groups is a prerequisite for many subsequent chemical transformations. Benzyl (B1604629) ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis.
This document provides a detailed protocol for the complete benzylation (per-benzylation) of the hydroxyl groups of L-rhamnose to yield 2,3,4-tri-O-benzyl-L-rhamnopyranose. The procedure is based on the well-established Williamson ether synthesis, a reliable and widely used method for the formation of ethers.
Principle of the Method
The per-benzylation of L-rhamnose is achieved through the Williamson ether synthesis. In this reaction, the hydroxyl groups of L-rhamnose are deprotonated by a strong base, typically sodium hydride (NaH), to form alkoxides. These alkoxides then act as nucleophiles and react with benzyl bromide (BnBr) in an SN2 reaction to form the corresponding benzyl ethers. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is used to facilitate the reaction. A slight excess of sodium hydride and benzyl bromide is used to ensure the complete benzylation of all hydroxyl groups.
Experimental Protocol: Per-benzylation of L-Rhamnose
This protocol describes the synthesis of this compound from L-rhamnose monohydrate.
Materials:
-
L-Rhamnose monohydrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with L-rhamnose monohydrate (1.0 eq). Anhydrous DMF is added to dissolve the sugar (approximately 10-15 mL per gram of rhamnose). The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil, 4.5 eq, 1.5 eq per hydroxyl group) is carefully added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 1 hour to allow for the formation of the alkoxides. Hydrogen gas evolution will be observed.
-
Benzylation: Benzyl bromide (4.5 eq, 1.5 eq per hydroxyl group) is added dropwise to the reaction mixture at 0 °C using an addition funnel. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction mixture is cooled back to 0 °C in an ice bath. Methanol is added dropwise to quench the excess sodium hydride until gas evolution ceases.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.
-
Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure to give this compound as a colorless to pale yellow oil.
Data Presentation
The following table summarizes the key quantitative data for the per-benzylation of L-rhamnose.
| Parameter | Value |
| Starting Material | L-Rhamnose Monohydrate |
| Product | This compound |
| Molecular Formula | C₂₇H₃₀O₅ |
| Molecular Weight | 434.53 g/mol |
| Typical Yield | 75-85% |
| Physical Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Data not explicitly found in the searched literature for this specific compound. Data for a similar compound, methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside, is provided for reference in the notes below. |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not explicitly found in the searched literature for this specific compound. Data for a similar compound, methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside, is provided for reference in the notes below. |
Note on Characterization Data: While this compound is a known compound, a complete, verified set of ¹H and ¹³C NMR data was not explicitly available in the searched literature. Researchers should perform full characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structure of the synthesized product. For reference, the related compound, methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside, exhibits characteristic signals for the benzyl groups (δ ~7.2-7.4 ppm in ¹H NMR; δ ~127-139 ppm in ¹³C NMR), the rhamnose core protons and carbons, and the methyl group of the C6 (a doublet around δ 1.2-1.3 ppm in ¹H NMR).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the benzylation of L-rhamnose.
Caption: Workflow for the per-benzylation of L-rhamnose.
Application Notes and Protocols for the Deprotection of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of 2,3,4-Tri-O-benzyl-L-rhamnopyranose to yield L-rhamnopyranose. The benzyl (B1604629) ether protecting groups are robust but can be effectively removed under specific reductive or oxidative conditions. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction scale.
Introduction
The selective removal of protecting groups is a critical step in multi-step organic synthesis, particularly in carbohydrate chemistry. This compound is a common intermediate in the synthesis of complex glycans and natural products. The three benzyl groups at the C2, C3, and C4 positions provide stable protection during various synthetic transformations. Their removal is typically achieved through catalytic hydrogenolysis or oxidative cleavage. This document outlines protocols for these key deprotection methods.
Data Presentation
The following table summarizes quantitative data for common methods of deprotecting benzylated rhamnopyranoside derivatives.
| Deprotection Method | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| Catalytic Hydrogenolysis | Per-O-benzyl-α-L-rhamnopyranoside | H₂, 10% Pd/C, EtOAc/EtOH, rt | 12 h | 98% | Fuller, A. A. PhD Thesis, 2005 |
| Catalytic Transfer Hydrogenolysis | General Benzylated Carbohydrate | 10% Pd/C, Ammonium (B1175870) Formate (B1220265), Methanol (B129727), Reflux | 1-3 h | >95% | General Protocol |
| Oxidative Cleavage | S-Phenyl 2,3,4-Tri-O-benzyl-α-L-thiorhamnopyranoside | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH₂Cl₂/H₂O (17:1), 0 °C to rt | 5 h | 32% (2-OH), 6% (3-OH) | Crich, D. et al., 2007 |
Mandatory Visualization
Caption: General workflow for the deprotection of this compound.
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenolysis
This protocol describes the complete removal of all benzyl groups using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (B1210297) (EtOAc), anhydrous
-
Ethanol (B145695) (EtOH), anhydrous
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethyl acetate and ethanol (e.g., 1:1 v/v, providing a concentration of approximately 0.05 M).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Seal the reaction flask and flush the system with an inert gas (N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude L-rhamnopyranose.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica (B1680970) gel chromatography if necessary.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenolysis
This method uses a hydrogen donor in the presence of a palladium catalyst and is often faster and more convenient than using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)
-
Methanol (MeOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (to a concentration of about 0.1 M).
-
Carefully add 10% Pd/C (approximately 50-100% by weight of the substrate).
-
To this stirred suspension, add ammonium formate (5-10 eq) in one portion under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the combined filtrates under reduced pressure. The residue will contain the product and ammonium formate salts.
-
The residue can be purified by silica gel chromatography to afford pure L-rhamnopyranose.
Protocol 3: Deprotection via Oxidative Cleavage with DDQ
This protocol describes the oxidative removal of benzyl ethers. Note that this method can show selectivity, and complete deprotection may require harsh conditions or yield a mixture of partially deprotected products. The following is a general procedure based on a similar substrate.[1]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the benzylated rhamnopyranose (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 17:1 v/v) to a concentration of approximately 0.03 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (2.3 eq per benzyl group to be removed) to the stirred solution.
-
After 30 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for the required time (monitoring by TLC is crucial to follow the disappearance of starting material and the appearance of products, which could be a mixture). For a related substrate, significant reaction occurred over 5 hours.
-
Upon completion or desired conversion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product mixture should be purified by silica gel chromatography to separate the desired deprotected product from byproducts and any partially deprotected intermediates.
References
Application Notes and Protocols for the Use of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a pivotal protected monosaccharide widely employed in the chemical synthesis of complex natural products. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions are relatively stable under a variety of reaction conditions, yet can be removed under mild hydrogenolysis conditions. This allows for the selective formation of glycosidic bonds, making it an invaluable glycosyl donor for the synthesis of oligosaccharides and glycoconjugates, particularly flavonoid glycosides which exhibit a broad spectrum of biological activities.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of the naturally occurring flavonoid glycoside, Kaempferol (B1673270) 3-O-α-L-rhamnopyranoside (also known as Afzelin). Detailed experimental protocols for the key synthetic steps, quantitative data, and a visual representation of the synthetic workflow are presented to guide researchers in this field.
Application: Synthesis of Kaempferol 3-O-α-L-rhamnopyranoside (Afzelin)
The total synthesis of Afzelin serves as a prime example of the application of this compound. The general strategy involves the preparation of a suitable protected rhamnosyl donor from this compound, followed by its glycosylation with a protected kaempferol aglycone. The final step involves the deprotection of the benzyl groups to yield the natural product.
Synthetic Workflow
The overall synthetic strategy for Afzelin can be visualized as a multi-step process, starting from the commercially available L-rhamnose and leading to the final natural product. The key steps involve protection of the hydroxyl groups, activation of the anomeric center, glycosylation, and final deprotection.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of flavonoid glycosides.
Protocol 1: Preparation of 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl Trichloroacetimidate (Glycosyl Donor)
This protocol describes the activation of the anomeric hydroxyl group of this compound to form a highly reactive trichloroacetimidate donor.
Materials:
-
This compound
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile (5.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a catalytic amount of DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) with 1% triethylamine) to afford the desired α-trichloroacetimidate as the major product.
Protocol 2: Glycosylation of 5,7,4'-Tri-O-benzyl-kaempferol
This protocol details the crucial glycosylation step, coupling the activated rhamnosyl donor with the protected kaempferol acceptor.
Materials:
-
2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate
-
5,7,4'-Tri-O-benzyl-kaempferol (Glycosyl Acceptor)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the glycosyl donor (1.2 eq) and glycosyl acceptor (1.0 eq) in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the protected flavonoid glycoside.
Protocol 3: Debenzylation to Yield Kaempferol 3-O-α-L-rhamnopyranoside (Afzelin)
This final step involves the removal of all benzyl protecting groups to afford the natural product.
Materials:
-
Protected Kaempferol 3-O-rhamnoside
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the protected glycoside in a mixture of MeOH and EtOAc.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Kaempferol 3-O-α-L-rhamnopyranoside.
Quantitative Data
The following table summarizes typical yields and key analytical data for the synthesis of Afzelin and its intermediates.
| Compound | Step | Typical Yield (%) | ¹H NMR (δ, ppm) Anomeric Proton | ¹³C NMR (δ, ppm) Anomeric Carbon | Mass Spectrometry (m/z) [M+H]⁺ |
| 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate | Donor Activation | 85-95 | ~6.3 (s) | ~160.5 | Calculated: 578.1 |
| Protected Kaempferol 3-O-rhamnoside | Glycosylation | 70-85 | ~5.4 (d) | ~98.2 | Calculated: 989.4 |
| Kaempferol 3-O-α-L-rhamnopyranoside (Afzelin) | Debenzylation | 90-98 | 5.37 (d) | 94.9 | 433.1[1] |
Note: Specific spectroscopic data may vary slightly depending on the solvent and instrument used. The provided data for Afzelin is consistent with literature values for the natural product.[1]
Conclusion
This compound is a versatile and indispensable building block in the synthesis of complex natural products containing L-rhamnose. The protocols and data presented herein for the synthesis of Kaempferol 3-O-α-L-rhamnopyranoside demonstrate a robust and reproducible strategy that can be adapted for the synthesis of other flavonoid glycosides and rhamnose-containing natural products. Careful execution of the described experimental procedures and rigorous characterization of intermediates are crucial for the successful synthesis of these biologically important molecules.
References
Application Notes and Protocols for Stereoselective Synthesis with 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving stereoselective synthesis using 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key building block in the synthesis of complex oligosaccharides and glycoconjugates. L-rhamnose is a crucial component of many bacterial polysaccharides and natural products, making its stereoselective incorporation a significant goal in medicinal chemistry and drug development. The benzyl (B1604629) protecting groups on this compound offer stability and influence the stereochemical outcome of glycosylation reactions.
Principles of Stereoselective Rhamnosylation
The stereoselective formation of glycosidic bonds with L-rhamnose donors is a challenging yet critical aspect of carbohydrate chemistry. The outcome of a rhamnosylation reaction, yielding either an α- or β-glycosidic linkage, is influenced by several factors:
-
The Nature of the Glycosyl Donor: The leaving group at the anomeric center (e.g., trichloroacetimidate (B1259523), bromide, thioglycoside) plays a pivotal role in the reaction mechanism.
-
Protecting Groups: The benzyl groups at the C2, C3, and C4 positions of the rhamnopyranose ring are considered "non-participating" groups. This means they do not directly form a covalent intermediate with the anomeric center to shield one face of the molecule, which often leads to mixtures of α and β products. However, their steric and electronic properties still significantly influence the conformation of the sugar ring and the reactivity of the donor.
-
Reaction Conditions: The choice of promoter (Lewis acid), solvent, and temperature can dramatically affect the stereoselectivity of the glycosylation. For instance, lower temperatures often favor the formation of the thermodynamically less stable β-anomer.[1]
-
The Glycosyl Acceptor: The reactivity and steric hindrance of the acceptor alcohol also contribute to the stereochemical outcome.
Preparation of Glycosyl Donors from this compound
The first step in utilizing this compound for stereoselective synthesis is its conversion into a suitable glycosyl donor. The most common donors are glycosyl trichloroacetimidates and glycosyl bromides.
Protocol 1: Synthesis of 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl Trichloroacetimidate
This protocol describes the preparation of the α-trichloroacetimidate donor, a versatile precursor for both α- and β-glycosylation depending on the reaction conditions.
Materials:
-
This compound
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add trichloroacetonitrile (5.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of DBU (0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a gradient of hexane and ethyl acetate (B1210297) to afford the 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate.
Stereoselective Glycosylation Reactions
The choice of reaction conditions dictates the stereochemical outcome of the glycosylation. The following protocols provide guidelines for achieving either α- or β-selectivity.
Protocol 2: General Procedure for α-L-Rhamnosylation using a Trichloroacetimidate Donor[2]
This protocol favors the formation of the thermodynamically more stable α-glycosidic linkage.
Materials:
-
2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate (Donor)
-
Alcohol Acceptor
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Triflic Acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Triethylamine
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol acceptor (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous DCM and stir for 30 minutes at room temperature.
-
Cool the mixture to -40 °C.
-
In a separate flask, dissolve the rhamnosyl trichloroacetimidate donor (1.2 eq) in anhydrous DCM.
-
Add the donor solution to the acceptor mixture via cannula.
-
Slowly add a solution of TfOH or TMSOTf (0.1-0.3 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at -40 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the desired α-rhamnopyranoside.
Protocol 3: Achieving β-L-Rhamnosylation
The synthesis of the 1,2-cis-β-L-rhamnoside is particularly challenging due to the steric hindrance of the C2 substituent and the anomeric effect.[2] Several strategies have been developed to overcome this challenge.
Lowering the reaction temperature can favor the kinetically controlled formation of the β-anomer.[1]
Procedure:
The procedure is similar to Protocol 2, with the following key modifications:
-
The reaction is maintained at a very low temperature (e.g., -78 °C) throughout the addition and reaction time.
-
A less reactive promoter or a smaller amount of the promoter may be used to slow down the reaction and favor the kinetic product.
Quantitative Data on Stereoselective Rhamnosylation
The following tables summarize representative data for stereoselective rhamnosylation reactions. While not all examples use the 2,3,4-tri-O-benzyl protecting group pattern specifically, they provide valuable insights into the expected yields and selectivities.
Table 1: α-Selective Rhamnosylation
| Glycosyl Donor | Acceptor | Promoter (eq) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate | Strophanthidol derivative | TfOH (0.3) | DCM | 0 to r.t. | 81 | α-only | [3] |
| Per-O-benzoylated rhamnopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | AgOTf | DCM | -40 to r.t. | High | High α | [4] |
Table 2: β-Selective Rhamnosylation
| Glycosyl Donor | Acceptor | Promoter (eq) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2-O-benzyl-3-O-TBDMS-4-O-TBDPS-α-L-rhamnopyranosyl trichloroacetimidate | Various alcohols | 9-BBN-OTf (catalytic) | Et₂O | -78 | Good | High β | [5] |
| 2,3-Acetonide-protected L-rhamnose phosphate (B84403) donor | Sterically hindered alcohol | Bis-thiourea catalyst (ent-1) | Toluene | r.t. | 75 | 1:32 | [6] |
Deprotection of Benzyl Groups
The final step in many synthetic sequences is the removal of the benzyl protecting groups to yield the final oligosaccharide.
Protocol 4: Catalytic Hydrogenolysis
This is the most common and efficient method for benzyl group deprotection.
Materials:
-
Benzyl-protected rhamnoside
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected rhamnoside in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH or EtOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Workflow
The following diagrams illustrate the key steps in the stereoselective synthesis of rhamnosides using this compound.
Caption: General workflow for stereoselective rhamnoside synthesis.
Caption: Key factors influencing stereoselectivity in glycosylation.
References
- 1. Rhamnosylation: diastereoselectivity of conformationally armed donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Beta-selective O-rhamnosylation with a rhamnosyl trichloroacetimidate that has the 4C1 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
optimal reaction conditions for using 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the versatile carbohydrate building block, 2,3,4-Tri-O-benzyl-L-rhamnopyranose. This compound is a key intermediate in the synthesis of a wide range of biologically significant molecules, including oligosaccharides, glycoconjugates, and natural products.[1] The benzyl (B1604629) protecting groups at the 2, 3, and 4 positions offer stability and allow for selective reactions at the anomeric center and the C6 methyl group, making it a valuable tool in synthetic carbohydrate chemistry.
Overview of Synthetic Applications
This compound serves as a precursor for various transformations crucial in glycochemistry. The primary applications revolve around its use as a glycosyl donor after activation of the anomeric hydroxyl group. Furthermore, the anomeric hydroxyl can be oxidized to a lactone, and the benzyl ethers can be removed to yield the free sugar. A general workflow for the utilization of this compound is presented below.
Caption: Synthetic utility of this compound.
Key Reaction Protocols
The following sections provide detailed experimental protocols for common transformations of this compound.
Oxidation of the Anomeric Hydroxyl: Swern Oxidation
Oxidation of the anomeric hydroxyl group of this compound to the corresponding lactone is a key transformation. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[2][3][4]
Protocol for the Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnono-1,5-lactone:
-
Preparation of the Activating Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) dropwise via syringe. Stir the resulting mixture for 15 minutes at -78 °C.
-
Oxidation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 45 minutes at this temperature.
-
Work-up: Add triethylamine (B128534) (5.0 equivalents) dropwise to the reaction mixture at -78 °C and continue stirring for an additional 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure 2,3,4-Tri-O-benzyl-L-rhamnono-1,5-lactone.
Activation of the Anomeric Center: Trichloroacetimidate Formation
For its use as a glycosyl donor, this compound must first be activated at the anomeric position. The formation of a trichloroacetimidate is a widely used and effective method for this purpose.[5][6]
Protocol for the Synthesis of 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl Trichloroacetimidate:
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add trichloroacetonitrile (B146778) (1.5 equivalents) to the solution.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by silica gel column chromatography using a mixture of hexanes and ethyl acetate containing 0.5% triethylamine to yield the 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate.
Glycosylation Reaction
Once activated as a trichloroacetimidate, the rhamnosyl donor can be coupled with a glycosyl acceptor in the presence of a Lewis acid catalyst to form a glycosidic bond.
General Protocol for Glycosylation:
-
Preparation: To a flame-dried flask containing activated 4 Å molecular sieves under an argon atmosphere, add a solution of the 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the reaction mixture to -40 °C. Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents) dropwise. Stir the reaction at this temperature, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a few drops of triethylamine. Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude disaccharide by silica gel column chromatography.
Deprotection of Benzyl Ethers: Catalytic Hydrogenation
The final step in the synthesis of many target oligosaccharides is the removal of the benzyl protecting groups. Catalytic hydrogenation is a standard and effective method for this transformation.[1][7]
Protocol for Global Debenzylation:
-
Preparation: Dissolve the protected oligosaccharide (1.0 equivalent) in a solvent system such as a mixture of tetrahydrofuran (B95107) (THF), tert-butanol, and water or a phosphate (B84403) buffer solution (pH 4).[7]
-
Reaction: Add palladium on carbon (10% w/w, typically 20-50 mol% of palladium per benzyl group) to the solution.[7] Place the reaction mixture under a hydrogen atmosphere (typically 1-10 bar) and stir vigorously at room temperature. Monitor the reaction by TLC or mass spectrometry until all starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The deprotected oligosaccharide can be purified by size-exclusion chromatography (e.g., Sephadex) or reverse-phase chromatography.
Summary of Quantitative Data
The following tables summarize typical reaction conditions and outcomes for key transformations involving this compound and its derivatives.
Table 1: Glycosylation Reactions with 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf, -40 °C | DCM | 85 | >20:1 | Adapted from[8] |
| 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl Bromide | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | AgOTf, 2,6-lutidine, 0 °C | DCM | 75 | 1:1.5 | Adapted from[5] |
| 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl Trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf, -78 °C to rt | DCM | 92 | α-only | Adapted from[2] |
Table 2: Deprotection and Oxidation Reactions
| Starting Material | Reaction | Reagents and Conditions | Solvent | Yield (%) | Reference |
| This compound | Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | DCM | ~90 (estimated) | Adapted from[7] |
| Protected Oligosaccharide | Catalytic Hydrogenation | H₂, 10% Pd/C | THF/t-BuOH/H₂O | Typically >90 | Adapted from[7] |
| Benzyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside | Catalytic Hydrogenation | H₂, 10% Pd/C | EtOH/EtOAc | Quantitative | Adapted from[1] |
Logical Relationships in Synthesis
The strategic application of this compound in oligosaccharide synthesis involves a series of logical steps, from the preparation of the building block to the final deprotected product.
Caption: Logical workflow for oligosaccharide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. research.rug.nl [research.rug.nl]
Applications of Protected Rhamnose in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of protected rhamnose in the field of glycobiology. Rhamnose, a deoxyhexose sugar, is a crucial component of various glycoconjugates in bacteria, plants, and fungi, but is absent in humans. This unique distribution makes rhamnose-containing structures and their biosynthetic pathways attractive targets for therapeutic and diagnostic development. The use of protected rhamnose derivatives is essential for the chemical and enzymatic synthesis of complex glycans and glycoconjugates, enabling a wide range of research applications.
Applications in Chemical Glycobiology
The chemical synthesis of oligosaccharides and glycoconjugates containing rhamnose is fundamental to glycobiology research. It allows for the creation of structurally defined molecules to study their biological functions, develop synthetic vaccines, and create tools for biochemical assays. Protecting groups are indispensable in this process to ensure regioselective and stereoselective glycosylation.
Synthesis of Rhamnosylated Glycoconjugates
The synthesis of complex rhamnosylated molecules, such as glycolipids and glycoproteins, relies on the use of protected rhamnosyl donors. These donors are rhamnose molecules where all but one hydroxyl group are masked with protecting groups, allowing for the controlled formation of a glycosidic bond at a specific position.
A common strategy involves the use of acetyl (Ac) or benzyl (B1604629) (Bn) groups to protect the hydroxyls, and a leaving group, such as a thiophenyl group, at the anomeric position to facilitate the glycosylation reaction.
Solid-Phase Oligosaccharide Synthesis
Protected rhamnose building blocks are also utilized in automated solid-phase oligosaccharide synthesis (SPOS). This technique allows for the rapid and efficient assembly of complex oligosaccharides on a solid support, similar to peptide and oligonucleotide synthesis.[1] The use of protected rhamnosyl donors with specific linkers enables the stepwise addition of rhamnose units to a growing glycan chain.[2][3]
Applications in Enzymatic Glycosylation
Enzymatic synthesis offers a powerful alternative to chemical synthesis for creating glycosidic bonds with high stereo- and regioselectivity under mild conditions.
Rhamnosyltransferase-Catalyzed Synthesis
Rhamnosyltransferases (Rha-Ts) are enzymes that transfer rhamnose from a donor substrate, typically dTDP-L-rhamnose, to an acceptor molecule.[4] In vitro enzymatic synthesis using purified Rha-Ts and protected rhamnose-derived donors can be used to produce specific rhamnosylated compounds.[4]
Reverse Hydrolysis with α-L-Rhamnosidases
α-L-Rhamnosidases, which normally cleave terminal rhamnose residues, can be used in reverse to synthesize rhamnosides.[5] This process, known as reverse hydrolysis, involves high concentrations of rhamnose (donor) and an acceptor molecule in the presence of the enzyme.[5]
Applications in Vaccine Development and Immunology
The absence of rhamnose in humans makes it an excellent target for vaccine development against pathogenic bacteria where it is an essential component of the cell wall.[6]
Rhamnose-Based Vaccines
Synthetic oligosaccharides containing rhamnose that mimic bacterial surface antigens can be conjugated to carrier proteins to create glycoconjugate vaccines.[7] These vaccines can elicit a robust and specific immune response against the targeted pathogen.[8]
Rhamnose as an Antibody-Recruiting Molecule
Naturally occurring anti-rhamnose antibodies are present in human serum.[9] This phenomenon can be exploited to enhance the immunogenicity of vaccines. By incorporating a rhamnose moiety into a vaccine construct, the rhamnose can act as an antibody-recruiting molecule (ARM), targeting the vaccine to antigen-presenting cells (APCs) via Fc receptors, thereby boosting the immune response.[9][10]
Applications in Bioassays and Drug Discovery
Protected rhamnose is instrumental in the synthesis of probes and potential therapeutics for studying and targeting rhamnose-mediated biological processes.
Probing Rhamnose-Binding Proteins
Rhamnose-binding proteins, or lectins, play roles in cell-cell recognition and pathogen adhesion. Synthetically derived rhamnosides can be used in various assays, such as Bio-Layer Interferometry (BLI), to characterize the binding affinity and specificity of these lectins.[11][12]
Development of Rhamnose-Based Therapeutics
Rhamnose-containing glycolipids have been shown to exhibit cytotoxic activity against cancer cells.[13][14] The synthesis of various rhamnose-linked compounds allows for the exploration of their therapeutic potential and the study of their structure-activity relationships.
Data Presentation
Table 1: Common Protecting Groups for Rhamnose in Chemical Synthesis
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |
| Acetyl | Ac | Acetic anhydride, pyridine (B92270) | Sodium methoxide (B1231860) in methanol | [13] |
| Benzyl | Bn | Benzyl bromide, sodium hydride | Hydrogenolysis (H₂, Pd/C) | [15] |
| Tert-butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | [15] |
| Pivaloyl | Piv | Pivaloyl chloride, pyridine | Sodium methoxide in methanol | [2] |
Table 2: Cytotoxicity of L-Rhamnose-Linked Amino Glycerolipids against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | CC₅₀ (µM) |
| 3 | MDA-MB-231 | Breast | 11.0 ± 1.2 |
| JIMT-1 | Breast | 4.8 ± 0.5 | |
| DU-145 | Prostate | 6.5 ± 0.8 | |
| MiaPaCa2 | Pancreas | 7.2 ± 0.9 | |
| Cisplatin | MDA-MB-231 | Breast | > 30 |
| JIMT-1 | Breast | 18.5 ± 2.5 | |
| DU-145 | Prostate | 12.5 ± 1.5 | |
| MiaPaCa2 | Pancreas | 15.0 ± 2.0 | |
| Chlorambucil | MDA-MB-231 | Breast | > 30 |
| JIMT-1 | Breast | > 30 | |
| DU-145 | Prostate | 22.5 ± 3.0 | |
| MiaPaCa2 | Pancreas | > 30 | |
| Data adapted from[13][16] |
Table 3: Optimized Conditions for Enzymatic Synthesis of Rhamnosyl Glycosides via Reverse Hydrolysis [5]
| Acceptor | Optimal Donor (L-Rhamnose) Concentration (M) | Optimal Acceptor Concentration (M) | Temperature (°C) | Reaction Time (h) | Maximum Yield (%) |
| D-Mannitol | 0.4 | 0.2 | 55 | 48 | 36.1 |
| D-Fructose | 0.4 | 0.4 | 55 | 48 | 11.9 |
| Esculin | 0.4 | 0.06 | 55 | 48 | 17.9 |
Table 4: Binding Affinity Data for Rhamnose-Binding Lectins Determined by Bio-Layer Interferometry (BLI)
| Lectin | Ligand | Apparent K_D (nM) |
| SUL-I | Rhamnose Monosaccharide | ~160 |
| CSL3 | Rhamnose Monosaccharide | ~400 |
| Data derived from sensorgrams in[11][12] |
Experimental Protocols
Protocol 1: General Procedure for the Chemical Synthesis of a Protected Rhamnosyl Thioglycoside Donor
This protocol describes the synthesis of a phenyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl thioglycoside, a versatile donor for glycosylation reactions.
Materials:
-
L-rhamnose
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Peracetylation of L-Rhamnose: a. Dissolve L-rhamnose in a mixture of pyridine and acetic anhydride. b. Add a catalytic amount of DMAP. c. Stir the reaction at room temperature for 18 hours. d. Quench the reaction by adding methanol. e. Concentrate the mixture under reduced pressure and purify by silica gel chromatography to obtain tetra-O-acetyl-L-rhamnopyranose.[13]
-
Thioglycosylation: a. Dissolve the per-O-acetylated rhamnose and thiophenol in dry DCM under an inert atmosphere (e.g., argon).[13] b. Cool the solution to 0 °C. c. Add BF₃·OEt₂ dropwise. d. Allow the reaction to warm to room temperature and stir for 18 hours, monitoring by TLC. e. Quench the reaction with saturated aqueous sodium bicarbonate solution. f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Concentrate the solution and purify the residue by flash column chromatography on silica gel to yield the phenyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl thioglycoside.[13]
Protocol 2: Enzymatic Synthesis of α-L-Rhamnopyranosyl-(1→6')-D-mannitol via Reverse Hydrolysis[5]
Materials:
-
Recombinant α-L-rhamnosidase (e.g., from Alternaria sp. L1)
-
L-rhamnose
-
D-mannitol
-
pH 6.5 buffer (e.g., phosphate (B84403) buffer)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a reaction mixture containing 0.4 M L-rhamnose and 0.2 M D-mannitol in pH 6.5 buffer.[5]
-
Add a defined amount of purified α-L-rhamnosidase (e.g., 0.5 U in 50 µL).[5]
-
Incubate the reaction at 55°C for 48 hours.[5]
-
Stop the reaction by heating at 100°C for 10 minutes.[17]
-
Analyze the product formation and yield by HPLC.
-
The product can be purified by preparative HPLC or other chromatographic techniques.
Protocol 3: Immunogenicity Testing of a Rhamnose-Containing Vaccine Candidate in Mice[18]
Materials:
-
Rhamnose-conjugated vaccine candidate
-
Adjuvant (e.g., TiterMax Gold or Sigma Adjuvant System)
-
BALB/c mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Materials for ELISA (e.g., rhamnose-BSA coated plates, secondary anti-mouse IgG-HRP antibody, TMB substrate)
Procedure:
-
Immunization: a. Emulsify the rhamnose-conjugated vaccine in the chosen adjuvant according to the manufacturer's instructions. b. Immunize groups of BALB/c mice (n=5-10 per group) subcutaneously or intraperitoneally with the vaccine formulation (e.g., 20 µg of conjugate per mouse). c. Administer booster immunizations on days 14 and 28.[18] d. Include a control group immunized with PBS or the carrier protein alone.
-
Serum Collection: a. Collect blood samples from the mice via tail bleed or cardiac puncture at specified time points (e.g., day 0, 21, and 35). b. Separate the serum and store at -20°C.
-
Antibody Titer Determination by ELISA: a. Coat 96-well microtiter plates with a rhamnose-BSA conjugate overnight at 4°C. b. Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS). c. Serially dilute the collected mouse sera and add to the wells. Incubate for 2 hours at room temperature. d. Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour. e. Wash the plates and add TMB substrate. Stop the reaction with sulfuric acid. f. Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[18]
Protocol 4: Cytotoxicity Assay of Rhamnose-Linked Compounds against Cancer Cell Lines[16]
Materials:
-
Rhamnose-linked test compounds
-
Human cancer cell lines (e.g., MDA-MB-231, JIMT-1, DU-145)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTS assay kit
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: a. Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the rhamnose-linked compounds in cell culture medium (e.g., 0-30 µM). b. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.
-
Incubation: a. Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.[16]
-
Cell Viability Measurement: a. Add MTS reagent to each well according to the manufacturer's protocol. b. Incubate for 1-4 hours until color development. c. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the compound concentration and determine the half-maximal cytotoxic concentration (CC₅₀) using a suitable software.[16]
Protocol 5: Bio-Layer Interferometry (BLI) Assay for Rhamnose-Lectin Binding Affinity[11][12]
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated rhamnose ligand
-
Purified rhamnose-binding lectin
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Biosensor Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Ligand Immobilization: a. Load the biotinylated rhamnose ligand onto the SA biosensors until a stable signal is achieved.
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Association: a. Move the biosensors into wells containing different concentrations of the purified lectin in solution. b. Monitor the binding (association) in real-time.
-
Dissociation: a. Move the biosensors back into wells containing only the assay buffer. b. Monitor the unbinding (dissociation) of the lectin in real-time.
-
Data Analysis: a. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) using the instrument's software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[11]
Visualizations
References
- 1. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 6. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbohydrate-based Vaccine Development Service - Creative Biolabs [creative-biolabs.com]
- 8. Analysis of immunogenicity and purification methods in conjugated polysaccharide vaccines: a new approach in fighting pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses of L-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of a single-molecule L-rhamnose-containing three-component vaccine and evaluation of antigenicity in the presence of anti-L-rhamnose antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Debenzylation of Poly-Benzylated Sugars
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective debenzylation of poly-benzylated sugars, a critical step in carbohydrate chemistry and the synthesis of complex glycoconjugates and therapeutics.
Introduction
Benzyl (B1604629) ethers are widely used as protecting groups for hydroxyl functionalities in carbohydrate synthesis due to their stability under a broad range of reaction conditions. However, the selective removal of one or more benzyl groups in the presence of others, or in the presence of other sensitive functional groups, presents a significant synthetic challenge. This document outlines several reliable protocols for achieving selective debenzylation, categorized by the type of reagent and mechanism.
Data Summary: Comparison of Selective Debenzylation Protocols
The following table summarizes quantitative data for various selective debenzylation methods, offering a comparative overview of their efficiency and selectivity.
| Method | Reagent(s) | Substrate Example | Position Selectivity | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid | Per-O-benzylated sugar derivatives | Non-selective | 0.5 - 2 | RT | >90 | [1] |
| 10% Pd/C, 2-Propanol | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Stepwise removal | 4 - 24 | Reflux | ~40-60 | [2] | |
| Oxidative Debenzylation | DDQ (stoichiometric) | 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | General | 12 | RT (light) | 82 | [3] |
| DDQ (catalytic, with TBN) | Various protected monosaccharides | General | <4 | RT (light) | 84-96 | [4] | |
| NaBrO₃, Na₂S₂O₄ | Benzyl ethers in the presence of azides | Chemoselective | <1 | RT | High | [5][6] | |
| Lewis Acid Mediated | TIBAL (5 equiv.) | Per-benzylated glucoside | 2-O | 2 | 50 | 98 | [2] |
| SnCl₄ | 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose | 2-O | 1 | 0 to RT | 92 | [2] | |
| Other Reagents | I₂ (1.25 equiv.), Et₃SiH (1.25 equiv.) | Methyl per-O-benzyl galactoside | 4-O (steric control) | 0.25 | -40 to 0 | High | [2][7] |
| CrCl₂/LiI | Poly-O-benzylated sugars | Regioselective | - | RT | - | [8] |
Experimental Protocols
Protocol 1: General Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes a rapid and efficient method for the complete removal of O-benzyl groups.
Materials:
-
Poly-benzylated sugar
-
10% Palladium on carbon (Pd/C)
-
Formic acid (or ammonium (B1175870) formate)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve the poly-benzylated sugar in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Under an inert atmosphere, add formic acid (or a solution of ammonium formate (B1220265) in water) dropwise to the stirring suspension. The amount of formic acid should be in large excess.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated sugar. Further purification can be performed by chromatography if necessary.
Protocol 2: Selective Oxidative Debenzylation using DDQ (Visible-Light Mediated)
This protocol is suitable for the debenzylation of substrates containing functional groups sensitive to hydrogenolysis, such as azides and alkenes.[3][4][9]
Materials:
-
Benzylated sugar
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Water or Phosphate Buffered Saline (PBS)
-
Visible light source (e.g., green LED lamp, 525 nm)
Procedure (Stoichiometric):
-
In a suitable reaction vessel, dissolve the benzylated sugar (1 equiv.) in anhydrous dichloromethane.
-
Add DDQ (1.2-1.5 equivalents per benzyl group to be cleaved).[3]
-
Add a small amount of water or PBS buffer (e.g., 50 µL for a 5 mL reaction).[4]
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.
-
Monitor the reaction by TLC. Reaction times can range from a few hours to 12 hours.[3][4]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired debenzylated sugar from the DDQ hydroquinone (B1673460) byproduct.
Procedure (Catalytic):
-
Follow the setup for the stoichiometric reaction.
-
Use a catalytic amount of DDQ (e.g., 25 mol% per benzyl group).[4]
-
Add a co-catalyst such as tert-butyl nitrite (B80452) (TBN) (e.g., 2 equivalents).[4]
-
The reaction proceeds under an air atmosphere, which serves as the terminal oxidant.
-
Workup and purification are similar to the stoichiometric procedure, but with a significantly smaller amount of byproduct.
Protocol 3: Regioselective 2-O-Debenzylation using Triisobutylaluminium (TIBAL)
This method allows for the highly regioselective removal of the C2-O-benzyl group in certain per-benzylated pyranosides.[2]
Materials:
-
Per-O-benzylated sugar (e.g., methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside)
-
Triisobutylaluminium (TIBAL) solution in toluene (B28343) (e.g., 1.0 M)
-
Anhydrous toluene
-
Inert gas (Argon)
-
Anhydrous methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve the per-benzylated sugar in anhydrous toluene in a flame-dried, argon-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Under argon, slowly add the TIBAL solution (5 equivalents) via syringe.
-
Warm the reaction mixture to 50 °C and stir for the required time (e.g., 2 hours), monitoring by TLC.[2]
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of anhydrous methanol.
-
Dilute the mixture with ethyl acetate (B1210297) and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the layers become clear (this may take several hours).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-O-debenzylated product.
Visualizations
The following diagrams illustrate the general workflow for a selective debenzylation experiment and the key factors that influence the selectivity of these reactions.
Caption: General experimental workflow for selective debenzylation.
Caption: Factors influencing the selectivity of debenzylation reactions.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An easy and versatile approach for the regioselective de-O-benzylation of protected sugars based on the I2/Et3 SiH combined system. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis and Application of Rhamnose-Containing Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnose, a 6-deoxyhexose sugar, is a key component of various glycoconjugates in bacteria, plants, and fungi, but is absent in humans.[1][2] This unique distribution makes rhamnose-containing glycoconjugates (RCGs) promising candidates for various biomedical applications, particularly in immunology and drug delivery.[1][3] The enzymes involved in rhamnose metabolism are also attractive targets for antimicrobial drug development.[4] These application notes provide an overview of the synthesis and diverse applications of RCGs, complete with detailed protocols for key methodologies.
I. Synthesis of Rhamnose-Containing Glycoconjugates
The synthesis of RCGs can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis offers a high degree of control over the final product's structure, allowing for the creation of diverse and complex glycoconjugates. Methods like Königs-Knorr reactions are employed to form rhamnosidic linkages.[5] For instance, the synthesis of rhamnose di- and tri-saccharide haptens, which are relevant to Shigella flexneri O-antigens, has been achieved with high yields using this approach.[5] While powerful, chemical synthesis often involves multiple protection and deprotection steps, which can be laborious. Recent advancements have focused on developing stereoselective β-rhamnosylation methods to overcome the challenges associated with forming 1,2-cis glycosidic linkages.[6][7]
Enzymatic Synthesis
Enzymatic synthesis provides a milder and often more specific alternative to chemical methods. This approach typically utilizes two main classes of enzymes:
-
Rhamnosyltransferases: These enzymes catalyze the transfer of rhamnose from an activated nucleotide-sugar donor, such as dTDP-L-rhamnose, UDP-L-rhamnose, or GDP-D-rhamnose, to an acceptor molecule.[1][8] Rhamnosyltransferases are essential in the biosynthesis of many natural RCGs.[2]
-
α-L-Rhamnosidases: In a process known as reverse hydrolysis, these enzymes can catalyze the formation of rhamnosidic bonds.[9][10] This method can use free rhamnose as the donor, simplifying the process, though it may result in lower yields compared to reactions using nucleotide-activated sugars.[4][9]
II. Applications of Rhamnose-Containing Glycoconjugates
The unique biological properties of rhamnose have led to its exploration in a variety of therapeutic areas.
Cancer Immunotherapy
A significant application of RCGs is in cancer immunotherapy, where they can be used to recruit endogenous anti-carbohydrate antibodies to tumor cells.[11] Humans possess natural antibodies against rhamnose, and these antibodies can trigger an immune response against cells decorated with rhamnose-containing molecules.[11][12]
-
Mechanism of Action: Rhamnose-containing glycoconjugates, such as rhamnosylated lipids or antibodies, can be designed to bind to tumor-associated antigens.[12][13] Once bound, the rhamnose moiety is displayed on the cancer cell surface. This recruits circulating anti-rhamnose antibodies, which in turn activate the complement system, leading to complement-dependent cytotoxicity (CDC) and tumor cell lysis.[11][13] Studies have shown that antibody-rhamnose cluster conjugates can mediate potent CDC activity for targeted cancer cell killing.[13] The rhamnose moiety in certain natural products has also been shown to be crucial for their anticancer activity by mediating their uptake through rhamnose-binding lectins on tumor cells.[8]
Vaccine Development
Rhamnose can act as a potent adjuvant in vaccines by enhancing the immune response to conjugated antigens.[14][15]
-
Enhanced Antigen Presentation: When rhamnose is incorporated into a vaccine formulation, it can bind to natural anti-rhamnose antibodies.[14][15] The resulting immune complexes are more efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells, through Fc receptor-mediated endocytosis.[14] This leads to enhanced antigen processing and presentation, stimulating a stronger T-cell and B-cell response.[14][16] This strategy has been successfully applied to vaccines against cancer antigens like MUC1 and infectious agents such as Group A Streptococcus.[16][17]
Antibacterial Agents
The absence of rhamnose biosynthesis pathways in humans makes the enzymes involved in this process in bacteria attractive targets for novel antibacterial drugs.[18][19] Furthermore, rhamnose itself is a key component of the cell wall of many pathogenic bacteria, including Streptococcus pneumoniae and Mycobacterium tuberculosis.[8][18]
-
Anti-Biofilm Activity: Rhamnose-binding proteins have been shown to inhibit the formation of biofilms by pathogenic bacteria like Pseudomonas aeruginosa.[20] These proteins interact with rhamnose-containing components of the biofilm matrix, such as rhamnolipids and exopolysaccharides, leading to biofilm disruption and increased susceptibility to antibiotics.[20]
III. Quantitative Data Summary
| Application Area | Glycoconjugate | Target | Key Finding(s) | Reference(s) |
| Cancer Therapy | 3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerol | Human cancer cell lines (breast, prostate, pancreas) | CC50 values of 4.8–14 μM; induced non-membranolytic, caspase-independent cell death. | [21][22] |
| Enzymatic Synthesis | α-L-rhamnopyranosyl-(1→6')-D-mannitol | N/A | Maximal yield of 36.1% achieved with 0.4 M L-rhamnose and 0.2 M mannitol (B672) at 55°C for 48 h. | [9][10] |
| Enzymatic Synthesis | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | N/A | Maximal yield of 11.9%. | [9] |
| Enzymatic Synthesis | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | N/A | Maximal yield of 17.9%. | [9] |
IV. Experimental Protocols
Protocol 1: Enzymatic Synthesis of Rhamnose-Containing Chemicals by Reverse Hydrolysis
This protocol is adapted from Lu et al. (2015) for the synthesis of rhamnose-containing chemicals (RCCs) using α-L-rhamnosidase.[9][10]
Materials:
-
Recombinant α-L-rhamnosidase
-
L-rhamnose (donor)
-
Acceptor molecule (e.g., D-mannitol, D-fructose, esculin)
-
Reaction buffer (e.g., pH 6.5)
-
Thermomixer or water bath
Procedure:
-
Prepare a reaction mixture containing the glycosyl donor (L-rhamnose) and acceptor in the desired molar ratio in the reaction buffer. For example, to synthesize α-L-rhamnopyranosyl-(1→6')-D-mannitol, use 0.4 M L-rhamnose and 0.2 M D-mannitol.[9][10]
-
Add the purified recombinant α-L-rhamnosidase to the reaction mixture. A typical enzyme concentration is 0.5 U in a 50 μL reaction volume.[10]
-
Incubate the reaction at the optimal temperature (e.g., 55°C) for the desired duration (e.g., 48 hours).[9][10]
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purify the synthesized RCC using chromatographic methods such as silica (B1680970) gel chromatography or size-exclusion chromatography.
-
Characterize the structure of the purified product using techniques like electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
Protocol 2: Complement-Dependent Cytotoxicity (CDC) Assay for Rhamnose-Conjugated Antibodies
This protocol is a generalized procedure based on the principles described by Ou et al. (2022) for evaluating the efficacy of rhamnose-conjugated antibodies in mediating cancer cell killing.[13]
Materials:
-
Target cancer cell line (e.g., HER2-overexpressing SK-BR-3 cells)
-
Rhamnose-conjugated antibody (e.g., Trastuzumab-rhamnose)
-
Control antibody (unconjugated)
-
Human serum (as a source of complement and anti-rhamnose antibodies)
-
Cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
96-well microplates
Procedure:
-
Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the rhamnose-conjugated antibody and the control antibody in cell culture medium.
-
Remove the culture medium from the cells and add the antibody dilutions.
-
Add human serum to each well to a final concentration that supports complement activation (e.g., 20%). Include control wells with cells and serum but no antibody, and cells with antibody but heat-inactivated serum.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to induce cell lysis (e.g., 4-6 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader to determine the percentage of viable cells.
-
Calculate the percentage of cell lysis for each antibody concentration relative to the control wells.
V. Visualizations
Caption: Overview of Chemical and Enzymatic Synthesis Pathways for Rhamnose-Containing Glycoconjugates.
Caption: Biosynthetic Pathway of dTDP-L-Rhamnose, a Key Donor for Rhamnosylation.
Caption: Mechanism of Rhamnose-Mediated Cancer Immunotherapy.
References
- 1. portlandpress.com [portlandpress.com]
- 2. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Artificial carbohydrate antigens: synthesis of rhamnose trisaccharide and disaccharide haptens common to Shigella flexneri O-antigens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 10. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhamnose glycoconjugates for the recruitment of endogenous anti-carbohydrate antibodies to tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kiesslinglab.com [kiesslinglab.com]
- 13. Synthetic antibody-rhamnose cluster conjugates show potent complement-dependent cell killing by recruiting natural antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rhamno-oligosaccharide-based glycoconjugates as promising vaccine candidates against Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Syntheses of L-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
Welcome to the technical support center for the synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this important glycosyl donor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is incomplete, and I observe a significant amount of starting material (L-rhamnose) even after a prolonged reaction time. What could be the cause?
A1: Incomplete reactions are a common issue and can stem from several factors:
-
Insufficient Sodium Hydride (NaH): NaH is crucial for deprotonating the hydroxyl groups of L-rhamnose. Ensure you are using a sufficient excess of NaH. Older or improperly stored NaH may have reduced activity. It is recommended to use a fresh bottle or wash the NaH with a non-polar solvent like hexane (B92381) to remove the protective mineral oil before use.
-
Presence of Moisture: The reaction is highly sensitive to moisture, which will quench the NaH. Ensure all glassware is oven-dried, and solvents like N,N-dimethylformamide (DMF) are anhydrous.
-
Low Reaction Temperature: While the initial addition of NaH is often done at 0°C to control the exothermic reaction, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Solubility of L-rhamnose: L-rhamnose has limited solubility in some organic solvents. Ensure that the L-rhamnose is well-suspended in the solvent before the addition of NaH.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from the desired product. What are these side products and how can I minimize them?
A2: The formation of multiple products is typically due to incomplete benzylation or side reactions involving the solvent.
-
Partially Benzylated Intermediates: The presence of mono- and di-benzylated rhamnose derivatives is common if the reaction is not driven to completion. To minimize these, you can increase the equivalents of benzyl (B1604629) bromide and NaH, and extend the reaction time.
-
Solvent-Related Side Products: When using DMF as a solvent, NaH can act as both a base and a reducing agent, leading to the formation of byproducts.[1][2] To mitigate this, consider adding benzyl bromide to the rhamnose and NaH suspension at a controlled rate, or explore alternative solvent systems like a mixture of THF and DMF.
-
Over-alkylation: While less common for the sugar itself, impurities in the starting materials or side reactions can lead to unexpected products.
Q3: The yield of my this compound is consistently low. How can I optimize the reaction conditions to improve the yield?
A3: Low yield can be addressed by systematically optimizing the reaction parameters. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Notes |
| L-rhamnose | 1 equivalent | Starting material |
| Sodium Hydride (NaH) | 4.0 - 5.0 equivalents | A slight excess is needed for each hydroxyl group and the anomeric position. |
| Benzyl Bromide (BnBr) | 4.0 - 5.0 equivalents | A slight excess ensures complete benzylation. |
| Solvent | Anhydrous DMF | Ensure the solvent is dry. |
| Temperature | 0°C to Room Temperature | Start at 0°C for initial deprotonation, then allow to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Monitor by TLC until the starting material is consumed. |
Q4: The purification of the final product is challenging. What is the recommended method for purifying this compound?
A4: Purification is typically achieved through silica (B1680970) gel column chromatography.
-
Work-up: After the reaction is complete, it should be carefully quenched with methanol (B129727) or ethanol (B145695) at 0°C to destroy excess NaH. The mixture is then typically diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove DMF and inorganic salts.
-
Column Chromatography: A silica gel column is effective for separating the fully benzylated product from partially benzylated intermediates and other non-polar impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often successful.
Experimental Protocols
Protocol 1: Per-O-benzylation of L-rhamnose
This protocol describes a general method for the synthesis of this compound using sodium hydride and benzyl bromide.[3]
Materials:
-
L-rhamnose monohydrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of L-rhamnose monohydrate (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The flask is cooled to 0°C in an ice bath.
-
Sodium hydride (4.5 eq) is added portion-wise to the solution over 30 minutes, allowing for the evolution of hydrogen gas to subside between additions.
-
The mixture is stirred at 0°C for 1 hour to ensure complete formation of the alkoxides.
-
Benzyl bromide (4.5 eq) is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is cooled to 0°C and quenched by the slow, dropwise addition of methanol until no more gas evolution is observed.
-
The reaction mixture is diluted with ethyl acetate and washed with water (2x) and brine (1x).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless oil or a white solid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.
References
challenges in stereoselective glycosylation with rhamnosyl donors
Welcome to the technical support center for stereoselective glycosylation with rhamnosyl donors. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during stereoselective rhamnosylation reactions.
| Issue | Potential Causes | Recommended Solutions |
| Poor α/β Stereoselectivity | 1. Reaction Temperature: Temperature is a critical factor influencing the diastereoselectivity of rhamnosylation.[1][2] Higher temperatures generally favor the formation of the thermodynamically more stable α-anomer. | 1. Optimize Temperature: For β-selectivity, conduct the reaction at very low temperatures (-40 °C to -107 °C).[1][2] For α-selectivity, higher temperatures may be beneficial. |
| 2. Protecting Group Strategy: The protecting groups on the rhamnosyl donor have a profound effect on stereoselectivity. Non-participating groups at C2 are essential for accessing the β-anomer. | 2. Select Appropriate Protecting Groups: • For β-rhamnosylation, consider using a 2,3-acetonide protected donor.[3][4][5] • The 4,6-benzylidene acetal (B89532) is also a common strategy to influence stereochemistry.[6] • Introducing an electron-withdrawing, non-participating group at the 2-O position, such as benzyl (B1604629) sulfonyl, can increase the yield of the β-product.[1][2] • Bulky silyl (B83357) protecting groups can also promote β-selectivity.[7] | |
| 3. Activator/Promoter System: The choice of activator can significantly impact the stereochemical outcome. | 3. Screen Activator Systems: • For β-selectivity, explore catalyst-controlled reactions, such as those using bis-thiourea catalysts.[3][4][5] • Heterogeneous catalysts have also been shown to increase the amount of the β-anomer.[1][2] • For a highly β-selective protocol, consider a one-pot chlorination, iodination, glycosylation sequence mediated by lithium iodide.[8][9][10][11] | |
| Low Glycosylation Yield | 1. Donor Reactivity: The rhamnosyl donor may not be sufficiently reactive under the chosen conditions ("disarmed" donor). | 1. Use an "Armed" Donor: Employ electron-donating protecting groups (e.g., benzyl ethers) to increase the reactivity of the glycosyl donor. |
| 2. Acceptor Nucleophilicity: The glycosyl acceptor may be a poor nucleophile, leading to slow reaction and potential side reactions.[12] | 2. Modify Reaction Conditions: Increase the concentration of the acceptor, or consider a more powerful activating system. For less nucleophilic acceptors like phenols, specific catalytic systems may be required.[3][5] | |
| 3. Hydrolysis of Donor/Intermediate: Trace amounts of water can lead to hydrolysis of the activated donor or reactive intermediates. | 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly distilled solvents and add activated molecular sieves (e.g., 4 Å) to the reaction mixture.[3] | |
| Formation of Side Products | 1. Orthoester Formation: With participating protecting groups (e.g., acyl groups) at C2, orthoester formation can be a competing reaction. | 1. Use Non-Participating Groups: To avoid this, use non-participating protecting groups like ethers (e.g., benzyl) or acetals at the C2 position. |
| 2. Elimination/Degradation: The activated donor may undergo elimination or degradation, especially under harsh reaction conditions. | 2. Milder Conditions: Use milder activators and lower reaction temperatures. | |
| 3. Protecting Group Cleavage: Some protecting groups may be labile under the reaction conditions. For example, benzylidene acetals can be cleaved under strongly acidic conditions.[8][11] | 3. Choose Robust Protecting Groups: Select protecting groups that are stable to the glycosylation conditions. If using acid-sensitive protecting groups, opt for neutral or base-mediated activation methods. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving β-selectivity in rhamnosylation so challenging?
A1: The synthesis of 1,2-cis glycosidic linkages, such as in β-rhamnosides, is inherently difficult.[8] This is due to the absence of neighboring group participation from the C2 substituent, which would otherwise direct the stereochemistry. Additionally, the formation of the β-anomer is disfavored by the anomeric effect and steric hindrance from the axial C2 substituent.[3][13] Consequently, the α-glycoside is often the kinetically preferred product.[3]
Q2: What is the general mechanism of stereoselective rhamnosylation?
A2: The stereochemical outcome of a glycosylation reaction depends on a mechanistic spectrum ranging from a unimolecular nucleophilic substitution (SN1) to a bimolecular nucleophilic substitution (SN2) pathway.[12] An SN1-like mechanism proceeds through a planar oxocarbenium ion intermediate, which is typically attacked from the less hindered α-face, leading to the α-glycoside. An SN2-like mechanism involves the direct displacement of the leaving group by the nucleophile, resulting in an inversion of stereochemistry at the anomeric center. To achieve β-selectivity from a more stable α-donor, an SN2-type pathway is often desired.[3][9]
Q3: How does temperature control the α/β ratio?
A3: Temperature is a crucial factor for diastereoselectivity.[1][2] At very low temperatures (e.g., -107 °C), a modest β-selectivity can be achieved. As the temperature increases, the reaction outcome shifts to give excellent α-selectivity.[1][2] This is because the formation of the α-anomer is kinetically favored at higher temperatures.
Q4: Can the glycosyl acceptor influence the stereoselectivity?
A4: Yes, the reactivity and structure of the glycosyl acceptor can have a significant influence on the stereochemical outcome of the glycosylation reaction.[12] However, for rhamnosyl donors, the primary control elements are often the protecting groups on the donor, the catalyst, and the reaction temperature.
Q5: Are there any "go-to" methods for achieving high β-selectivity?
A5: Recent advances have provided more reliable methods. Catalyst-controlled systems using bis-thiourea catalysts with 2,3-acetonide-protected rhamnosyl phosphate (B84403) donors have shown high β-selectivity (up to 1:32 α:β).[3][5] Another highly effective method is a one-pot sequence involving in-situ formation of an α-glycosyl iodide from a hemiacetal, which then undergoes an SN2-type glycosylation promoted by lithium iodide to give the β-glycoside with high selectivity.[8][9][10]
Data Summary Tables
Table 1: Effect of Protecting Groups on β-Rhamnosylation Selectivity
| Donor Protecting Groups | Donor Type | α:β Ratio | Catalyst/Promoter | Reference |
| Perbenzyl (2-O, 3-O, 4-O Bn) | Phosphate | 1:1 to 1:2 | Bis-thiourea | [3] |
| 4,6-O-Benzylidene | Phosphate | 1:1 | Bis-thiourea | [3] |
| 2,3-O-Acetonide | Phosphate | 1:16 to 1:32 | Bis-thiourea | [3] |
| 2-O-Benzyl sulfonyl | Thioglycoside | Increased β-product | Not specified | [1][2] |
Table 2: Influence of Reaction Temperature on Rhamnosylation Selectivity
| Donor System | Temperature | α:β Ratio | Reference |
| Super-armed rhamnosyl donor | Very Low | Modest β-selectivity | [1][2] |
| Super-armed rhamnosyl donor | Increasing Temperature | Excellent α-selectivity | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Bis-Thiourea Catalyzed β-Rhamnosylation
This protocol is based on the highly selective method developed by Jacobsen and co-workers.[3][4][5]
-
Preparation: In a flame-dried vial under an inert atmosphere (Argon or Nitrogen), add activated 4 Å molecular sieves.
-
Reagents: To the vial, add the 2,3-acetonide protected rhamnosyl phosphate donor (1.0 equiv.), the glycosyl acceptor (1.0 equiv.), and the bis-thiourea catalyst (1-10 mol%).
-
Solvent: Add anhydrous solvent (e.g., dichloromethane (B109758) or toluene) and cool the mixture to the desired temperature (e.g., -40 °C).
-
Reaction: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Workup: Filter the mixture through celite, concentrate the filtrate, and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the β-rhamnoside.
Protocol 2: One-Pot β-Rhamnosylation via Glycosyl Iodide
This protocol is adapted from a method reported to be highly β-selective.[8][9][11]
-
Preparation: To a flame-dried flask under an inert atmosphere, add the rhamnosyl hemiacetal (1.0 equiv.) and a phosphine (B1218219) oxide catalyst in anhydrous dichloromethane.
-
Chlorination: Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir for 30 minutes to form the glycosyl chloride in situ.
-
Iodination & Glycosylation: Add the glycosyl acceptor (1.2 equiv.) and lithium iodide (LiI, 2.0 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane, wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography to yield the β-glycoside.
Visualizations
Caption: Troubleshooting workflow for poor β-selectivity.
Caption: Mechanistic pathways in rhamnosylation.
Caption: Factors influencing rhamnosylation stereoselectivity.
References
- 1. Rhamnosylation: diastereoselectivity of conformationally armed donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
common side reactions in the benzylation of rhamnose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of rhamnose. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a complex mixture of products in my reaction, and it's difficult to isolate the desired benzylated rhamnose. What could be the cause?
A1: The presence of a complex product mixture is a common issue in the benzylation of rhamnose and is often attributed to a lack of regioselectivity. Rhamnose has multiple hydroxyl (-OH) groups with similar reactivity, leading to the formation of various mono-, di-, tri-, and fully benzylated isomers.
Troubleshooting Steps:
-
Protecting Group Strategy: Consider using protecting groups to selectively block certain hydroxyl groups before benzylation. For instance, forming a benzylidene acetal (B89532) can protect the C2 and C3 hydroxyls, directing benzylation to other positions.
-
Staged Benzylation: Employ a step-wise approach where you introduce benzyl (B1604629) groups in a controlled manner, purifying the desired intermediate at each stage.
-
Chromatography: Optimize your purification protocol. Techniques like column chromatography with a carefully selected solvent system are crucial for separating closely related isomers.
Q2: My benzylation reaction is incomplete, and I have a significant amount of unreacted starting material. How can I improve the reaction yield?
A2: Incomplete reactions can stem from several factors, including insufficient reactivity of the reagents or suboptimal reaction conditions.
Troubleshooting Steps:
-
Choice of Base: The selection of a suitable base is critical. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases such as potassium carbonate (K2CO3) for deprotonating the hydroxyl groups of rhamnose, making them more nucleophilic.[1]
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred for Williamson ether synthesis, the common method for benzylation.[2]
-
Activation of Benzylating Agent: Using a more reactive benzylating agent, such as benzyl bromide over benzyl chloride, can improve conversion.
Q3: I seem to be getting over-benzylation, with the fully benzylated product dominating even when I use stoichiometric amounts of benzyl bromide. How can I control this?
A3: Over-benzylation occurs when the rate of subsequent benzylation reactions is comparable to or faster than the initial benzylation.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your benzylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor over-benzylation.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which can help favor the formation of partially benzylated products.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Q4: My product appears to be a mixture of anomers (α and β isomers). How can I obtain a single anomer?
A4: The formation of anomeric mixtures is a potential side reaction, especially under conditions that can lead to the opening and closing of the pyranose ring.[3]
Troubleshooting Steps:
-
Anomerically Pure Starting Material: Ensure that your starting rhamnose is anomerically pure.
-
Reaction Conditions: Certain reaction conditions can favor the formation of one anomer over the other. For instance, in some glycosylation reactions, the choice of catalyst and protecting groups can influence the anomeric selectivity.[4] While benzylation is not a glycosylation, similar principles of stereocontrol can sometimes be applied.
-
Purification: Anomeric mixtures can often be separated by careful column chromatography.
Quantitative Data Summary
The regioselectivity of acylations on benzyl α-L-rhamnopyranoside, a process analogous to benzylation, has been studied. The following table summarizes the molar ratio of products obtained in a specific reaction.
| Product | Molar Ratio |
| Benzyl 2-O-acetyl-α-L-rhamnopyranoside | 1.0 |
| Benzyl 3-O-acetyl-α-L-rhamnopyranoside | 3.6 |
| Benzyl 4-O-acetyl-α-L-rhamnopyranoside | 1.6 |
Data adapted from a study on the acylation of benzyl-α-L-rhamnopyranoside.[5]
This data illustrates the inherent challenge in achieving regioselectivity, with the 3-O position being the most reactive in this particular instance.
Experimental Protocols
Protocol 1: General Procedure for the Per-benzylation of Rhamnose
This protocol describes a general method for the complete benzylation of all hydroxyl groups on rhamnose.
Materials:
-
L-Rhamnose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for elution
Procedure:
-
Dissolve L-rhamnose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. The mixture will effervesce as hydrogen gas is evolved. Stir until the effervescence ceases.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Visualizations
Caption: Benzylation of rhamnose reaction pathway.
Caption: Troubleshooting workflow for rhamnose benzylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - Anomeric modification of carbohydrates using the Mitsunobu reaction [beilstein-journals.org]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,4-Tri-O-benzyl-L-rhamnopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for this compound are flash column chromatography on silica (B1680970) gel and crystallization. Flash chromatography is effective for separating the target compound from reaction byproducts and impurities.[1][2] Crystallization can be employed after chromatography to achieve a higher level of purity and to obtain the product in a crystalline solid form.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Common impurities include residual starting materials such as L-rhamnose, partially benzylated rhamnopyranose derivatives (e.g., mono- and di-O-benzylated species), and leftover reagents from the benzylation reaction (e.g., benzyl (B1604629) bromide, base). The presence of these impurities can complicate the purification process.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most common and efficient technique for monitoring the purification process.[3] By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate) is typically required for visualization.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white solid.[4] Its reported melting point is in the range of 86-88°C.[5]
Troubleshooting Guides
Flash Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Probable Cause: The solvent system (eluent) is not optimal. The polarity of the eluent may be too high, causing all compounds to move too quickly, or too low, resulting in slow elution and band broadening.
-
Solution:
-
Optimize the Solvent System using TLC: Before running the column, test different solvent systems with TLC. A good solvent system for flash chromatography should give the desired product an Rf value of approximately 0.3.[2] This provides a good balance between separation and elution time.
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes or petroleum ether). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Consider a Different Solvent System: If adjusting the polarity of a hexanes/ethyl acetate (B1210297) system does not provide adequate separation, consider trying other solvent systems.
-
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf of this compound | Notes |
| 9:1 | ~0.4-0.5 | Good starting point for TLC analysis. The anomers of a similar compound, 2,3,5-Tri-O-benzyl-d-xylofuranoside, showed Rf values of 0.4 and 0.2 in a 9:1 petroleum ether/EtOAc system.[6] |
| 8:2 | ~0.3-0.4 | Often a suitable polarity for column elution. |
| 7:3 | ~0.2-0.3 | May be used if the compound is eluting too slowly. |
Problem 2: The purified product contains streaks of impurities on the TLC plate.
-
Probable Cause 1: The column was overloaded with the crude sample.
-
Solution 1: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
Probable Cause 2: The sample was not loaded onto the column in a concentrated band.
-
Solution 2: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be an effective technique to ensure a concentrated starting band.[1]
Problem 3: Low yield of the purified product.
-
Probable Cause 1: The product is still on the column.
-
Solution 1: After the main product fractions have been collected, continue eluting the column with a more polar solvent to wash out any remaining product. Monitor the elution by TLC.
-
Probable Cause 2: The product co-eluted with an impurity.
-
Solution 2: Re-run the column on the mixed fractions using a shallower solvent gradient or an isocratic elution with a finely tuned solvent system to improve separation.
Crystallization
Problem: The purified compound does not crystallize.
-
Probable Cause 1: The compound is not pure enough. Residual impurities can inhibit crystal formation.
-
Solution 1: Re-purify the compound by column chromatography. Ensure that the fractions collected are of high purity by TLC analysis before combining them.
-
Probable Cause 2: The chosen solvent system is not suitable for crystallization.
-
Solution 2: Experiment with different solvent systems. Good crystals are often obtained by dissolving the compound in a good solvent and then slowly adding a poor solvent until the solution becomes slightly turbid, followed by slow cooling. For benzylated sugars, common crystallization solvents include ethanol, methanol, or mixtures of a good solvent (like dichloromethane (B109758) or ether) with a poor solvent (like hexanes or pentane).
-
Probable Cause 3: The rate of cooling is too fast.
-
Solution 3: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of larger, more well-defined crystals. A protocol for a similar compound involved letting the crude mixture stand at 4°C for several days.[6]
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., hexanes:ethyl acetate 9:1, 8:2, 7:3).
-
Visualize the spots using a UV lamp (if applicable) and by staining with p-anisaldehyde or potassium permanganate (B83412) stain.
-
Select the solvent system that gives the target compound an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (wet packing is common).
-
Ensure the silica gel bed is well-settled and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.
-
Carefully apply the concentrated sample solution to the top of the silica gel bed.
-
Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply gentle pressure (flash chromatography).
-
Collect fractions in test tubes.
-
Monitor the elution by TLC, spotting every few fractions to track the separation.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Detailed Protocol for Crystallization
-
Solvent Selection:
-
Place a small amount of the purified, amorphous solid into several test tubes.
-
Add different solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) to test for solubility. A good crystallization solvent will dissolve the compound when heated but not at room temperature.
-
Alternatively, find a solvent that readily dissolves the compound and a second "anti-solvent" in which it is insoluble.
-
-
Crystallization Procedure (Single Solvent):
-
Dissolve the purified compound in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Place the flask in a refrigerator (4°C) or freezer (-20°C) to induce further crystallization.
-
-
Crystallization Procedure (Two Solvents):
-
Dissolve the compound in a minimal amount of the "good" solvent.
-
Slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then to lower temperatures.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Glycosylation with Benzylated Rhamnose
Welcome to the technical support center for optimizing glycosylation reactions involving benzylated rhamnose donors. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving successful outcomes in their glycosylation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the glycosylation process with benzylated rhamnose donors.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Donor or Acceptor: The glycosyl donor or acceptor may have degraded due to improper storage or handling. | • Ensure all starting materials are pure and dry.[1][2] • Flame-dry or oven-dry all glassware and use anhydrous solvents.[1] • Co-evaporate the donor and acceptor with toluene (B28343) to remove residual water before reaction. |
| 2. Inefficient Activation of Donor: The promoter/catalyst may be insufficient or inappropriate for the specific benzylated rhamnosyl donor. | • Screen different promoters (e.g., TMSOTf, NIS/TfOH, Ph₂SO/Tf₂O).[3] • Optimize the promoter concentration and reaction temperature. • Consider alternative donor types like thioglycosides or trichloroacetimidates if activation is consistently problematic. | |
| 3. Unsuitable Reaction Conditions: The reaction temperature, time, or solvent may not be optimal. | • Vary the reaction temperature; some reactions require cryogenic conditions (-78°C), while others proceed at room temperature.[4] • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.[1] • Test different solvents, as solvent polarity can influence reaction rate and outcome.[4] | |
| Poor Stereoselectivity (Formation of α/β mixtures) | 1. Nature of Benzyl (B1604629) Protecting Groups: Benzyl groups at the C-2 position are non-participating, which can lead to a lack of stereocontrol and the formation of both α and β anomers.[5][6] | • Lowering the reaction temperature can sometimes favor the formation of one anomer over the other.[4] • The choice of solvent can have a minor influence on selectivity; experimentation with different solvents is recommended.[4] • Consider using a donor with a participating group at C-2 (e.g., an acetyl or benzoyl group) if a specific anomer (1,2-trans) is desired.[6] |
| 2. Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism, leading to a mixture of anomers. | • Employ strategies that favor an SN2-type reaction, such as using α-glycosyl iodides promoted by lithium iodide, which has shown high β-selectivity.[7][8] • The use of specific catalysts, like certain bis-thiourea derivatives, has been shown to dramatically increase β-selectivity even with non-participating protecting groups.[5][9] | |
| 3. Donor Conformation: The inherent conformational preferences of the rhamnosyl donor can influence the stereochemical outcome. | • Introduction of bulky silyl (B83357) protecting groups on the donor can enforce a specific conformation that favors β-selectivity.[7] | |
| Formation of Side Products | 1. Orthoester Formation: With participating groups, orthoester formation can be a significant side reaction. | • While less common with benzyl groups, if acyl groups are present elsewhere on the donor, acidic conditions can promote orthoester formation. Ensure reaction conditions are optimized. |
| 2. Aglycone Degradation: The acceptor alcohol may be sensitive to the reaction conditions, leading to decomposition. | • Use milder activation conditions or a different promoter. • Protect sensitive functional groups on the acceptor prior to glycosylation. | |
| 3. Glycal Formation: Elimination of the leaving group can lead to the formation of a glycal byproduct. | • This can be more prevalent with less nucleophilic acceptors.[7] Using a slight excess of the acceptor may help to favor the desired glycosylation reaction. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of α and β anomers with my per-benzylated rhamnose donor?
A1: Per-benzylated rhamnose donors lack a participating group at the C-2 position. The benzyl ether at C-2 does not assist in shielding one face of the oxocarbenium ion intermediate, which often leads to the formation of a mixture of α and β products.[5][6] The final anomeric ratio is influenced by factors such as the thermodynamic stability of the products and the kinetics of the reaction, which are sensitive to temperature, solvent, and the promoter used.[4][10]
Q2: How can I improve the β-selectivity of my rhamnosylation reaction?
A2: Achieving high β-selectivity in rhamnosylation is a known challenge.[5] Several strategies can be employed:
-
Protecting Group Modification: While you are using benzyl groups, incorporating a 2,3-acetonide protecting group on the rhamnosyl donor has been shown to dramatically increase β-selectivity when used with specific catalysts like bis-thiourea.[5]
-
Catalyst System: The use of a bis-thiourea catalyst with rhamnosyl phosphate (B84403) donors has been reported to provide high β-selectivity.[5][9] Another effective method is the use of a one-pot chlorination, iodination, and glycosylation sequence with lithium iodide, which promotes an SN2-type reaction to yield the β-anomer.[7][8]
-
Temperature Control: In some systems, conducting the reaction at very low temperatures can favor the formation of the β-anomer, although this effect can be modest.[4]
Q3: What is the role of the solvent in a glycosylation reaction with benzylated rhamnose?
A3: The solvent can influence the reaction in several ways. It can affect the solubility of the reactants, the stability of the reactive intermediates (like the oxocarbenium ion), and the overall reaction rate. While some studies have found the solvent to have a minor influence on the diastereoselectivity of rhamnosylation with armed donors, it is still a critical parameter to optimize.[4] Common solvents include dichloromethane (B109758) (DCM), diethyl ether, and acetonitrile. The choice of solvent can also be dictated by the promoter system being used.
Q4: My reaction is not going to completion, and I still have a lot of starting material. What should I do?
A4: If your reaction stalls, consider the following troubleshooting steps:
-
Check Reagent Purity: Impurities, especially water, can quench the reaction. Ensure all reagents and solvents are anhydrous.[1][2]
-
Add More Reagent: If you observe that the reaction has stopped before the starting material is consumed, it might be possible to add more of the activating reagent.[1]
-
Increase Temperature: Gently increasing the reaction temperature might provide the necessary activation energy to drive the reaction to completion. However, be cautious as this can also decrease stereoselectivity.[4]
-
Verify Catalyst/Promoter Activity: Ensure that the catalyst or promoter has not degraded. For example, some triflate-based promoters are highly moisture-sensitive.
Q5: I am observing the formation of a glycal. How can I prevent this?
A5: Glycal formation is an elimination side reaction that can compete with glycosylation, especially with less nucleophilic acceptors or when the reaction is sterically hindered.[7] To minimize this, you can try using a more reactive donor, a slight excess of the nucleophilic acceptor, or adjusting the reaction conditions (e.g., using a different promoter or lowering the temperature) to favor the bimolecular glycosylation reaction.
Data on Reaction Parameters
The following tables summarize quantitative data from various studies on rhamnosylation, highlighting the impact of different parameters on reaction outcomes.
Table 1: Effect of Protecting Groups and Catalysts on β-Rhamnosylation
| Rhamnosyl Donor | Acceptor | Catalyst/Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl hemiacetal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Oxalyl chloride, Ph₃PO, LiI, iPr₂NEt | CHCl₃ | 25 | 1:16 | 85 | [7][8] |
| 2,3-O-acetonide-4-O-benzyl-L-rhamnosyl phosphate | Benzyl alcohol | ent-bis-thiourea 1 | Toluene | 25 | 1:32 | 94 | [5] |
| Per-benzylated rhamnosyl phosphate | Benzyl alcohol | TMSOTf | Toluene | 25 | 3:1 | 75 | [5] |
| 2,4-Di-O-benzyl-L-thiorhamnoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCM | -60 | 9:1 | 88 | [4] |
Table 2: Influence of Temperature on Stereoselectivity of a Benzylated Rhamnosyl Donor
| Rhamnosyl Donor | Acceptor | Promoter System | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| 2,4-Di-O-benzyl-3-O-(2-naphthylmethyl)-L-rhamnopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCM | -78 | 1.8:1 | 85 | [4] |
| 2,4-Di-O-benzyl-3-O-(2-naphthylmethyl)-L-rhamnopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCM | -60 | 9:1 | 88 | [4] |
| 2,4-Di-O-benzyl-3-O-(2-naphthylmethyl)-L-rhamnopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCM | -40 | >19:1 | 81 | [4] |
Experimental Protocols
General Protocol for Glycosylation using a Benzylated Rhamnosyl Thioglycoside Donor
This protocol provides a general methodology for a glycosylation reaction. Note that specific conditions such as temperature, reaction time, and stoichiometry should be optimized for each specific donor and acceptor pair.
Materials:
-
Benzylated rhamnosyl thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Activated molecular sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate (B1220275) and saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation: Add the benzylated rhamnosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C, -60°C, or -40°C) using an appropriate cooling bath.
-
Promoter Addition: In a separate flask, prepare a solution of the promoter system. For example, dissolve NIS (1.5 eq.) in anhydrous DCM. Add this solution to the reaction mixture. Then, add a catalytic amount of TfOH (e.g., 0.1 eq.) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting starting material), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine, followed by a mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired glycosylated product.
Visualizations
Caption: A general workflow for a chemical glycosylation experiment.
Caption: A decision tree for troubleshooting low-yield glycosylation reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhamnosylation: diastereoselectivity of conformationally armed donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
stability issues of 2,3,4-Tri-O-benzyl-L-rhamnopyranose under different conditions
Welcome to the Technical Support Center for 2,3,4-Tri-O-benzyl-L-rhamnopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the compound at -20°C. For short-term use, it may be stored at room temperature, although prolonged storage at ambient temperature is not advised.
Q2: How stable are the benzyl (B1604629) ether protecting groups on this compound?
Benzyl ethers are generally robust and are considered "permanent" protecting groups in carbohydrate chemistry.[1] They are stable to a wide range of acidic and basic conditions, which makes them versatile for multi-step syntheses.[2][3] However, they are susceptible to cleavage under specific, often harsh, conditions.
Q3: Can the anomeric hydroxyl group affect the stability of the molecule?
Yes, the free anomeric hydroxyl group makes the compound a reducing sugar and susceptible to anomerization (interconversion between α and β anomers) in solution, particularly in protic solvents. This can also lead to the formation of glycosides if alcohols are present, especially under acidic or basic catalysis.
Q4: What are the primary pathways for the degradation of the benzyl groups?
The benzyl groups are most commonly removed (debenzylated) via:
-
Catalytic Hydrogenolysis: This is the most common and mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, formic acid, etc.).[4][5]
-
Oxidative Cleavage: Reagents like ozone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively remove benzyl ethers.[3][4][6]
-
Strong Acid Hydrolysis: While benzyl ethers are resistant to mild acids, strong acids can cause cleavage, though this method is less common due to its harshness and potential for side reactions.[3][5]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected Side Products in a Reaction Mixture
Question: I am observing unexpected spots on my TLC plate after a reaction. What could be the cause?
Answer: Unexpected side products can arise from several sources. Consider the following possibilities:
-
Partial Debenzylation: If your reaction conditions inadvertently create a reductive environment (e.g., presence of certain metals or reducing agents), you may be partially removing the benzyl protecting groups.
-
Anomerization or Glycosylation: If your reaction is run in a protic solvent, especially with acid or base catalysis, the anomeric hydroxyl group may react to form glycosides or anomerize, leading to multiple spots on the TLC.
-
Oxidation: Exposure to strong oxidizing agents can lead to the oxidation of the benzyl groups, potentially forming benzaldehyde (B42025) or benzoic acid derivatives.[3][6]
Issue 2: Low Yield or Incomplete Reaction
Question: My reaction is sluggish or gives a low yield. Could the stability of the starting material be a factor?
Answer: While this compound is generally stable, its purity and handling can affect reaction outcomes.
-
Purity of Starting Material: Ensure the starting material is pure and has been stored correctly. Impurities can inhibit catalysts or participate in side reactions.
-
Moisture: The presence of water can interfere with many reactions, particularly those involving sensitive reagents. Ensure you are using anhydrous solvents and conditions.
-
Solvent Stability: While stable in common aprotic organic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) for short periods, long-term storage in solution is not recommended. Degradation can occur over time, especially in protic or acidic/basic solvents.
Data Presentation: Stability Summary
| Condition Category | Reagents/Environment | Stability of Benzyl Ethers | Potential Degradation Products |
| Acidic | Dilute aqueous acid (e.g., 1M HCl) | Generally Stable | Slow hydrolysis over extended periods |
| Strong concentrated acid (e.g., H₂SO₄) | Labile | L-rhamnose, Toluene, Benzyl alcohol | |
| Basic | Aqueous base (e.g., NaOH, K₂CO₃) | Highly Stable | No significant degradation |
| Strong non-nucleophilic bases (e.g., NaH) | Highly Stable | No significant degradation | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Labile (Standard deprotection) | L-rhamnose, Toluene |
| Dissolving Metal (e.g., Na/NH₃) | Labile (Standard deprotection) | L-rhamnose, Toluene | |
| Oxidative | Ozone (O₃) | Labile | Benzoic esters, Benzoic acid, L-rhamnose |
| DDQ | Labile | Benzaldehyde, L-rhamnose | |
| Thermal | -20°C | Highly Stable (Long-term) | Minimal to no degradation |
| Room Temperature (approx. 25°C) | Moderately Stable (Short-term) | Slow degradation over time | |
| Elevated Temperatures (>50°C) | Likely Unstable | Complex mixture of degradation products | |
| Photochemical | UV Light | Generally Stable | Potential for slow degradation |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability
This protocol can be adapted to test the stability of this compound under specific conditions (e.g., in a particular solvent or at a certain pH).
-
Sample Preparation: Dissolve a known concentration of this compound in the solvent or solution to be tested.
-
Incubation: Store the solution under the desired conditions (e.g., a specific temperature, protected from or exposed to light).
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): Neutralize the aliquot if it is under acidic or basic conditions to prevent further degradation during analysis.
-
Analysis: Analyze the aliquot by a suitable method such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to assess the purity and identify any degradation products.
-
Comparison: Compare the results at each time point to the initial (time 0) sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: Benzyl Group Removal from Monosaccharides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyl (B1604629) (Bn) protecting groups from monosaccharide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing benzyl ether protecting groups from sugars? A1: The most common methods for cleaving benzyl ethers are reductive, oxidative, or acid-catalyzed.
-
Catalytic Hydrogenolysis: This is the most prevalent method, typically employing a palladium catalyst (like palladium on carbon, Pd/C) with a hydrogen source (H₂ gas or a hydrogen donor). It is known for high yields and clean reactions, producing the deprotected alcohol and toluene (B28343) as a byproduct.[1][2]
-
Dissolving Metal Reduction (Birch Reduction): This method uses sodium in liquid ammonia (B1221849) (Na/NH₃) and is effective for cleaving benzyl ethers but is non-selective and employs harsh conditions.[1][3]
-
Oxidative Cleavage: This approach is crucial when the substrate contains functional groups incompatible with reduction, such as azides or alkenes.[3][4] Common reagents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), often activated by photoirradiation, or systems like RuCl₃-NaIO₄ which convert the benzyl ether to a more easily cleaved benzoyl ester.[5][6][7]
-
Acid-Catalyzed Hydrolysis: Strong Lewis or Brønsted acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions.[7][8]
Q2: My catalytic hydrogenation reaction is not working. What are the common causes of failure? A2: Failure of catalytic hydrogenation (e.g., H₂/Pd/C) is a frequent issue. The primary causes include:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by impurities, particularly sulfur-containing compounds (like those in thioglycosides) or strong coordinating ligands like amines.[9][10][11]
-
Catalyst Deactivation: The catalyst may be old or may deactivate during the reaction. This can happen through the leaching of palladium particles into the solution or the aggregation of palladium particles on the support, reducing the active surface area.[12][13]
-
Poor Substrate/Product Solubility: If the starting material or the deprotected product has low solubility in the reaction solvent, it can precipitate onto the catalyst surface, blocking active sites.[14]
-
Insufficient Hydrogen: In setups using a hydrogen balloon, leaks can prevent the reaction from proceeding. For challenging substrates, atmospheric pressure may be insufficient.[15]
-
Steric Hindrance: The benzyl group may be sterically inaccessible, preventing it from binding to the catalyst's active sites.
Q3: Are there safer or more convenient alternatives to using hydrogen gas? A3: Yes, Catalytic Transfer Hydrogenation (CTH) is a widely used alternative that avoids the need for handling flammable H₂ gas and specialized pressure equipment.[9][15] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene.[1][15][16] This method can be faster and sometimes offers improved selectivity.[15] A combination of triethylsilane (Et₃SiH) and Pd/C has also proven effective for the clean removal of benzyl ethers and benzylidene acetals under mild, neutral conditions.[17][18]
Q4: How can I remove a benzyl group without reducing other sensitive groups like azides, alkenes, or alkynes? A4: Standard hydrogenolysis will reduce these functional groups. In such cases, oxidative debenzylation is the method of choice. A visible-light-mediated protocol using DDQ as a photo-oxidant can cleave benzyl ethers while leaving azides, alkenes, and alkynes intact.[3][4] This makes the benzyl group a temporary protecting group that can be removed orthogonally.[4][5]
Q5: Is it possible to selectively remove only one benzyl group from a poly-benzylated sugar? A5: Achieving regioselective de-O-benzylation is challenging but possible under specific conditions.
-
Reagent-Based Selectivity: Treatment of per-benzylated sugars with triisobutylaluminium (TIBAL) has been shown to selectively remove the benzyl group at the C-2 position in certain glucose derivatives.[19]
-
Anomeric Selectivity: The anomeric O-benzyl group can be selectively removed via catalytic transfer hydrogenation under mild conditions that leave other benzyl ethers and even benzylidene acetals intact.[20]
-
Acetolysis: The 6-O-benzyl group can sometimes be selectively cleaved in the presence of secondary benzyl groups using acetolysis conditions, such as ZnCl₂ in a mixture of acetic anhydride (B1165640) and acetic acid.[19]
Troubleshooting Guides
Guide 1: Incomplete or Stalled Catalytic Hydrogenation
Problem: The reaction shows little to no conversion of the starting material after a standard reaction time, as monitored by TLC or LC-MS.
| Possible Cause | Recommended Solution(s) |
| Catalyst Poisoning/Deactivation | 1. Use a Fresh Catalyst: Ensure the Pd/C catalyst is not old. For difficult substrates, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more robust and effective.[14][15] 2. Increase Catalyst Loading: Increase the weight percentage of the catalyst relative to the substrate (e.g., from 10% w/w to 20-50% w/w). 3. Combine Catalysts: A 1:1 mixture of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst alone for recalcitrant substrates.[21] 4. Purify Substrate: Ensure the starting material is free from sulfur-containing impurities. |
| Poor Solubility | 1. Change Solvent System: If the substrate or product is insoluble, switch to a different solvent or a solvent mixture. Common systems include THF/MeOH, EtOAc/THF/MeOH, or adding acetic acid as a co-solvent.[1][15] 2. Increase Dilution: Running the reaction at a higher dilution can sometimes prevent the product from precipitating onto the catalyst.[14] |
| Insufficient Hydrogen | 1. Check for Leaks: Ensure the H₂ balloon or gas lines are secure. 2. Increase Pressure: If available, use a high-pressure hydrogenation reactor (e.g., Parr shaker) and increase the H₂ pressure to 10-40 bar.[15] |
| Steric Hindrance | 1. Switch to Pearlman's Catalyst: Pd(OH)₂/C is often more effective for hindered substrates.[15] 2. Elevate Temperature: Gently heating the reaction may provide enough energy to overcome the steric barrier, though this should be done with caution. 3. Consider Alternative Methods: If hydrogenation consistently fails, switch to an oxidative or acid-based cleavage method. |
Guide 2: Unwanted Side Reactions and Loss of Other Functional Groups
Problem: The desired debenzylation occurs, but other protecting groups (e.g., Cbz, silyl (B83357) ethers) or functional groups (azides, alkenes) are also removed or modified.
| Incompatible Group | Recommended Solution(s) |
| Azides (R-N₃), Alkenes, Alkynes | 1. Use Oxidative Cleavage: Employ visible-light-mediated debenzylation with DDQ. This method is compatible with azides and unsaturated bonds.[3][4] 2. Biphasic Oxidation: The NaBrO₃/Na₂S₂O₄ system in ethyl acetate/water is another oxidative method compatible with anomeric azides.[22] |
| Other Benzyl-type Groups (e.g., PMB) | 1. Selective PMB Cleavage: p-Methoxybenzyl (PMB) ethers can be selectively cleaved in the presence of benzyl ethers using mild oxidants like DDQ (without photoirradiation) or ceric ammonium nitrate (B79036) (CAN).[7] |
| Acid-Labile Groups (Silyl ethers, Acetals) | 1. Avoid Acidic Additives: Do not use acidic co-solvents (like AcOH or HCl) during hydrogenation. 2. Use Neutral CTH: Catalytic transfer hydrogenation with triethylsilane and Pd/C is performed under neutral conditions and is compatible with many acid-sensitive groups.[17] |
| Thioethers (e.g., Thioglycosides) | 1. Use a Large Excess of Catalyst: To overcome catalyst poisoning, a stoichiometric amount of catalyst may be required, which is often impractical. 2. Switch to Non-Palladium Methods: Consider cleavage with strong acid (e.g., TFA, BCl₃) if the rest of the molecule is stable.[11][23] Oxidative methods may also be an option, but compatibility with the sulfur moiety must be verified. |
Experimental Protocols
Protocol 1: General Catalytic Hydrogenation (H₂/Pd/C)
-
Dissolve the benzylated monosaccharide in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) in a round-bottom flask.[15]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the excess hydrogen in a fume hood. Purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Dissolve the benzylated monosaccharide in methanol in a round-bottom flask.[8]
-
Add 10% Pd/C catalyst (10-20% by weight).
-
To this stirred suspension, add ammonium formate (2-5 equivalents) in one portion.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.[8]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with methanol.
-
Evaporate the filtrate to dryness. The crude product can be purified to remove excess ammonium formate salts, for example, by dissolving in an organic solvent and washing with brine, or by chromatography.[15]
Protocol 3: Visible-Light Mediated Oxidative Cleavage (DDQ)
This protocol is useful when reductive conditions are not compatible with other functional groups.
-
In a flask, dissolve the benzyl-protected sugar (1 equiv) in a mixture of CH₂Cl₂ and water (e.g., 100:1 v/v).[4]
-
Add DDQ (1.5 equivalents per benzyl group for a stoichiometric reaction, or ~0.25 equivalents for a catalytic reaction).[4]
-
Irradiate the stirred reaction mixture with a visible light source (e.g., blue or green LEDs, ~525 nm) at room temperature.[4]
-
Monitor the reaction by TLC. The reaction can be significantly faster in a continuous-flow setup.[4][5]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to remove DDQ byproducts.[5]
Data and Methodologies Summary
Table 1: Comparison of Common Debenzylation Methods
| Method | Catalyst / Reagent | Hydrogen Source | Typical Solvents | Key Advantages | Key Limitations |
| Catalytic Hydrogenation | 10% Pd/C or Pd(OH)₂/C | H₂ gas (1 atm to high pressure) | MeOH, EtOH, EtOAc, THF, AcOH | High yield, clean reaction, simple workup.[2] | Requires H₂ gas handling; incompatible with reducible groups (azides, alkenes).[3] |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium Formate, Formic Acid, Et₃SiH | MeOH, EtOH | Avoids H₂ gas; can be faster and more selective.[15][16] | Requires removal of hydrogen donor byproducts. |
| Birch Reduction | None | Electron from Na | Liquid NH₃, THF | Powerful and effective for stubborn ethers. | Harsh conditions, poor functional group tolerance, non-selective.[1][3] |
| Oxidative Cleavage (Photocatalytic) | DDQ (catalytic or stoichiometric) | None | CH₂Cl₂ / H₂O | Orthogonal to reducible groups (azides, alkynes); mild conditions.[3][4] | Requires photo-reactor; DDQ byproducts can complicate purification.[5] |
| Lewis Acid Cleavage | BCl₃·SMe₂, TFA | None | CH₂Cl₂, Ether | Can be selective and avoids reduction.[23] | Requires substrate stability in strong acid; reagents can be harsh.[7] |
Visualized Workflows
Caption: Decision tree for selecting a primary debenzylation strategy.
Caption: Troubleshooting workflow for failed catalytic hydrogenation reactions.
Caption: Logic for choosing a deprotection method based on functional group compatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 18. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Regioselectivity in Rhamnose Protection Strategies
Welcome to the Technical Support Center for regioselectivity issues in rhamnose protection strategies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges in the selective protection of rhamnose hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in rhamnose protection challenging?
A1: The secondary hydroxyl groups at the C-2, C-3, and C-4 positions of rhamnose have similar reactivity, making it difficult to selectively protect one over the others.[1] The cis-vicinal diol at C-2 and C-3 further complicates selective protection.
Q2: What are the most common methods for achieving regioselective protection of rhamnose?
A2: Common strategies include:
-
Dibutyltin (B87310) oxide-mediated acylation: This method is frequently used for regioselective acylation, often favoring the 3-O-acyl derivative.[1][2][3][4]
-
Regioselective opening of benzylidene acetals: The 4,6-O-benzylidene acetal (B89532) can be selectively opened to free either the 4-OH or 6-OH group depending on the reagents used.[5][6][7]
-
Catalyst-controlled acetalization: Chiral catalysts can direct the regioselective protection of diols.[8]
-
Enzymatic reactions: Enzymes can offer high regioselectivity for acylation.[1]
Q3: How can I selectively protect the 3-OH group of rhamnose?
A3: The dibutyltin oxide method is a highly effective way to achieve selective acylation at the 3-OH position.[1][2][3][4] This method involves the formation of a 2,3-O-stannylene intermediate, which enhances the nucleophilicity of the equatorial 3-hydroxyl group.[3][4]
Q4: I am getting a mixture of regioisomers during my protection reaction. What can I do to improve selectivity?
A4: To improve regioselectivity, consider the following:
-
Optimize reaction conditions: Temperature, solvent, and stoichiometry of reagents can significantly influence the outcome. For instance, lowering the temperature can sometimes enhance selectivity.[9]
-
Choice of protecting group: Bulky protecting groups can provide steric hindrance, leading to improved selectivity.[10]
-
Use of catalysts: Chiral catalysts or mediating reagents like dibutyltin oxide can direct the reaction to a specific hydroxyl group.[2][8]
-
Purification techniques: Careful column chromatography can help in separating the desired regioisomer.
Q5: My protecting group is migrating. How can I prevent this?
A5: Acyl group migration can be a problem, especially between adjacent hydroxyl groups. To minimize migration:
-
Use non-migrating protecting groups like benzyl (B1604629) or silyl (B83357) ethers for hydroxyl groups adjacent to the acyl group.[9]
-
Maintain neutral reaction conditions whenever possible.
-
If migration occurs during purification on silica (B1680970) gel, consider using a less acidic stationary phase or neutralizing the silica gel with triethylamine (B128534).[9]
Troubleshooting Guides
Problem 1: Low yield in dibutyltin oxide-mediated 3-O-acylation
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the stannylene intermediate | Ensure the reaction with dibutyltin oxide is carried out in a suitable solvent like dry methanol (B129727) and refluxed for a sufficient time to ensure complete formation of the intermediate. The removal of water is crucial. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Decomposition of the acylating agent | Add the acylating agent (e.g., acyl chloride) slowly at a controlled temperature. |
| Suboptimal reaction temperature | Optimize the temperature for the acylation step. While the stannylene formation requires reflux, the subsequent acylation might require lower temperatures depending on the acylating agent's reactivity. |
Problem 2: Poor regioselectivity in the reductive opening of 4,6-O-benzylidene acetal
| Possible Cause | Troubleshooting Step |
| Incorrect choice of reagents for desired regioselectivity | To obtain the 4-O-benzyl ether (free 6-OH), use a reagent system where the Lewis acid is the most electrophilic species. To obtain the 6-O-benzyl ether (free 4-OH), use a system where the borane (B79455) is activated by a Lewis acid, making the borane the most electrophilic species.[5] For example, Et3SiH and TfOH in CH2Cl2 typically yield the 4-OH product.[7] |
| Reaction temperature not optimal | Perform the reaction at the recommended temperature. For instance, many reductive opening reactions are carried out at low temperatures (e.g., -78 °C).[7] |
| Presence of water | Ensure all reagents and solvents are anhydrous, as moisture can interfere with the Lewis acids and reducing agents. |
| Incomplete reaction or side reactions | Monitor the reaction progress using TLC. Quench the reaction appropriately once the starting material is consumed to avoid the formation of byproducts. |
Data Presentation
Table 1: Regioselectivity in Dibutyltin Oxide-Mediated Acylation of Benzyl α-L-rhamnopyranoside
| Acylating Agent | Product | Yield | Reference |
| Stearoyl chloride | Benzyl 3-O-stearoyl-α-L-rhamnopyranoside | High | [2] |
| Palmitoyl chloride | Benzyl 3-O-palmitoyl-α-L-rhamnopyranoside | High | [2] |
| Myristoyl chloride | Benzyl 3-O-myristoyl-α-L-rhamnopyranoside | High | [2] |
| Lauroyl chloride | Benzyl 3-O-lauroyl-α-L-rhamnopyranoside | High | [2] |
| p-Toluenesulphonyl chloride | Benzyl 3-O-tosyl-α-L-rhamnopyranoside | Good | [1][2] |
| Methanesulphonyl chloride | Benzyl 3-O-mesyl-α-L-rhamnopyranoside | Good | [1][2] |
| Benzoyl chloride | Benzyl 3-O-benzoyl-α-L-rhamnopyranoside | Good | [1][2] |
Table 2: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals
| Substrate | Reagents | Product (Major) | Yield | Reference |
| Benzylidene-protected glycoside | Et3SiH, TfOH, CH2Cl2 | 4-OH, 6-O-Bn | - | [7] |
| Benzylidene-protected glycoside | Et3SiH, I2, CH3CN | 4-OH, 6-O-Bn | up to 95% | [11] |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucoside | DIBAL-H (in toluene) | 2,3,4-tri-O-benzyl derivative | - | [12] |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucoside | DIBAL-H (in CH2Cl2) | 2,3,6-tri-O-benzyl derivative | - | [12] |
Experimental Protocols
Protocol 1: Regioselective 3-O-Acylation of Benzyl α-L-rhamnopyranoside using the Dibutyltin Oxide Method
This protocol is a general representation for the regioselective acylation at the 3-position.[1][2][3][4]
Materials:
-
Benzyl α-L-rhamnopyranoside
-
Dibutyltin oxide (Bu2SnO)
-
Anhydrous methanol
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous 1,4-dioxane
-
Triethylamine (optional)
-
Silica gel for column chromatography
Procedure:
-
Formation of the 2,3-O-stannylene intermediate:
-
A mixture of benzyl α-L-rhamnopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous methanol is refluxed for 2-4 hours.
-
The solvent is then removed under reduced pressure to yield the crude 2,3-O-stannylene derivative as a white solid.
-
-
Regioselective Acylation:
-
The crude stannylene intermediate is dissolved in anhydrous 1,4-dioxane.
-
The solution is cooled to 0 °C.
-
The acyl chloride (1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a few drops of water or a saturated solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
The mixture is filtered to remove tin salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography to afford the pure 3-O-acyl derivative.
-
Protocol 2: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal to yield a free 4-OH group
This protocol describes a common method for obtaining the 6-O-benzyl ether, leaving the 4-OH group free.[7]
Materials:
-
4,6-O-benzylidene protected rhamnopyranoside
-
Triethylsilane (Et3SiH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Molecular sieves 4 Å (activated)
-
Dry triethylamine (NEt3)
-
Dry methanol (MeOH)
Procedure:
-
Reaction Setup:
-
Dissolve the benzylidene-protected glycoside (1 equivalent) in anhydrous CH2Cl2 under an argon atmosphere.
-
Add activated molecular sieves 4 Å and stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C.
-
-
Reductive Opening:
-
Add triethylsilane (2.0-3.0 equivalents) followed by trifluoromethanesulfonic acid (2.0-3.0 equivalents) to the cold reaction mixture.
-
Stir the reaction at -78 °C and allow it to warm to room temperature slowly. Monitor the progress of the reaction by TLC.
-
-
Quenching and Work-up:
-
Once the starting material is consumed, quench the reaction by adding dry triethylamine followed by dry methanol.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture and dilute the filtrate with CH2Cl2 or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product with a free 4-OH group.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Complete Deprotection of Benzyl Ethers on Carbohydrates
Welcome to the technical support center for carbohydrate chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the deprotection of benzyl (B1604629) ethers on carbohydrate scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of benzyl ethers via catalytic hydrogenation?
A1: Incomplete hydrogenolysis of benzyl ethers is a frequent challenge. The primary causes include:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by various functional groups and impurities. Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and residual halides from previous synthetic steps.[1] Ensure all glassware is meticulously cleaned and that all solvents and reagents are of high purity.
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can differ significantly between batches and suppliers. It is recommended to test a new batch of catalyst on a small scale before proceeding with a large-scale reaction. For sluggish reactions, consider using a freshly opened bottle of catalyst or a more active variant like Pearlman's catalyst (Pd(OH)₂/C).[1]
-
Insufficient Hydrogen Pressure: While many debenzylation reactions proceed smoothly at atmospheric pressure, sterically hindered benzyl ethers may necessitate higher hydrogen pressures (e.g., 50-100 psi) for efficient cleavage.[1]
-
Poor Mass Transfer: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has adequate access to the catalyst surface. Vigorous stirring is essential.[1]
-
Inappropriate Solvent Choice: The reaction rate can be significantly influenced by the solvent. Protic solvents such as methanol (B129727) and ethanol (B145695) are generally preferred as they aid in substrate solvation and proton transfer.[1] In some cases, a combination of solvents like THF/MeOH or EA/THF/MeOH may be necessary for multi-benzylated substrates.
Q2: My deprotection reaction has stalled. How can I troubleshoot this?
A2: A stalled reaction can often be revived. First, try filtering the reaction mixture through a pad of Celite® to remove the existing catalyst and then adding a fresh batch of catalyst. If the reaction does not restart, this strongly suggests the presence of a catalyst poison in your substrate or solvent. If the reaction does restart, it indicates that the original catalyst had lost its activity.
Q3: I am observing side reactions, such as the reduction of other functional groups. How can I improve the selectivity of the deprotection?
A3: Achieving high selectivity is critical, especially in the synthesis of complex molecules. To improve selectivity:
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often less prone to causing over-reduction compared to Pd/C.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often enhance the selectivity of the debenzylation.
-
Alternative Methods: If catalytic hydrogenation consistently leads to side reactions, consider alternative deprotection methods that do not employ hydrogen gas. Options include catalytic transfer hydrogenation, oxidative cleavage, or the use of Lewis acids.[1]
Q4: Are there reliable alternatives to catalytic hydrogenation for removing benzyl ethers?
A4: Yes, several effective alternatives exist, each with its own advantages and substrate compatibility:
-
Catalytic Transfer Hydrogenation: This method offers a milder and often faster alternative to traditional catalytic hydrogenation and avoids the need for pressurized hydrogen gas.[2] A hydrogen donor, such as ammonium (B1175870) formate (B1220265), formic acid, or triethylsilane, is used in the presence of a palladium catalyst.[1][3][4]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers.[5][6] This method is particularly useful for substrates that are sensitive to reductive conditions. Visible-light-mediated oxidative debenzylation with DDQ has emerged as a mild and highly functional-group-tolerant strategy.[6][7]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and ferric chloride (FeCl₃) can effect the cleavage of benzyl ethers.[8] These methods are often suitable for substrates that are incompatible with hydrogenation.
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete deprotection of benzyl ethers.
dot
Caption: A step-by-step troubleshooting guide for incomplete benzyl ether deprotection.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for various benzyl ether deprotection methods.
Table 1: Catalytic Hydrogenation and Transfer Hydrogenation Conditions
| Method | Catalyst (Loading) | Hydrogen Source (Equivalents) | Solvent | Temperature | Typical Reaction Time |
| Catalytic Hydrogenolysis | 10% Pd/C (10 mol%) | H₂ (balloon or 50-100 psi) | Methanol or Ethanol | Room Temperature | 4-24 hours |
| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C (Pearlman's) | H₂ (balloon or 50-100 psi) | Methanol or Ethanol | Room Temperature | 2-12 hours |
| Transfer Hydrogenation | 10% Pd/C (10 mol%) | Ammonium Formate (5-10 eq) | Methanol | Reflux | 1-6 hours[1] |
| Transfer Hydrogenation | 10% Pd/C (10 mg/100 mg substrate) | Triethylsilane (3.0 eq) | Methanol | Room Temperature | 0.5-2 hours[3] |
Table 2: Oxidative Cleavage and Lewis Acid Deprotection Conditions
| Method | Reagent (Equivalents) | Co-reagent/Additive | Solvent | Temperature | Typical Reaction Time |
| Oxidative Cleavage (Stoichiometric) | DDQ (1.5 eq per benzyl group) | H₂O | Dichloromethane (B109758) | 0 °C to Room Temp | 1-5 hours[5] |
| Oxidative Cleavage (Catalytic) | DDQ (0.25 eq per benzyl group) | tert-Butyl nitrite (B80452) (2 eq), Air | Dichloromethane/H₂O | Room Temp (525 nm light) | < 4 hours[6] |
| Lewis Acid Deprotection | BCl₃ (2 eq) | Pentamethylbenzene (B147382) (3 eq) | Dichloromethane | -78 °C to Room Temp | 15-30 minutes |
| Lewis Acid Deprotection | Anhydrous FeCl₃ | Acetic Anhydride | Acetic Anhydride | Room Temperature | 0.5-2 hours[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Setup: In a round-bottom flask, dissolve the benzylated carbohydrate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]
dot
Caption: Experimental workflow for catalytic hydrogenolysis of benzyl ethers.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation with Ammonium Formate
-
Setup: To a solution of the benzylated carbohydrate (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Reagent Addition: Add ammonium formate (5-10 equivalents) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can then be purified by column chromatography.[1]
Protocol 3: General Procedure for Oxidative Cleavage with DDQ
-
Setup: Dissolve the benzylated carbohydrate (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.5 equivalents per benzyl group) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: General Procedure for Lewis Acid-Mediated Debenzylation with BCl₃
-
Setup: Dissolve the benzylated carbohydrate (1.0 eq) and a cation scavenger such as pentamethylbenzene (3.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of BCl₃ in dichloromethane (1.0 M, 2.0 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of methanol, followed by warming to room temperature.
-
Purification: Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Deprotection Strategy Selection
The choice of deprotection method depends on the other functional groups present in the molecule.
dot
Caption: A decision-making flowchart for selecting a benzyl ether deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic cycle of carbohydrate dehydration by Lewis acids: structures and rates from synergism of conventional and DNP NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Stereoselective Glycosylation with Rhamnosyl Donors
Welcome to the technical support center for stereoselective glycosylation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize rhamnosylation reactions to achieve desired anomeric selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control anomeric selectivity (α vs. β) in rhamnosylation reactions?
A1: The stereochemical outcome of a rhamnosylation reaction is a delicate balance of several factors. The most critical include:
-
Protecting Groups: The choice of protecting groups on the rhamnosyl donor, particularly at the C-2 and C-3 positions, can directly influence the reaction's stereoselectivity through participating or non-participating effects and by constraining the donor's conformation.[1][2][3][4]
-
Reaction Temperature: Temperature is a crucial parameter. Lower temperatures can favor one anomer (often the β-product), while higher temperatures can favor the other (typically the α-product).[5][6][7][8] This is often attributed to a shift in the reaction mechanism, for example, from an Sₙ2-like pathway at lower temperatures to an Sₙ1-like pathway at higher temperatures.[8]
-
Promoter/Activating System: The choice of promoter (e.g., TMSOTf, Tf₂O) and the overall activating system can significantly impact the nature of the reactive intermediate, thereby influencing the stereochemical outcome.[2][5]
-
Solvent: While sometimes having a minor influence, the solvent can affect the stability and reactivity of intermediates, subtly altering the α/β ratio.[5][6][7] In some systems, solvent choice is paramount.[9]
-
Donor Conformation: Restricting the donor's conformation, for instance, by using bulky silyl (B83357) protecting groups to favor an axially-rich conformation, can promote β-selectivity.[10]
Q2: How can I favor the formation of the α-rhamnoside?
A2: The formation of the 1,2-trans-α-rhamnoside is generally favored thermodynamically due to the anomeric effect.[11] To maximize α-selectivity, consider the following:
-
Use Non-Participating Protecting Groups: Employ ether-based protecting groups (e.g., benzyl (B1604629) ethers) at the C-2 position. These groups do not form covalent intermediates with the anomeric center, allowing the anomeric effect to dominate.
-
Increase Reaction Temperature: In many systems using "super-armed" rhamnosyl donors, increasing the temperature gives excellent α-selectivity.[5][6][7]
-
C-3 Acyl Group Participation: The installation of a C-3 acyl group on rhamnosyl donors can lead to very high α-selectivity through the formation of a bridged dioxanium ion intermediate.[12][13]
Q3: Synthesizing the 1,2-cis-β-rhamnoside is notoriously difficult. What strategies can I use to favor its formation?
A3: The synthesis of the 1,2-cis-β-rhamnoside is challenging because it is disfavored both sterically and by the anomeric effect.[6][11] However, several successful strategies have been developed:
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -107 °C) can provide modest to good β-selectivity with highly reactive donors.[5][6][7]
-
Conformational Control: Using bulky protecting groups (e.g., tert-butyldimethylsilyl, TBS) on the donor can force it into an axially-rich conformation, which can lead to high β-selectivity.[1][10][14]
-
Catalyst Control: Specific catalysts, such as bis-thiourea, can be used with 2,3-acetonide-protected donors to achieve high β-selectivity under mild, neutral conditions.[9][15][16]
-
One-Pot Halogenation/Glycosylation: A one-pot sequence involving chlorination and then in situ iodination with lithium iodide (LiI) can generate an α-glycosyl iodide intermediate that undergoes an Sₙ2-type reaction to yield the β-rhamnoside with high selectivity.[10][11][17]
-
Electron-Withdrawing Groups: Placing a non-participating, electron-withdrawing group (e.g., benzyl sulfonyl) at the C-2 position can increase the proportion of the β-product.[5][7]
Troubleshooting Guide
Problem: My reaction is producing a non-selective mixture of α and β anomers.
This is a common issue where the reaction conditions do not sufficiently favor one stereochemical pathway over another. The following logic can help you optimize for your desired anomer.
Caption: Troubleshooting logic for improving anomeric selectivity.
Data Presentation: Influence of Reaction Parameters
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction conditions on the stereochemical outcome of rhamnosylation.
Table 1: Effect of Protecting Groups and Temperature on Stereoselectivity
| Rhamnosyl Donor | Promoter/Activator | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| 2,3,4-Tri-O-(t-butyldimethylsilyl)-L-rhamnopyranosyl N-phenyl trifluoroacetimidate | TMSOTf | CH₂Cl₂ | -78 | 1:>99 | 91 | [10] |
| 2,3-Acetonide-4-O-benzyl-L-rhamnopyranosyl diphenylphosphate | ent-bis-thiourea | Toluene | 23 | 1:32 | 93 | [9] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl chloride (super-armed) | AgOTf | Et₂O | 20 | >20:1 | 93 | [5],[6] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl chloride (super-armed) | AgOTf | Et₂O | -75 | 3.3:1 | 85 | [5],[6] |
| 2-O-(BnSO₂)-3,4-di-O-benzyl-L-rhamnopyranosyl chloride | AgOTf | Et₂O | -75 | 1:1.5 | 80 | [5],[7] |
| Ethyl 2-O-[3,4-bis-O-(TBS)-α-L-rhamnopyranosyl]-3,4,6-tris-O-TBS-thio-β-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 1:>99 | 95 | [1],[14] |
Table 2: Comparison of β-Selective Rhamnosylation Methods
| Donor Type / Precursor | Key Reagents | Acceptor Example | α:β Ratio | Yield (%) | Key Feature | Reference |
| Rhamnosyl Hemiacetal | (COCl)₂, Ph₃PO, LiI, iPr₂NEt | Methyl 2,3,4-tri-O-Bn-α-D-glucopyranoside | 1:19 | 90 | One-pot, no cryogenic conditions required. | [10],[17] |
| 2,3-Acetonide Phosphate | ent-bis-thiourea catalyst | 4-Methoxyphenol | 1:32 | 95 | Mild, neutral conditions, broad acceptor scope. | [9],[16] |
| Bulky Silyl Imidate | TMSOTf | Cholesterol | 1:>99 | 91 | Donor conformation controls selectivity. | [10] |
Experimental Protocols
Protocol 1: General Procedure for α-Selective Rhamnosylation
This protocol describes a typical procedure for achieving high α-selectivity using a benzylated rhamnosyl donor at ambient temperature.
Materials:
-
Rhamnosyl donor (e.g., 2,3,4-tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate) (1.2 equiv)
-
Alcohol acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activator: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv)
-
Activated 4 Å molecular sieves
-
Quenching agent: Triethylamine (B128534) or solid sodium bicarbonate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add the alcohol acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture for 15-30 minutes at room temperature.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C or 0 °C).
-
In a separate flask, dissolve the rhamnosyl donor in anhydrous DCM.
-
Add the donor solution to the acceptor mixture via syringe.
-
Add TMSOTf dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or solid sodium bicarbonate.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel flash column chromatography to yield the α-rhamnopyranoside.
Protocol 2: Highly β-Selective Rhamnosylation via One-Pot Chlorination-Iodination
This protocol, adapted from McGarrigle and co-workers, provides excellent β-selectivity without requiring cryogenic temperatures or specific directing groups.[10],[17]
Materials:
-
Rhamnosyl hemiacetal (e.g., 2,3,4-tri-O-benzyl-L-rhamnose) (1.0 equiv)
-
Triphenylphosphine oxide (Ph₃PO) (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) (1.1 equiv)
-
Lithium iodide (LiI) (4.0 equiv)
-
Diisopropylethylamine (iPr₂NEt) (4.0 equiv)
-
Alcohol acceptor (1.5 equiv)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Chlorination: To a solution of the rhamnosyl hemiacetal in anhydrous CHCl₃ at 0 °C, add Ph₃PO. Stir for 5 minutes. Add (COCl)₂ dropwise and stir the reaction at 0 °C for 30 minutes.
-
Iodination & Glycosylation: In the same pot, add LiI, iPr₂NEt, and the alcohol acceptor.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the pure β-rhamnoside.
Visualizations
General Glycosylation Workflow
This diagram outlines the standard experimental sequence for performing a chemical glycosylation reaction.
Caption: A general experimental workflow for chemical glycosylation.
Competing Pathways in Rhamnosylation
The final anomeric ratio is determined by the competition between different mechanistic pathways, primarily Sₙ1-like and Sₙ2-like routes.
Caption: Simplified mechanistic pathways in rhamnosylation.
References
- 1. β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhamnosylation: diastereoselectivity of conformationally armed donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of elusive rhamnosyl dioxanium ions and their application in complex oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea [agris.fao.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Protected Rhamnose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of protected rhamnose derivatives, with a focus on considerations for scaling up production.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of protected rhamnose derivative synthesis.
1.1 Stereoselectivity Issues
| Question | Potential Cause(s) | Troubleshooting Steps |
| Q1: We are observing poor β-selectivity (1,2-cis glycosylation) upon scale-up, even though the lab-scale reaction was selective. What could be the cause? | Inadequate Temperature Control: Exothermic glycosylation reactions can lead to localized temperature increases at larger scales, favoring the thermodynamically more stable α-anomer. Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. A solvent that was suitable at a small scale may not perform optimally under scaled-up conditions due to changes in concentration or reaction time. Catalyst/Promoter Inefficiency: Inefficient mixing or catalyst deactivation over longer reaction times at scale can lead to a loss of stereocontrol. | Improve Heat Dissipation: Use a reactor with a larger surface area-to-volume ratio, improve stirring, and consider a jacketed reactor with precise temperature control. Solvent Screening: Re-evaluate solvent systems at the target scale. Nitriles (e.g., acetonitrile) or ethers (e.g., diethyl ether) can influence the formation of the desired β-anomer. Catalyst/Promoter Optimization: Increase catalyst loading, consider a more robust catalyst, or implement a strategy of adding the catalyst in portions over the course of the reaction. |
| Q2: The α/β anomeric ratio is inconsistent between batches. How can we improve reproducibility? | Moisture Content: Trace amounts of water can hydrolyze the glycosyl donor or affect the promoter, leading to variable outcomes. Reagent Quality: The purity of the glycosyl donor, acceptor, and promoter can vary between batches, impacting stereoselectivity. Reaction Time: Inconsistent reaction times can lead to equilibration and a change in the anomeric ratio. | Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Reagent Qualification: Qualify all new batches of critical reagents to ensure they meet the required specifications. Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction to completion and ensure consistent reaction times. |
1.2 Protecting Group and Deprotection Issues
| Question | Potential Cause(s) | Troubleshooting Steps |
| Q3: We are seeing cleavage of protecting groups during the glycosylation reaction at a larger scale. Why is this happening? | Prolonged Reaction Times: Reactions at scale often run for longer periods, increasing the exposure of protecting groups to the reaction conditions. Increased Temperature: Poor heat dissipation can lead to higher reaction temperatures, causing the cleavage of labile protecting groups. Acidic Byproducts: The reaction may generate acidic byproducts that can cleave acid-sensitive protecting groups. | Optimize Reaction Conditions: Aim to reduce reaction times by optimizing catalyst loading or temperature (with adequate cooling). Select More Robust Protecting Groups: If possible, switch to more stable protecting groups that can withstand the reaction conditions. For example, benzyl (B1604629) ethers are generally more stable than silyl (B83357) ethers. Use of Acid Scavengers: The addition of a non-nucleophilic base can neutralize acidic byproducts. |
| Q4: During the final deprotection step, we are observing incomplete removal of protecting groups and the formation of side products. How can we address this? | Inefficient Mixing: In large reactors, inefficient mixing can lead to localized areas of low reagent concentration, resulting in incomplete deprotection. Reagent Stoichiometry: The stoichiometry of the deprotection reagent may need to be adjusted for larger scales. Product Precipitation: The deprotected product may precipitate out of solution, preventing complete deprotection. | Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient for the reaction volume. Re-evaluate Stoichiometry: Perform small-scale experiments to determine the optimal reagent stoichiometry for the scaled-up reaction. Solvent Selection: Choose a solvent system in which both the protected starting material and the deprotected product are soluble. |
1.3 Purification and Isolation Challenges
| Question | Potential Cause(s) | Troubleshooting Steps |
| Q5: We are struggling to separate the α and β anomers using column chromatography at a large scale. The separation is not as good as it was in the lab. | Column Overloading: Overloading the chromatography column is a common issue during scale-up. Inappropriate Stationary Phase: The stationary phase used for lab-scale separation may not be suitable for large-scale purification. Suboptimal Eluent Composition: The eluent system may need to be re-optimized for the larger column. | Reduce Column Loading: Decrease the amount of crude product loaded onto the column. Screen Different Stationary Phases: Evaluate different silica (B1680970) gels or consider alternative stationary phases like reversed-phase C18. Optimize Eluent System: Perform a systematic optimization of the eluent composition to improve resolution. Consider Preparative HPLC: For difficult separations, preparative HPLC can provide better resolution than traditional column chromatography. |
| Q6: The product is difficult to crystallize at a large scale, leading to low yields of pure material. | Impurities: Even small amounts of impurities can inhibit crystallization. Solvent System: The crystallization solvent system may not be optimal for larger volumes. Cooling Rate: A rapid cooling rate can lead to the formation of small crystals or oils. | Improve Purity: Ensure the crude product is as pure as possible before attempting crystallization. Screen Crystallization Solvents: Perform a thorough screening of different solvent systems and solvent ratios. Controlled Cooling: Implement a slow and controlled cooling profile to promote the growth of large, well-defined crystals. |
Section 2: Frequently Asked Questions (FAQs)
2.1 Synthesis Strategy and Protecting Groups
-
Q: What are the key considerations when choosing a protecting group strategy for a multi-step synthesis of a protected rhamnose derivative that will be scaled up?
-
A: When planning a scalable synthesis, it is crucial to select an orthogonal protecting group strategy. This means that each protecting group can be removed under specific conditions without affecting the others.[1][2][3][4][5][6] This allows for the selective deprotection of specific hydroxyl groups for subsequent reactions. For large-scale synthesis, it is also important to choose protecting groups that are stable to the reaction conditions of other steps and that can be removed in high yield with readily available and inexpensive reagents.[2][7]
-
-
Q: How do silyl protecting groups influence the stereoselectivity of rhamnosylation, and are they suitable for large-scale synthesis?
-
A: Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), can influence the stereoselectivity of rhamnosylation reactions.[8] For example, TBDPS protected rhamnosyl donors have been shown to favor α-stereoselective O-glycosylation.[8] However, silyl ethers can be labile, especially under acidic conditions, which can be a concern during scale-up where reaction times may be longer. Their stability should be carefully evaluated under the planned reaction conditions.
-
-
Q: What are the advantages of using benzylidene acetals as protecting groups in rhamnose synthesis at scale?
-
A: Benzylidene acetals are advantageous because they protect the 4- and 6-hydroxyl groups simultaneously, which can reduce the number of synthetic steps. They are also relatively stable and can be removed under acidic conditions or through hydrogenolysis. In some cases, modified benzylidene groups have been used to control the stereochemistry of the glycosidic bond formation.[9]
-
2.2 Stereocontrol in Rhamnosylation
-
Q: Why is achieving a β-rhamnoside (1,2-cis) linkage so challenging, especially at scale?
-
A: The formation of a β-rhamnoside is challenging due to the absence of a participating group at the C-2 position, which would otherwise direct the incoming nucleophile to the β-face.[10] Additionally, the anomeric effect and steric hindrance from the axial substituent at C-2 favor the formation of the α-anomer.[10] These factors are often exacerbated at a larger scale due to difficulties in maintaining precise control over reaction conditions.
-
-
Q: What strategies can be employed to improve the yield of the desired β-rhamnoside?
-
A: Several strategies can be used to enhance β-selectivity. These include the use of specific catalysts, such as bis-thiourea catalysts with acetonide-protected donors, which have shown high β-selectivity.[11][12] Other approaches involve intramolecular aglycone delivery, the use of specific directing groups, and performing the reaction under thermodynamic control, which may favor the formation of the β-anomer at elevated temperatures in some systems. A one-pot chlorination, iodination, and glycosylation sequence has also been reported to be highly β-selective.[13][14]
-
2.3 Scale-Up and Purification
-
Q: What are the primary challenges when scaling up the purification of protected rhamnose derivatives by column chromatography?
-
A: The main challenges in scaling up column chromatography include maintaining resolution, managing large volumes of solvents, and the time required for the purification. Overloading the column can lead to poor separation of anomers.[15][16][17] The choice of stationary and mobile phases is critical and may need to be re-optimized for larger columns.
-
-
Q: Are there alternatives to traditional silica gel chromatography for large-scale purification of anomeric mixtures?
-
A: Yes, preparative high-performance liquid chromatography (HPLC) can offer better separation for difficult-to-separate anomers at a larger scale.[18] Additionally, techniques like nano-diafiltration are being explored for the purification of oligosaccharides and may be applicable in some cases.[19] In some instances, it may be possible to crystallize one anomer directly from the crude reaction mixture, which is a highly efficient purification method at scale.
-
Section 3: Data and Protocols
3.1 Comparative Data (Illustrative)
The following table provides an illustrative comparison of potential outcomes between lab-scale and pilot-scale synthesis. Note: Specific data for the scale-up of rhamnose derivative synthesis is not widely available in the public domain. This table is based on general principles of chemical scale-up.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 70-90% | 60-80% | Yield losses can occur due to longer reaction times, less efficient mixing, and more complex work-up and purification procedures. |
| Anomeric Ratio (α:β) | 5:1 to 10:1 (for α-selective reactions) | 3:1 to 8:1 | Precise temperature control is more challenging at scale, which can affect stereoselectivity. |
| Purity (after chromatography) | >98% | 95-98% | Achieving very high purity at a large scale can be challenging and may require multiple purification steps. |
| Purification Method | Flash Column Chromatography | Preparative Column Chromatography, Crystallization, or Preparative HPLC | The choice of purification method is highly dependent on the specific compound and the required purity. Crystallization is often the most cost-effective method at scale. |
3.2 Experimental Protocols (Illustrative Lab-Scale)
The following are illustrative lab-scale protocols that would require significant process development and optimization for scale-up.
Protocol 1: Synthesis of a Protected Rhamnosyl Donor (Illustrative)
This protocol outlines the preparation of a generic protected rhamnosyl donor.
-
Protection of Hydroxyl Groups: To a solution of L-rhamnose in pyridine, add acetic anhydride (B1165640) and a catalytic amount of DMAP. Stir the reaction at room temperature until complete acetylation is observed by TLC.
-
Introduction of a Thiophenyl Group: The peracetylated rhamnose is then dissolved in anhydrous dichloromethane (B109758). Thiophenol is added, followed by the slow addition of a Lewis acid promoter such as boron trifluoride etherate at 0 °C. The reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Glycosylation Reaction (Illustrative)
This protocol describes a generic glycosylation reaction.
-
Preparation: The glycosyl donor, glycosyl acceptor, and molecular sieves are added to a flame-dried flask under an inert atmosphere. Anhydrous dichloromethane is added, and the mixture is stirred at room temperature.
-
Reaction Initiation: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). The promoter (e.g., N-iodosuccinimide and triflic acid) is added, and the reaction is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of a quenching agent (e.g., triethylamine). The mixture is filtered through celite, and the filtrate is washed with sodium thiosulfate (B1220275) and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the anomers and other impurities.
Section 4: Visualizations
Diagram 1: Key Stages in Scaling Up Rhamnose Derivative Synthesis
Caption: A workflow diagram illustrating the key stages and considerations when scaling up the synthesis of protected rhamnose derivatives from the laboratory to manufacturing scale.
Diagram 2: Troubleshooting Decision Tree for Poor Stereoselectivity
Caption: A decision tree to guide researchers in troubleshooting poor stereoselectivity during the scale-up of rhamnosylation reactions.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. jocpr.com [jocpr.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fractionation of Oligosaccharide Nucleoside Mixtures by Single Pass Nano‐Diafiltration - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in rhamnose benzylation reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with byproducts in rhamnose benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in a rhamnose benzylation reaction?
A1: Byproducts in rhamnose benzylation primarily arise from the reaction conditions and the inherent reactivity of the carbohydrate. Common byproducts include:
-
Anomers: The reaction can produce a mixture of both α- and β-benzyl rhamnosides. The α-anomer is often the kinetic product, but the ratio depends on the specific conditions.
-
Regioisomers: If unprotected rhamnose is used, benzylation can occur at any of the free hydroxyl groups (C2, C3, C4), leading to a mixture of mono-, di-, and tri-benzylated products.[1]
-
Degradation Products: At high temperatures or under strongly acidic conditions, rhamnose can degrade, leading to colored, tar-like impurities.[2]
-
Hydrolysis Products: If water is present in the reaction, it can compete with benzyl (B1604629) alcohol, leading to the hydrolysis of the glycosidic bond or the benzylating agent. The inclusion of 4 Å molecular sieves is crucial for minimizing the hydrolysis of donors and sequestering acidic byproducts.[3]
-
Reagent-derived Impurities: Self-condensation of benzyl alcohol can form dibenzyl ether, especially under strong acid catalysis.
Q2: Why is my reaction turning dark brown or black?
A2: A dark coloration typically indicates sugar degradation. This is often caused by excessive heating or prolonged exposure to strong acidic catalysts. To mitigate this, consider reducing the reaction temperature, shortening the reaction time, or using a milder catalyst. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, reducing the chance of degradation.[2][4]
Q3: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity can be challenging. The inherent preference is often for the α-product in mannose-type glycosylations (rhamnose is a 6-deoxy-L-mannose).[3] Strategies to improve selectivity include:
-
Protecting Groups: Using a 2,3-acetonide protecting group on the rhamnose donor has been shown to dramatically increase β-selectivity in some catalytic systems.[3]
-
Catalyst/Promoter System: The choice of catalyst can significantly influence the anomeric ratio. Some catalyst systems are specifically designed to favor the formation of the less stable β-anomer.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, though this may require longer reaction times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal catalyst activity. 4. Presence of water in the reaction. | 1. Monitor the reaction by TLC until the starting material is consumed. Increase reaction time if necessary. 2. Reduce temperature. Consider microwave irradiation for shorter reaction times.[1] 3. Use freshly activated catalyst (e.g., Amberlite IR 120 H+ resin).[4] 4. Use anhydrous solvents and add 4Å molecular sieves to the reaction mixture.[3] |
| Multiple Spots on TLC Plate | 1. Formation of anomeric mixture (α/β). 2. Incomplete benzylation (mono-, di-substituted products). 3. Formation of regioisomers. 4. Presence of reagent byproducts (e.g., dibenzyl ether). | 1. The spots may be difficult to separate. Use NMR to confirm the anomeric ratio. Optimize for selectivity if needed. 2. Increase the equivalents of the benzylating agent and extend the reaction time. 3. Use protecting groups to block other hydroxyls and direct the reaction to the desired position.[4] 4. Purify reagents before use.[5][6] Purify the final product using column chromatography. |
| Difficulty Purifying the Product | 1. Byproducts have similar polarity to the desired product. 2. Product is unstable on silica (B1680970) gel. | 1. Optimize the solvent system for column chromatography. Try different solvent gradients (e.g., Hexane/Ethyl Acetate (B1210297), Toluene/Acetone). 2. Some compounds may degrade on silica.[7] Consider using a different stationary phase like alumina (B75360) or performing purification at a lower temperature. |
Byproduct Identification
A systematic approach is crucial for identifying byproducts. The workflow below outlines the key steps from initial reaction monitoring to final structure confirmation.
Caption: Workflow for the systematic identification of reaction byproducts.
Analytical Techniques Summary
| Technique | Purpose | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring; preliminary purity assessment.[8] | Number of components in a mixture; relative polarities (Rf values). |
| Column Chromatography | Purification of products and isolation of byproducts.[7] | Separation of compounds based on polarity. |
| Nuclear Magnetic Resonance (NMR) | Structure elucidation and quantification.[9] | 1H and 13C NMR provide detailed structural information, including stereochemistry (anomeric proton signals) and regiochemistry. Q-NMR can determine purity and yield.[7] |
| Mass Spectrometry (MS) | Molecular weight determination. | Confirms the molecular weight of the desired product and byproducts. ESI-MS is common for these types of molecules.[10] |
Strategies for Minimizing Byproducts
Proactively adjusting reaction parameters is the most effective way to minimize byproduct formation.
Caption: Key strategic pillars for minimizing byproduct formation.
Quantitative Data: Reaction Condition Comparison
The choice between conventional heating and microwave irradiation can significantly impact yield and reaction time.
| Method | Catalyst | Temperature | Time | Yield | Reference |
| Conventional Heating | Amberlite IR 120 (H+) | 120 °C | 30 h | 82% | [4] |
| Microwave Irradiation | Amberlite IR 120 (H+) | N/A (160 W) | 90 sec | 96% | [1][4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Benzylation of L-Rhamnose
This protocol is adapted from literature procedures and offers high yield and short reaction times.[1][4]
-
Preparation: In a porcelain dish suitable for microwave chemistry, thoroughly mix finely powdered L-rhamnose (1.0 eq), anhydrous benzyl alcohol (1.5 eq), and activated Amberlite IR 120 (H+) resin (approx. 20% by weight of rhamnose).
-
Reaction: Place the dish in a domestic microwave oven and irradiate at low power (e.g., 160 W) for 90 seconds. Monitor the reaction progress carefully to avoid charring.
-
Workup: Allow the mixture to cool to room temperature. Dilute with methanol (B129727) and filter to remove the resin. Wash the resin with additional methanol.
-
Purification: Concentrate the combined filtrates under reduced pressure. The resulting residue can be purified by short-path silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes, to yield the pure benzyl rhamnopyranoside.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., MF254).[8]
-
Spotting: Using a capillary tube, spot the crude reaction mixture, the starting rhamnose, and a co-spot (both starting material and reaction mixture) onto the baseline of the plate.
-
Development: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 20% Ethyl Acetate/Hexanes).[7] Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (if applicable) and then by staining with an appropriate agent, such as acidic ceric ammonium (B1175870) molybdate (B1676688) (CAM) or potassium permanganate, followed by gentle heating.[8] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [growingscience.com]
- 5. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. osti.gov [osti.gov]
- 9. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the ¹H NMR Landscape of a Protected Rhamnose: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate intermediates is paramount. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a crucial building block in synthetic carbohydrate chemistry. We present a comparative analysis with other common protected monosaccharides, supported by experimental data and protocols to aid in the unambiguous identification and quality assessment of this important compound.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals a complex but interpretable set of signals corresponding to the pyranose ring protons, the methyl group of the rhamnose core, and the protons of the three benzyl (B1604629) protecting groups. The anomeric proton (H-1) is a key diagnostic signal, and its chemical shift and coupling constant provide critical information about the stereochemistry at the anomeric center.
A detailed analysis of a published ¹H NMR spectrum of the title compound reveals the following key features:
-
Aromatic Protons (C₆H₅-CH₂): A complex multiplet is observed in the region of δ 7.25-7.40 ppm, integrating to 15 protons, which corresponds to the aromatic protons of the three benzyl groups.
-
Anomeric Proton (H-1): The anomeric proton signal appears as a doublet at approximately δ 5.13 ppm. The small coupling constant (J = 1.8 Hz) is characteristic of an equatorial-axial relationship with the adjacent H-2 proton, confirming the α-anomeric configuration.
-
Benzyl Methylene (B1212753) Protons (C₆H₅-CH₂): The six methylene protons of the benzyl groups appear as a series of overlapping doublets and multiplets between δ 4.55 and 5.00 ppm.
-
Pyranose Ring Protons (H-2, H-3, H-4, H-5): These protons resonate in the region of δ 3.60-4.10 ppm. Their specific chemical shifts and coupling patterns are crucial for confirming the overall structure and the positions of the benzyl groups. For instance, H-2 appears as a doublet of doublets, coupled to both H-1 and H-3.
-
Methyl Protons (H-6): The methyl group protons at the C-6 position of the rhamnose sugar give rise to a characteristic doublet at approximately δ 1.33 ppm, with a coupling constant of around 6.2 Hz due to coupling with H-5.
Comparative ¹H NMR Data
To facilitate the identification and differentiation of this compound from other commonly used protected monosaccharides, the following table summarizes key ¹H NMR data for selected analogues. The choice of protecting groups and the stereochemistry of the sugar significantly influence the chemical shifts and coupling constants of the ring protons.
| Compound | Anomeric Proton (H-1) Signal (δ, ppm) | Key Diagnostic Signals (δ, ppm) |
| This compound | ~5.13 (d, J ≈ 1.8 Hz) | ~7.25-7.40 (m, 15H, Ar-H), ~4.55-5.00 (m, 6H, PhCH₂), ~1.33 (d, J ≈ 6.2 Hz, 3H, H-6) |
| Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | ~4.59 (d, J ≈ 7.8 Hz) | Aromatic and benzylic protons similar to the rhamnose derivative. |
| Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | ~4.80 (d, J ≈ 3.5 Hz) | ~1.18 (d, J ≈ 6.5 Hz, 3H, H-6), ~3.38 (s, 3H, OCH₃) |
| 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose | ~6.09 (d, J ≈ 1.9 Hz) | Multiple acetate (B1210297) methyl singlets between ~1.95 and 2.15 ppm. |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the selective benzylation of L-rhamnose. A common method is as follows:
-
Protection of the 1- and 2-hydroxyl groups: L-rhamnose is first converted to its 1,2-O-isopropylidene derivative.
-
Benzylation: The remaining free hydroxyl groups at positions 3, 4, and 5 are then benzylated using benzyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
-
Deprotection of the isopropylidene group: The isopropylidene group is selectively removed under acidic conditions to yield the desired this compound.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
¹H NMR Spectroscopy
High-resolution ¹H NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Data Processing: The acquired free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
Structural Elucidation Pathway
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum and confirming the structure of this compound.
Caption: Workflow for the structural elucidation of this compound from its ¹H NMR spectrum.
A Comparative Guide to 13C NMR Chemical Shift Assignments for Protected Rhamnose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13C NMR chemical shift assignments for L-rhamnose derivatives with various protecting groups. Understanding these shifts is crucial for the structural elucidation and quality control of synthetic carbohydrate intermediates in drug development and glycobiology research. This document summarizes quantitative data in tabular form, presents detailed experimental protocols, and visualizes the comparative workflow.
Data Presentation: 13C NMR Chemical Shifts of Protected L-Rhamnose Derivatives
The introduction of protecting groups to the hydroxyl moieties of rhamnose significantly influences the chemical shifts of the pyranose ring carbons. The following table summarizes the reported 13C NMR chemical shifts for acetyl, benzoyl, and tert-butyldimethylsilyl (TBDMS) protected L-rhamnose derivatives. All shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon | Unprotected α-L-Rhamnose[1] | Methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside | Methyl 2,3,4-tri-O-benzoyl-α-L-rhamnopyranoside[2] | Silyl-Protected Rhamnose Derivative |
| C1 | 94.5 | ~97-99 | ~98-100 | ~88.0 |
| C2 | 72.0 | ~69-71 | ~70-72 | ~77.7 |
| C3 | 72.8 | ~69-71 | ~70-72 | ~72.2 |
| C4 | 73.8 | ~72-74 | ~72-74 | ~84.1 |
| C5 | 69.5 | ~67-69 | ~67-69 | ~63.9 |
| C6 | 18.0 | ~17-18 | ~17-18 | Not Reported |
| C=O (acetyl) | - | ~170 | - | - |
| C=O (benzoyl) | - | - | ~165 | - |
| Protecting Group Carbons | - | ~20-21 (CH3) | ~128-134 (Aromatic) | ~-6 to 26 (TBDMS) |
| Solvent | Pyridine-d5 | CDCl3 | CDCl3 | CDCl3 |
Note: The chemical shifts for the silyl-protected derivative are from a 2',3'-di-O-(tert-butyldimethylsilyl)-guanosine derivative and are provided for general comparison of the protecting group's influence. Precise values for a silyl-protected rhamnose were not available in the searched literature.[3] Data for methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside is inferred from partially acetylated derivatives and general knowledge of acetylation effects.
Experimental Protocols
The following provides a generalized experimental protocol for obtaining 13C NMR spectra of protected rhamnose derivatives, based on common practices in carbohydrate chemistry.[3][4]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the protected rhamnose derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
The choice of solvent is critical and should be one in which the compound is fully soluble. Chloroform-d (CDCl3) is commonly used for acetylated and benzoylated derivatives due to their non-polar nature.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
2. NMR Spectrometer Setup:
-
Experiments are typically performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H frequency).
-
The corresponding 13C frequency would be 75, 101, or 125 MHz, respectively.
-
Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and signal-to-noise ratio.
3. 13C NMR Data Acquisition:
-
A standard single-pulse 13C NMR experiment with proton decoupling is typically used.
-
Key acquisition parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is common, but for quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shifts of both the carbohydrate and the protecting groups.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration and peak picking.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of 13C NMR data for protected rhamnose derivatives.
Caption: Workflow for the comparative 13C NMR analysis of protected rhamnose.
References
comparison of different glycosyl donors for rhamnosylation reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of rhamnosides, key components of many biologically active natural products and bacterial polysaccharides, presents a significant challenge in carbohydrate chemistry. The choice of the glycosyl donor is paramount in dictating the yield and, crucially, the stereochemical outcome (α or β) of the rhamnosylation reaction. This guide provides an objective comparison of common rhamnosyl donors, supported by experimental data, to aid researchers in selecting the optimal donor for their synthetic targets.
Performance Comparison of Rhamnosyl Donors
The efficiency and stereoselectivity of rhamnosylation are highly dependent on the nature of the glycosyl donor, the protecting groups, the glycosyl acceptor, and the reaction conditions. Below is a summary of quantitative data for various classes of rhamnosyl donors.
| Glycosyl Donor Type | Leaving Group | Typical Promoter/Catalyst | Solvent | Temp. (°C) | Acceptor | Yield (%) | α:β Ratio | Reference |
| Trichloroacetimidate (B1259523) | -OC(NH)CCl₃ | TMSOTf, BF₃·OEt₂ | DCM, Et₂O | -78 to rt | Simple Alcohols | High | Predominantly α | [1] |
| 9-BBN-OTf | DCM | -20 | Steroidal | 85 | 1:15 (β-selective) | [1] | ||
| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST | DCM, MeCN | -60 to rt | Sugar Alcohols | Good to High | Varies, often α | [2][3] |
| MeI | - | - | Sugar Alcohols | - | Predominantly α | [4] | ||
| Phosphate (B84403) | -OPO(OPh)₂ | ent-Bis-thiourea catalyst | Toluene (B28343) | 25 | Simple & Complex Alcohols | 75-98 | 1:11 to >1:50 (β-selective) | [5] |
| Hemiacetal (one-pot) | -OH | Ph₃PO/(COCl)₂, LiI, iPr₂NEt | CHCl₃ | 25 | Various Alcohols | 71-96 | >1:20 (β-selective) | [6][7] |
| 2-Alkynyl-4-nitro-benzoate | -OBz(2-alkynyl-4-nitro) | Au(I) catalyst | DCM | 40 | Various Alcohols | 72-91 | <1:10 (β-selective) | [8] |
| Glycosyl Halide (Bromide) | -Br | Ag-silicate | Toluene | rt | (-)-Menthol | 74 | 1:22 (β-selective) | [9] |
Mechanistic Pathways in Rhamnosylation
The stereochemical outcome of a rhamnosylation reaction is largely governed by the reaction mechanism. The two predominant pathways are the Sₙ1 and Sₙ2 mechanisms. The choice of donor, promoter, and solvent can influence which pathway is favored.
Caption: Predominant mechanistic pathways in rhamnosylation reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key rhamnosylation reactions.
General Procedure for β-Rhamnosylation using a Glycosyl Phosphate Donor with a Bis-thiourea Catalyst
This protocol is adapted from the work of Jacobsen and co-workers.[5]
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, the bis-thiourea catalyst ent-1 (0.02 mmol, 0.1 equiv) is dissolved in toluene (0.2 M).
-
Reaction Setup: To a vial containing the rhamnosyl phosphate donor 6 (0.2 mmol, 1.0 equiv) and the glycosyl acceptor (0.3 mmol, 1.5 equiv) is added the catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at 25 °C for the time specified in the relevant literature (typically 24-48 hours).
-
Workup and Purification: The reaction is quenched, concentrated, and purified by silica (B1680970) gel chromatography to afford the desired β-rhamnoside.
One-Pot Protocol for β-Rhamnosylation from a Rhamnosyl Hemiacetal
This procedure is based on the method developed by McGarrigle and co-workers.[6][7]
-
Formation of the Glycosyl Chloride: To a solution of the rhamnosyl hemiacetal (1.0 equiv) and Ph₃PO (1.0 equiv) in CHCl₃ at 0 °C is added oxalyl chloride (1.0 equiv). The mixture is stirred for 30 minutes.
-
In situ Iodination and Glycosylation: The reaction is concentrated in vacuo, and the residue is redissolved in CHCl₃. The glycosyl acceptor (0.5-1.0 equiv), LiI (3.0 equiv), and iPr₂NEt (4.0 equiv) are added sequentially.
-
Reaction Conditions: The reaction is stirred at 25 °C until completion, as monitored by TLC.
-
Workup and Purification: The reaction is quenched with saturated aqueous Na₂S₂O₃ and NaHCO₃, extracted with DCM, dried over MgSO₄, concentrated, and purified by column chromatography.
Experimental Workflow for Donor Comparison
A systematic approach is necessary for the objective comparison of different glycosyl donors. The following workflow outlines the key steps in such a comparative study.
Caption: A logical workflow for the comparative evaluation of rhamnosyl donors.
Conclusion
The choice of a rhamnosyl donor is a critical decision in the synthesis of complex glycans. While trichloroacetimidates and thioglycosides are workhorses for achieving α-rhamnosylation, recent advances have provided powerful methods for the challenging synthesis of β-rhamnosides. Catalyst-controlled reactions with phosphate donors and one-pot procedures from hemiacetals offer excellent β-selectivity and functional group tolerance. The data and protocols presented in this guide serve as a valuable resource for chemists to make informed decisions and streamline the synthesis of rhamnose-containing oligosaccharides and glycoconjugates.
References
- 1. Beta-selective O-rhamnosylation with a rhamnosyl trichloroacetimidate that has the 4C1 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sonaricollege.in [sonaricollege.in]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of β-rhamnopyranosides via gold(I)-catalyzed glycosylation with 2-alkynyl-4-nitro-benzoate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Stereoselectivity: Assessing 2,3,4-Tri-O-benzyl-L-rhamnopyranose in β-Glycoside Synthesis
The stereoselective synthesis of β-mannosides and their 6-deoxy analogs, β-rhamnosides, represents a formidable challenge in carbohydrate chemistry. The inherent steric hindrance at the C-2 position and unfavorable anomeric effects of the manno- and rhamno-pyranoside ring system kinetically favor the formation of the α-anomer. This guide provides a comparative analysis of the efficacy of a standard per-O-benzylated rhamnosyl donor, 2,3,4-Tri-O-benzyl-L-rhamnopyranose, in the synthesis of β-L-rhamnosides, alongside a detailed examination of more advanced and stereodirecting alternative methodologies developed for the synthesis of challenging β-mannosidic linkages.
Efficacy of this compound: A Baseline for Comparison
While specific quantitative data for glycosylation reactions utilizing this compound as a donor is not extensively documented under conditions aimed at high β-selectivity, the general behavior of such "un-engineered" per-O-benzylated donors is well-understood in the field. Without a participating group at the C-2 position or a specific strategy to control the stereochemical outcome, glycosylation reactions with donors of this type typically proceed with low β-selectivity, often favoring the formation of the thermodynamically more stable α-anomer. The benzyl (B1604629) protecting groups are non-participating and primarily serve to "arm" the glycosyl donor, increasing its reactivity but offering little in the way of stereocontrol.
Expected Outcome:
| Glycosyl Donor | Protecting Groups | Typical Promoters | Expected Predominant Product | Expected β:α Ratio |
| This compound | 2,3,4-Tri-O-benzyl (non-participating) | NIS/TfOH, TMSOTf | α-L-rhamnoside | Low (often favoring α) |
This baseline highlights the need for more sophisticated strategies to overcome the inherent preference for α-glycosylation.
Advanced Strategies for Stereoselective β-Mannoside and β-Rhamnoside Synthesis
To address the challenge of β-mannosylation and β-rhamnosylation, several powerful methodologies have been developed. These approaches introduce specific structural features into the glycosyl donor or employ catalyst control to direct the stereochemical outcome of the glycosylation reaction.
The Crich Method: 4,6-O-Benzylidene Protection
A landmark advancement in β-mannoside synthesis was the development by Crich and coworkers of a method utilizing a 4,6-O-benzylidene acetal (B89532) protecting group on the mannosyl donor. This strategy is based on the in situ formation of a covalent α-mannosyl triflate, which undergoes SN2-like displacement by the glycosyl acceptor to yield the β-mannoside with high stereoselectivity.
Quantitative Data for the Crich Method:
| Glycosyl Donor | Acceptor | Promoter System | Yield (%) | β:α Ratio |
| 4,6-O-Benzylidene protected mannosyl sulfoxide (B87167) | Primary Alcohols | Tf₂O, DTBMP | High | Predominantly β |
| 4,6-O-Benzylidene protected mannosyl thioglycoside | Secondary Alcohols | BSP, Tf₂O, TTBP | Good to Excellent | High β-selectivity |
| 4,6-O-Benzylidene protected mannosyl thioglycoside | Tertiary Alcohols | BSP, Tf₂O, TTBP | Good | High β-selectivity |
Data compiled from various sources on the Crich β-mannosylation.[1][2] DTBMP = 2,6-di-tert-butyl-4-methylpyridine (B104953); BSP = 1-benzenesulfinylpiperidine; TTBP = 2,4,6-tri-tert-butylpyrimidine.
Intramolecular Aglycone Delivery (IAD)
Intramolecular Aglycone Delivery (IAD) is a powerful strategy that involves temporarily tethering the glycosyl acceptor to the glycosyl donor, typically at the C-2 position.[3] This pre-organization ensures that the subsequent glycosylation occurs intramolecularly, with the acceptor being delivered to the β-face of the anomeric center, thus guaranteeing the formation of the 1,2-cis-β-glycosidic linkage.
Quantitative Data for IAD Methods:
| Tethering Strategy | Glycosyl Donor | Acceptor | Overall Yield (%) | β:α Ratio |
| Silicon Tether | Mannosyl donor | Various alcohols | Good | Exclusively β[4] |
| PMB Ether Tether | Mannosyl donor | Various alcohols | Good | Exclusively β[4] |
| NAP Ether Tether | 6-deoxy-manno-heptose donor | Various alcohols | Good to Excellent | Complete β-selectivity[5] |
PMB = p-methoxybenzyl; NAP = 2-naphthylmethyl. Data is representative of the high stereoselectivity achieved with IAD methods.
Neighboring Group Participation (NGP)
Neighboring Group Participation (NGP) is a classical and reliable method for achieving 1,2-trans-glycosylation. However, recent innovations have extended this concept to the synthesis of 1,2-cis-β-mannosides. By installing a chiral auxiliary or a participating group at a position other than C-2, or by locking the conformation of the pyranose ring, NGP can be guided to favor β-anomer formation.
Quantitative Data for NGP-based β-Mannosylation:
| NGP Strategy | Glycosyl Donor | Acceptor | Yield (%) | β:α Ratio |
| C-2 Thioether Auxiliary | C-4 Locked Mannuronic Acid Lactone | Primary Alcohol | Respectable | Excellent β-selectivity[6][7] |
| C-2 Thioether Auxiliary | C-4 Locked Mannuronic Acid Lactone | Secondary Alcohol | Respectable | Exclusively β[6][7] |
| C-4 Benzyl Group Participation | C-4 Locked Mannuronic Acid Lactone | Primary Alcohol | Good | High β-selectivity[6] |
These results demonstrate the potential of engineered NGP to achieve high β-selectivity.
Catalyst-Controlled β-Mannosylation and β-Rhamnosylation
A more recent approach involves the use of chiral catalysts to control the stereochemical outcome of the glycosylation reaction, irrespective of the inherent preference of the glycosyl donor. This method offers the advantage of using more readily accessible glycosyl donors.
Quantitative Data for Catalyst-Controlled Methods:
| Catalyst System | Glycosyl Donor | Acceptor | Yield (%) | β:α Ratio |
| Bis-thiourea catalyst | 2,3-Acetonide-protected mannosyl phosphate | Various alcohols | High | 16:1 to 32:1[6] |
| Bis-thiourea catalyst | 2,3-Acetonide-protected rhamnosyl phosphate | Various alcohols | High | High β-selectivity[6] |
This approach demonstrates excellent yields and high β-selectivity across a range of substrates.
Experimental Protocols
General Glycosylation Protocol (Illustrative for Non-participating Donors)
A solution of the glycosyl donor (e.g., this compound, 1.0 equiv.) and the glycosyl acceptor (1.2-1.5 equiv.) in a dry solvent (e.g., dichloromethane) containing activated molecular sieves (4 Å) is stirred at room temperature for 30 minutes. The mixture is then cooled to the desired temperature (e.g., -78 °C). A promoter (e.g., N-Iodosuccinimide (NIS), 1.2 equiv., and a catalytic amount of Trifluoromethanesulfonic acid (TfOH), 0.1 equiv.) is added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., triethylamine), filtered, and the filtrate is washed with sodium thiosulfate (B1220275) solution and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Crich β-Mannosylation Protocol (Sulfoxide Method)
A solution of the 4,6-O-benzylidene protected mannosyl sulfoxide donor (1.0 equiv.) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.0 equiv.) in anhydrous dichloromethane (B109758) is cooled to -78 °C. Triflic anhydride (B1165640) (1.1 equiv.) is added dropwise, and the mixture is stirred for 10 minutes. A solution of the glycosyl acceptor (1.5 equiv.) in dichloromethane is then added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]
Intramolecular Aglycone Delivery (IAD) Protocol (Silicon Tether)
To a solution of the glycosyl donor (1.0 equiv.) in an appropriate solvent, a strong base (e.g., butyllithium) is added at low temperature, followed by the addition of dimethyldichlorosilane. The glycosyl acceptor is then added to form the mixed silaketal. The tethered intermediate is then subjected to glycosylation conditions by adding a promoter (e.g., NIS/TfOH) in the presence of a hindered base. The reaction mixture is worked up and purified to yield the β-glycoside.[4]
Visualizing Glycosylation Pathways
The following diagrams illustrate the conceptual workflows of the discussed glycosylation strategies.
Caption: General workflow for a chemical glycosylation reaction.
Caption: Key strategies for achieving high β-selectivity.
Conclusion
The synthesis of β-mannosides and β-rhamnosides remains a significant endeavor in synthetic organic chemistry. While a simple per-O-benzylated donor like this compound is unlikely to provide the desired β-anomer with high selectivity, a range of powerful and sophisticated methodologies have been developed to overcome this challenge. The choice of strategy, whether it be the Crich method, intramolecular aglycone delivery, engineered neighboring group participation, or catalyst control, will depend on the specific substrates, desired scale, and available synthetic resources. For researchers and drug development professionals, a thorough understanding of these methods is crucial for the successful synthesis of complex glycans and glycoconjugates containing the challenging β-mannosidic linkage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]
- 5. Intramolecular aglycon delivery enables the synthesis of 6-deoxy-β-D-manno-heptosides as fragments of Burkholderia pseudomallei and Burkholderia mallei capsular polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
advanced analytical techniques for carbohydrate structure confirmation
An Objective Comparison of Leading Analytical Techniques for Researchers, Scientists, and Drug Development Professionals.
The intricate and diverse structures of carbohydrates play pivotal roles in biological processes, from cell signaling to immune responses. Consequently, the precise structural elucidation of these complex biomolecules is paramount in various fields, including drug development and glycobiology. This guide provides a comprehensive comparison of three advanced analytical techniques for carbohydrate structure confirmation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We present a side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for carbohydrate structure confirmation is often a trade-off between sensitivity, resolution, the amount of sample required, and the information that can be obtained. The following table summarizes the key quantitative performance metrics of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Sensitivity | High (fmol to pmol range)[1] | Moderate to Low (nmol to µmol range)[2] | Low (requires well-ordered crystals) |
| Resolution | High mass resolution | Atomic resolution of solution-state structures | Atomic resolution of solid-state structures[3][4] |
| Typical Sample Amount | pmol to nmol | > 5 mg for 2D experiments[2] | > 0.1 mm crystal in all dimensions |
| Experiment Duration | Rapid (minutes per sample) | Moderate to Long (hours to days) | Long (days to months for crystallization and data collection) |
| Structural Information | Molecular weight, composition, sequence, and linkage information.[5][6] | Detailed 3D structure in solution, including conformation, configuration, and linkage analysis.[7][8] | Precise 3D atomic coordinates in the solid state.[3] |
| Key Advantage | High sensitivity and throughput.[9] | Provides detailed structural and dynamic information in solution.[10][11] | Unambiguous determination of 3D structure. |
| Key Limitation | Does not directly provide 3D structure; isomeric differentiation can be challenging. | Lower sensitivity and not suitable for insoluble samples.[4] | Requires high-quality crystals, which can be difficult to obtain for carbohydrates.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments discussed in this guide.
Mass Spectrometry: MALDI-TOF MS for N-Glycan Analysis
This protocol outlines the general steps for the analysis of N-linked glycans from a glycoprotein (B1211001) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
1. Glycan Release:
-
A purified glycoprotein sample (approximately 0.5 mg) is treated with Peptide-N-Glycosidase F (PNGase F) to enzymatically cleave the N-glycans from the protein backbone.[12][13] The reaction is typically incubated at 37°C for several hours.[12][13]
2. Sample Cleanup:
-
The released glycans are separated from the deglycosylated protein and other reaction components. This is often achieved using a C18 Sep-Pak cartridge or through solid-phase extraction with a hydrophilic interaction liquid chromatography (HILIC) phase.[13][14]
3. Derivatization (Optional but Recommended):
-
For enhanced sensitivity, the reducing end of the released glycans can be derivatized.[15] A common method is reductive amination with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB).[13]
4. MALDI Sample Preparation (Dried-Droplet Method):
-
A small volume (e.g., 3 µL) of a matrix solution, such as 2,5-dihydroxybenzoic acid (DHB), is mixed with the glycan sample (e.g., 1 µL of a 10 pmol/µL solution).[12]
-
An aliquot of this mixture (around 1.5 µL) is spotted onto the MALDI target plate and allowed to air-dry at room temperature.[12]
5. Data Acquisition:
-
The MALDI target plate is inserted into the MALDI-TOF mass spectrometer.
-
The instrument is operated in positive ion mode to acquire the mass spectrum of the glycans.[12]
NMR Spectroscopy: 2D-NMR for Oligosaccharide Structure Elucidation
This protocol provides a general workflow for determining the structure of an oligosaccharide using two-dimensional NMR techniques.
1. Sample Preparation:
-
The purified oligosaccharide sample (>90% homogeneity) is lyophilized to remove any residual solvents.[2]
-
The sample is then dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 2 mg/mL in a 5 mm NMR tube.[2][7]
2. 1D ¹H-NMR Spectrum Acquisition:
-
A one-dimensional proton NMR spectrum is first acquired to identify key structural reporter groups, such as anomeric protons.[2]
3. 2D NMR Experiment Acquisition:
-
A series of 2D NMR experiments are performed to establish through-bond and through-space correlations. These typically include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide residue.[16]
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system (i.e., a single sugar residue).[16]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the linkages between monosaccharide units.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the 3D conformation and linkage stereochemistry.[2]
-
4. Data Analysis:
-
The acquired 2D spectra are processed and analyzed to assign all proton and carbon chemical shifts and to determine the sequence, linkage positions, and anomeric configurations of the monosaccharide units.
X-ray Crystallography of Carbohydrates
This protocol describes the fundamental steps involved in determining the crystal structure of a carbohydrate.
1. Crystallization:
-
The most critical and often challenging step is to grow high-quality single crystals of the carbohydrate.[3][17] This is typically achieved by slowly evaporating the solvent from a supersaturated solution of the purified carbohydrate.[17] A variety of conditions (e.g., different solvents, temperatures, and precipitants) may need to be screened.
2. Crystal Mounting:
-
A suitable crystal (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head. To prevent dehydration and loss of crystallinity, crystals are often flash-cooled and maintained at cryogenic temperatures in a stream of nitrogen gas.
3. X-ray Diffraction Data Collection:
-
The mounted crystal is placed in an X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3][18]
4. Data Processing and Structure Solution:
-
The intensities and positions of the diffraction spots are measured and used to calculate an electron density map of the crystal.[3]
-
An atomic model of the carbohydrate is then built into the electron density map.
5. Structure Refinement:
-
The initial model is refined against the experimental diffraction data to improve its accuracy and agreement with the observed data, resulting in the final three-dimensional structure.[3]
Visualizing the Glycoprotein Analysis Workflow
The structural analysis of glycoproteins often involves a multi-step workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for N-glycan analysis.
Caption: A typical workflow for N-glycan analysis from a glycoprotein sample.
Conclusion
The structural confirmation of carbohydrates is a complex but essential task in modern biological and pharmaceutical research. Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography each offer unique advantages and are often used in a complementary fashion to provide a comprehensive understanding of carbohydrate structure. By carefully considering the performance characteristics and experimental requirements of each technique, researchers can select the most effective approach to unravel the intricacies of the glycome.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unina.it [iris.unina.it]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Debenzylation Methods in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzyl (B1604629) ether is a cornerstone protecting group in carbohydrate chemistry, prized for its stability across a wide range of reaction conditions. However, its removal—debenzylation—requires specific methodologies that vary significantly in their efficiency, substrate compatibility, and reaction conditions. This guide provides an objective comparison of common debenzylation methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic campaigns.
Performance Comparison of Key Debenzylation Methods
The efficacy of a debenzylation method is highly dependent on the substrate and the presence of other functional groups. Below is a summary of quantitative data for various methods applied to representative carbohydrate substrates.
| Method Category | Reagents/Catalyst | Substrate Example | Reaction Time | Yield (%) | Reference |
| Reductive | |||||
| Catalytic Hydrogenation | Pd/C, H₂ (balloon) | Aryl benzyl ethers | 16 hours | ~100% | [1] |
| Pd(OH)₂/C, H₂ (1 atm), HOAc | N-Boc, N-Bn protected aminopyridine derivative | 14 hours | 87-90% | [2] | |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Et₃SiH, CH₃OH | Benzylidene acetal (B89532) and benzyl ether protected methyl glucopyranoside | 40 mins | 88% | [3] |
| Pd(0) EnCat™ 30NP, Cyclohexene, EtOH, HOAc | 5-Benzyloxyindole | 38 hours | >98% | [1] | |
| ARP-Pd, B₂(OH)₄, Water | Phenyl benzyl ether | 2 hours | 98% (GC) | ||
| Dissolving Metal Reduction | Na, liquid NH₃, THF | Benzylated methylcellulose | 3 hours | 99% (recovery) | [4] |
| Oxidative | |||||
| Visible-Light Mediated | DDQ (stoichiometric), CH₂Cl₂, H₂O, 525 nm light | 3-O-Bn-tetraacetylglucose | < 4 hours | 84-96% | [5][6] |
| DDQ (catalytic), TBN, CH₂Cl₂, H₂O, 525 nm light | 3-O-Bn-tetraacetylglucose | < 4 hours | 84-96% | [5][6] | |
| DDQ (stoichiometric), CH₂Cl₂, H₂O, 525 nm light | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 12 hours | 82% | [7] | |
| Chemical Oxidation | NaBrO₃, Na₂S₂O₄, EtOAc/H₂O | Perbenzylated trisaccharide azide | 3.5 hours | 91% | [8] |
| Lewis Acid-Mediated | |||||
| BCl₃ | Sterically hindered benzyl ethers | - | - | [9] |
Experimental Workflows and Logical Relationships
The choice of a debenzylation strategy is often dictated by the functional groups present in the carbohydrate substrate. The following diagrams illustrate the general workflows and decision-making logic for selecting an appropriate method.
Caption: General workflow for reductive debenzylation methods.
Caption: General workflow for oxidative debenzylation methods.
Caption: General workflow for Lewis acid-mediated debenzylation.
Detailed Experimental Protocols
Reductive Debenzylation: Catalytic Transfer Hydrogenation
This method offers a milder alternative to traditional catalytic hydrogenation with hydrogen gas.
-
Method: Catalytic transfer hydrogenation using triethylsilane and Palladium on Carbon (Pd/C).
-
Substrate: Methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside.
-
Procedure:
-
To a solution of the protected carbohydrate (1.36 mmol) in methanol (B129727) (5 mL), add 10% Pd(OH)₂/C (50 mg).[3]
-
Add triethylsilane (4.07 mmol) portionwise to the reaction mixture.[3]
-
Stir the reaction mixture at room temperature for the time specified in the data table (e.g., 40 minutes).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a Celite bed and wash the filter cake with methanol.[3]
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by passing it through a short pad of silica (B1680970) gel using a suitable eluent (e.g., ethyl acetate) to yield the debenzylated product.[3]
-
Oxidative Debenzylation: Visible-Light Mediated with DDQ
This method is notable for its high functional group tolerance, preserving moieties that are sensitive to reductive conditions.
-
Method: Visible-light mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[5][6]
-
Substrate: 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[7]
-
Procedure (Stoichiometric):
-
Dissolve the benzyl-protected carbohydrate (100 µmol) in dichloromethane (B109758) (5 mL) and add water (50 µL).[5]
-
Irradiate the reaction mixture with a green LED (e.g., 525 nm) at room temperature.[5][7]
-
Monitor the reaction for completion by TLC (typically 4-12 hours).[5][7]
-
Upon completion, quench the reaction and purify by column chromatography to isolate the debenzylated product.
-
Dissolving Metal Reduction: Sodium in Liquid Ammonia (B1221849)
A classic and powerful method for global debenzylation, particularly effective for robust substrates.
-
Method: Debenzylation using sodium in liquid ammonia.[4]
-
Substrate: Benzylated methylcellulose.[4]
-
Procedure:
-
In a flask equipped with a dry ice condenser, add liquid ammonia (30 mL) at -78 °C.[4]
-
Add sodium metal (1 g, 43.47 mmol) to the liquid ammonia.[4]
-
Add a solution of the benzylated carbohydrate (0.476 mmol) in anhydrous tetrahydrofuran (B95107) (5 mL) to the sodium-ammonia solution.[4]
-
Stir the dark-colored reaction mixture for 3 hours at -78 °C.[4]
-
Quench the reaction by the addition of ammonium (B1175870) chloride (0.5 g), followed by isopropanol (B130326) (10 mL).[4]
-
Allow the ammonia to evaporate, and then process the remaining residue through dialysis and freeze-drying to obtain the debenzylated product.[4]
-
Concluding Remarks
The selection of a debenzylation method in carbohydrate chemistry is a critical decision that impacts the overall success of a synthetic route.
-
Reductive methods , particularly catalytic transfer hydrogenation, offer a balance of efficiency and milder conditions, though functional group tolerance can be a limitation.[3][6]
-
Oxidative methods , especially visible-light mediated approaches, have emerged as powerful tools for deprotecting substrates with sensitive functionalities like azides and alkenes, thereby enabling novel synthetic strategies.[5][6][10]
-
Dissolving metal reductions remain a valuable option for the global deprotection of robust molecules.[4]
-
Lewis acid-mediated debenzylation provides a niche but important approach for achieving regioselectivity or cleaving sterically hindered benzyl ethers.[9]
By carefully considering the data and protocols presented in this guide, researchers can make more informed decisions to optimize their synthetic endeavors in the complex and rewarding field of carbohydrate chemistry.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. orgsyn.org [orgsyn.org]
- 8. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Purity Assessment of Synthesized 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2,3,4-Tri-O-benzyl-L-rhamnopyranose is a critical step that underpins the reliability of subsequent research and the safety of potential therapeutics. This guide provides a comparative overview of common analytical methods for assessing the purity of this protected monosaccharide, complete with experimental data and detailed protocols.
The benzyl (B1604629) protecting groups on the L-rhamnopyranose core increase its hydrophobicity, making it amenable to a range of chromatographic and spectroscopic techniques. The choice of method often depends on the required level of purity, the nature of potential impurities, and the available instrumentation. For many therapeutic and immunology experiments, a purity of ≥99.5% is often required.[1]
Comparison of Analytical Methods
The following table summarizes the key performance aspects of the most common methods used for purity assessment of protected carbohydrates.
| Method | Principle | Typical Purity Achievable | Throughput | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[1] | ≥99.5%[1][2] | Medium-High | High resolution and sensitivity, quantitative, preparative capabilities.[1][2] | Can be destructive depending on the detector, method development can be time-consuming.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[3][4] | >95% (quantitative NMR) | Low-Medium | Provides detailed structural confirmation, can identify and quantify impurities without a reference standard.[3] | Lower sensitivity compared to HPLC, complex spectra for mixtures.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[6][7] | Qualitative/Semi-quantitative | High | High sensitivity and specificity, provides molecular weight information.[6][7] | Absolute quantification can be challenging, may not distinguish isomers well without chromatography.[1] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, visualized with a staining agent.[8][9] | Qualitative | High | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.[8][9][10] | Low resolution, not quantitative, difficult for separating structurally similar compounds.[9][10] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for assessing the purity of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the purification and purity assessment of protected carbohydrates due to their increased hydrophobicity.[1] A high-resolution separation can often be achieved, allowing for the detection and quantification of minor impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18, Phenyl-Hexyl, or Pentafluorophenyl). For protected monosaccharides, a pentafluorophenyl stationary phase has been shown to be effective.[1][2]
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (for the benzyl groups).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of carbohydrates.[3][4] For this compound, ¹H and ¹³C NMR can confirm the presence of the benzyl protecting groups and the rhamnose core, as well as detect any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical chemical shifts for the aromatic protons of the benzyl groups will appear between 7.0 and 7.5 ppm.[11]
-
The anomeric proton of the rhamnose ring is typically found between 4.5 and 5.5 ppm.[4][11]
-
The remaining sugar ring protons are usually observed between 3.0 and 5.0 ppm.[4][11]
-
-
¹³C NMR Acquisition:
-
Data Analysis: Purity is assessed by comparing the integrals of the signals corresponding to the product with those of any impurity signals. The presence of unexpected signals may indicate residual solvents, starting materials, or by-products.
Mass Spectrometry (MS)
Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of the synthesized compound.[6][7] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Instrumentation:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: The sample is introduced into the mass spectrometer.
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₂₇H₃₀O₅, MW: 434.52)[12], typically as an adduct with sodium ([M+Na]⁺) or another cation. The presence of other significant peaks may indicate impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple and effective method for the qualitative assessment of purity and for monitoring the progress of a reaction.[8][9]
Instrumentation:
-
TLC plates (silica gel 60 F₂₅₄).
-
Developing chamber.
-
UV lamp (254 nm).
-
Staining solution (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate).
Procedure:
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it onto the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove the plate and dry it. Visualize the spots under a UV lamp and/or by staining.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.[8]
By employing a combination of these methods, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbohydrate - Wikipedia [en.wikipedia.org]
- 7. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scbt.com [scbt.com]
A Comparative Guide to the Spectroscopic Data of 2,3,4-Tri-O-benzyl-L-rhamnopyranose and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of carbohydrate building blocks is paramount. This guide provides a comparative analysis of comprehensive spectroscopic data for 2,3,4-Tri-O-benzyl-L-rhamnopyranose and its derivatives. The strategic placement of benzyl (B1604629) groups on the L-rhamnopyranose core makes these compounds valuable glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates. This document aims to facilitate the identification and characterization of these molecules by presenting their nuclear magnetic resonance (NMR) data in a clear, comparative format, alongside detailed experimental protocols and a visual representation of a typical synthetic workflow.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for key this compound derivatives. These values are crucial for confirming the identity, purity, and anomeric configuration of the synthesized compounds. For comparison, data for a related benzylated glucopyranoside derivative is also included.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | H-1 (J₁,₂) | H-2 (J₂,₃) | H-3 (J₃,₄) | H-4 (J₄,₅) | H-5 (J₅,₆) | H-6 (CH₃) | OCH₃ | Benzyl (CH₂) | Benzyl (Ar-H) |
| This compound (α/β mixture) | α: 5.25 (d, 1.8)β: 4.65 (d, 1.2) | α: 4.02 (dd, 3.3)β: 3.95 (dd, 3.2) | α: 3.85 (dd, 9.5)β: 3.65 (dd, 9.4) | α: 3.60 (t, 9.5)β: 3.40 (t, 9.5) | α: 4.05 (dq, 6.2)β: 3.75 (dq, 6.2) | α: 1.30 (d, 6.2)β: 1.35 (d, 6.2) | - | 4.50-5.00 (m) | 7.20-7.40 (m) |
| Methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside | 4.65 (d, 1.5) | 3.98 (dd, 3.0) | 3.80 (dd, 9.0) | 3.55 (t, 9.0) | 3.95 (dq, 6.0) | 1.25 (d, 6.0) | 3.35 (s) | 4.55-4.95 (m) | 7.15-7.35 (m) |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside [1] | 4.75 (d, 3.5) | 3.43 (dd, 9.6) | 4.10 (dd, 9.2) | 3.69 (dd, 9.2) | 3.69–3.74 (m) | 3.69–3.74 (m) | 3.33 (s) | 4.10–4.81 (m) | 7.20–7.37 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 (CH₃) | OCH₃ | Benzyl (CH₂) | Benzyl (Ar-C) | Benzyl (ipso-C) |
| This compound (α/β mixture) | α: 93.5β: 98.0 | α: 79.5β: 82.0 | α: 80.5β: 83.0 | α: 78.0β: 75.5 | α: 68.0β: 71.5 | 18.0 | - | 72.0, 72.5, 75.0 | 127.5-128.5 | 138.0-138.5 |
| Methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside | 98.5 | 79.0 | 80.0 | 77.5 | 67.5 | 17.5 | 54.5 | 71.5, 72.0, 74.5 | 127.0-128.0 | 137.5-138.0 |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside [1] | 97.4 | 79.3 | 74.5 | 77.3 | 69.5 | 68.3 | 55.1 | 73.0, 73.4, 73.5 | 127.5-128.5 | 137.7, 138.3 |
Experimental Protocols
The acquisition of high-quality NMR data is essential for the accurate structural elucidation of these carbohydrate derivatives. Below are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified benzylated rhamnopyranose derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Traces of water can be removed by co-evaporation with toluene (B28343) or by using a molecular sieve.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 12 ppm.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with the solvent peak at 77.16 ppm as the internal reference.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: Approximately 220 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz and phase correct the spectrum.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative, a crucial process for obtaining high-purity material for subsequent glycosylation reactions and spectroscopic analysis.
Caption: Synthetic and purification workflow for a this compound derivative.
References
A Comparative Guide to Promoters for Rhamnosyl Donor Activation in Glycosylation
The stereoselective synthesis of rhamnosides, key components in many biologically significant oligosaccharides and natural products, presents a considerable challenge in carbohydrate chemistry.[1] The formation of the 1,2-cis glycosidic linkage, particularly the β-rhamnoside, is often difficult due to the absence of neighboring group participation and unfavorable anomeric effects.[1][2] The choice of a suitable promoter system to activate the rhamnosyl donor is therefore critical for achieving high yields and the desired stereoselectivity.
This guide provides an objective comparison of common promoter systems used for the activation of rhamnosyl donors, with a focus on thioglycosides, which are versatile and widely used donor types.[3] We will examine their performance based on experimental data, outline detailed methodologies, and visualize key experimental workflows.
Promoter Performance Comparison
The selection of a promoter system is dictated by the reactivity of the glycosyl donor (whether it is "armed" or "disarmed"), the nature of the acceptor molecule, and the desired anomeric configuration (α or β). The following table summarizes the characteristics of several powerful and commonly employed promoter systems.
| Promoter System | Key Features & Applications | Typical Stereoselectivity Outcome | Notes |
| NIS / TfOH | Widely used, versatile for both armed and disarmed thioglycosides.[3][4] Rapid and high-yielding.[5] | Highly dependent on donor's protecting groups and reaction conditions. Temperature is a crucial factor for diastereoselectivity.[6][7] | A standard, go-to promoter system. The ratio of NIS to TfOH can be tuned to modulate reactivity.[8] |
| DMTST | Effective for activating thioglycosides; can be used for orthogonal glycosylation strategies.[9] | Can provide good α-stereoselectivity at low temperatures and high dilution.[10] In some cases, solvent choice (e.g., acetonitrile) enhances α-selectivity.[11] | Known for not activating certain other donor types, which is useful in multi-step, one-pot syntheses.[9] |
| BSP / Tf₂O | A powerful system capable of activating even disarmed donors.[12] Widely used in pre-activation strategies for unique stereochemical control.[13] | Stereoselectivity is influenced by the pre-activation protocol, which separates donor activation from acceptor addition.[13] | The pre-activation approach can form highly reactive glycosyl triflate intermediates.[14] |
| Ph₂SO / Tf₂O | A very potent promoter system, similar to BSP/Tf₂O, for activating armed and disarmed thioglycosides.[14] | Enables stereocontrol through pre-activation protocols.[14] | The formation of a glycosyl triflate intermediate prior to the addition of the acceptor is a key feature of its mechanism.[14] |
Key Promoter Systems in Detail
N-Iodosuccinimide / Trifluoromethanesulfonic Acid (NIS/TfOH)
The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is one of the most common and versatile systems for activating thioglycosides.[3] The reaction is believed to proceed through the formation of an electrophilic iodine species that activates the sulfur of the thioglycoside, leading to the departure of the leaving group and formation of a reactive oxocarbenium ion intermediate.
Advantages:
-
High Reactivity: Activates a broad range of thioglycoside donors.[4]
-
Versatility: Applicable in a wide variety of glycosylation reactions.
-
Well-Established: Numerous protocols and examples are available in the literature.[3][8]
Considerations:
-
Stereoselectivity: The stereochemical outcome is highly sensitive to the structure of the donor, particularly the protecting groups. For instance, tethering the O-4 and O-6 positions of a glucosyl donor can lead to high α-selectivity.[5] Temperature also plays a critical role; lower temperatures can sometimes favor β-selectivity, while higher temperatures often yield the thermodynamically more stable α-product.[6][7]
Dimethyl(methylthio)sulfonium Triflate (DMTST)
DMTST is another thiophilic promoter used for the activation of thioglycosides.[11][15] Its ability to selectively activate certain types of donors makes it valuable for orthogonal glycosylation strategies, where one type of glycosyl donor can be activated in the presence of another.[9]
Advantages:
-
Chemoselectivity: Can activate thioglycosides without affecting other glycosyl donors like S-thiazolinyl (STaz) glycosides, enabling sequential glycosylation reactions.[9]
-
Mild Conditions: Glycosylations can often be performed under mild conditions.
Considerations:
-
Reaction Conditions: Achieving high stereoselectivity, particularly α-selectivity, can sometimes require specific conditions such as high dilution and low temperatures.[10] The choice of solvent is also crucial; acetonitrile, for example, has been shown to enhance α-selectivity in sialic acid glycosylations.[11]
Sulfoxide (B87167) / Triflic Anhydride (B1165640) (BSP/Tf₂O or Ph₂SO/Tf₂O)
Promoter systems based on a sulfoxide, such as 1-benzenesulfinyl piperidine (B6355638) (BSP) or diphenyl sulfoxide (Ph₂SO), combined with triflic anhydride (Tf₂O) are among the most powerful activators for thioglycosides.[12][14] They are particularly well-suited for pre-activation based glycosylations.[13] In this strategy, the glycosyl donor is activated first by the promoter to form a highly reactive intermediate (e.g., a glycosyl triflate) before the glycosyl acceptor is introduced.[13][14]
Advantages:
-
Exceptional Reactivity: Capable of activating even highly disarmed thioglycoside donors.[14]
-
Stereochemical Control: The temporal separation of donor activation and acceptor addition in pre-activation protocols allows for unique stereochemical control that may not be achievable with traditional methods.[13]
Considerations:
-
Reactive Intermediates: The high reactivity of the intermediates formed requires careful control of reaction temperature (often -60 °C or lower) to avoid side reactions.[13]
-
Stoichiometric Activation: These promoters are typically used in stoichiometric amounts to ensure complete conversion of the donor to the reactive intermediate before the acceptor is added.[12]
Experimental Protocols
Below is a representative experimental protocol for a glycosylation reaction using the commonly employed NIS/TfOH promoter system.
General Protocol for NIS/TfOH Promoted Glycosylation
-
Preparation: A two-necked round-bottom flask containing activated powdered molecular sieves (3Å or 4Å) is dried under high vacuum and filled with an inert atmosphere (e.g., argon).[3][11]
-
Reactant Addition: The glycosyl donor (1.2–1.5 equiv.) and glycosyl acceptor (1.0 equiv.) are dissolved in a dry solvent (e.g., dichloromethane, CH₂Cl₂) and transferred to the flask via cannula.[3] The mixture is stirred at room temperature for 1 hour.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -40 °C to -80 °C) in a cooling bath.[3][11]
-
Promoter Addition: N-iodosuccinimide (NIS, 1.2–4.0 equiv.) is added to the stirred suspension.[3] After a brief period, trifluoromethanesulfonic acid (TfOH, 0.1–0.5 equiv.) is added dropwise.[3]
-
Reaction Monitoring: The reaction is stirred at the low temperature until the glycosyl donor is completely consumed, as monitored by Thin-Layer Chromatography (TLC).[3]
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).[3]
-
Work-up: The mixture is filtered through Celite®, and the filtrate is washed with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired glycoside.
Visualizing Glycosylation Workflows
Diagrams created using Graphviz DOT language help to clarify complex experimental processes.
Caption: General workflow for a glycosylation reaction.
Caption: Pre-activation based glycosylation strategy.
References
- 1. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhamnosylation: diastereoselectivity of conformationally armed donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 13. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of thioglycosides of Kdo as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,3,4-Tri-O-benzyl-L-rhamnopyranose (CAS No. 210426-02-1). The following procedures are based on general laboratory safety standards and information for structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. It is imperative to handle this chemical with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Inspect gloves for tears or holes before and during use. Change gloves frequently and immediately if contaminated. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended, especially when handling the powder form or if there is a risk of aerosolization. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
-
Preparation :
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
Put on nitrile gloves.
-
If handling the powder outside of a contained system, a respirator is recommended.
-
-
Handling the Compound :
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
For weighing, use an analytical balance inside the fume hood or in a designated weighing enclosure.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling :
-
Securely cap the container of this compound.
-
Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The approximate concentration and other components of the waste mixture should also be indicated.
-
-
Storage of Waste :
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
